4-(Hydroxymethyl)-1,3-dioxolan-2-one
Description
The exact mass of the compound 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGYULNQJPJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862477 | |
| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-40-8 | |
| Record name | Glycerol carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethyl dioxolanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 931-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxymethyl-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYMETHYL DIOXOLANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15K4UUJ1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one (CAS 931-40-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a versatile and environmentally friendly chemical compound with the CAS number 931-40-8. As a derivative of glycerol, a byproduct of biodiesel production, it is a key platform chemical in sustainable chemistry. This technical guide provides a comprehensive overview of its core properties, synthesis, purification, and applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors. Detailed experimental protocols and spectral data are included to support research and development activities.
Core Properties
Glycerol carbonate is a clear, colorless to light yellow, viscous liquid.[1] It is characterized by its high boiling point, low vapor pressure, and excellent solubility in water and polar organic solvents. These properties make it an attractive green solvent and a valuable intermediate in various chemical syntheses.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1 for easy reference.
| Property | Value | References |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molecular Weight | 118.09 g/mol | [1] |
| Appearance | Clear, colorless to light yellow viscous liquid | [1] |
| Density | 1.4 g/mL at 25 °C | [2] |
| Boiling Point | 137-140 °C at 0.5 mmHg | [2] |
| Melting Point | -69 °C | [3] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Refractive Index | n20/D 1.469 | [2] |
| Solubility | Soluble in water | [3] |
| Vapor Pressure | 0.0±1.8 mmHg at 25°C (Predicted) | [4] |
Spectral Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum of this compound is available for review.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A representative ¹³C NMR spectrum of glycerol carbonate is available for review.[6]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of glycerol carbonate shows a characteristic strong absorption band for the C=O of the cyclic carbonate at approximately 1790 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum of glycerol carbonate shows fragmentation patterns corresponding to its molecular structure.[8][9] The molecular ion peak [M]+ would be observed at m/z 118.
Synthesis and Purification
Several synthetic routes to this compound have been developed, with a focus on green and sustainable methodologies. The most common methods involve the carbonylation of glycerol using various reagents.
Synthesis via Transesterification with Dimethyl Carbonate (DMC)
This is one of the most widely used and environmentally friendly methods for producing glycerol carbonate.[10]
-
Reaction Setup: To a 250 mL three-neck flask equipped with a condenser, a temperature sensor, and a mechanical stirrer, add 15.3 g (0.167 mol) of glycerol, 45 g (0.5 mol) of dimethyl carbonate (DMC), and 0.053 g (5 x 10⁻⁴ mol) of anhydrous sodium carbonate (Na₂CO₃) as a catalyst.[10]
-
Reaction: The reaction mixture is stirred and heated to reflux at approximately 75°C.[10]
-
Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of glycerol reaches a satisfactory level (e.g., >98% after 2 hours).[10]
-
Work-up: After cooling the reaction mixture to room temperature, the solid catalyst is removed by filtration.[10]
-
Purification: The excess dimethyl carbonate and the methanol (B129727) byproduct are removed by distillation under atmospheric pressure.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of glycerol carbonate
For Researchers, Scientists, and Drug Development Professionals
Glycerol (B35011) carbonate (GC), systematically named 4-(hydroxymethyl)-1,3-dioxolan-2-one, is a versatile and promising chemical compound derived from renewable resources.[1] As a derivative of glycerol, a major byproduct of biodiesel production, glycerol carbonate has garnered significant interest for its wide range of applications, including as a green solvent, a chemical intermediate for polymer synthesis, and in cosmetic and pharmaceutical formulations.[2][3] Its unique molecular structure, featuring both a hydroxyl group and a cyclic carbonate, imparts a desirable combination of physical and chemical properties.[2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of glycerol carbonate, complete with quantitative data, experimental methodologies, and visual representations of its key chemical pathways.
Physical Properties
Glycerol carbonate is a clear, colorless to light yellow, viscous liquid with a mild odor.[1][4] It is non-flammable, non-toxic, and readily biodegradable, positioning it as an environmentally friendly alternative in many applications.[1][2] A summary of its key physical properties is presented in the tables below.
General and Thermal Properties
| Property | Value | Conditions |
| Molecular Formula | C4H6O4 | |
| Molar Mass | 118.088 g·mol−1 | |
| Melting Point | -69 °C | |
| -60 °C | at 1013 hPa | |
| Boiling Point | 353.9 °C | |
| 239 °C | at 102.1 kPa | |
| 160 °C | at 0.11 kPa | |
| 137-140 °C | at 0.5 - 0.7 hPa | |
| 110-115 °C | at 0.1 mmHg | |
| Flash Point | >204°C | |
| 190 °C | ||
| 149.5 °C | at 101.3 kPa | |
| 110 °C | Closed cup | |
| Decomposition Temperature | Initial decomposition as high as 200 °C | |
| Autoignition Temperature | 404°C | at 1013 hPa |
References:[1][2][3][4][5][6][7]
Density and Viscosity
| Property | Value | Temperature |
| Density | 1.4 g/mL | 25 °C |
| 1.40 g·cm−3 | 25 °C | |
| 1.41 g·cm−3 | 20 °C | |
| Viscosity | 85.4 cP | 25 °C |
| 82.706 cSt | 20 °C |
Solubility and Optical Properties
| Property | Value | Details |
| Solubility in Water | Miscible | |
| Solubility in Organic Solvents | Miscible in polar solvents like alcohols and tetrahydrofuran. | |
| Refractive Index (nD) | 1.469 | 20 °C |
| 1.4570 – 1.4610 | 20 °C | |
| Vapor Pressure | 0.93 Pa | 25 °C |
| 0.29 Pa | 57.05 °C |
Chemical Properties and Reactivity
The chemical behavior of glycerol carbonate is dictated by its two primary functional groups: the secondary hydroxyl group and the cyclic carbonate ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[2]
Key Chemical Reactions
Glycerol carbonate can undergo a variety of reactions, including:
-
Transesterification: It can react with alcohols, for example, to form other carbonates. The transesterification of glycerol with dimethyl carbonate (DMC) is a common and efficient method for synthesizing glycerol carbonate itself.[2][10]
-
Polymerization: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters, or it can be incorporated into polyester (B1180765) and polyurethane chains.[4]
-
Alkylation: It can be used as an alkylating agent for phenolics to produce β-aryloxy alcohols.[11]
-
Conversion to Epichlorohydrin: Through a multi-step process, glycerol carbonate can be converted to epichlorohydrin, a key component in the production of epoxy resins.[1]
-
Decomposition: At high temperatures, glycerol carbonate primarily decomposes into carbon dioxide and 3-hydroxypropanal.[1][12] Theoretical studies suggest that the decomposition can proceed through different pathways, leading to products such as 3-hydroxypropanal, glycidol, or 4-methylene-1,3-dioxolan-2-one.[12]
Synthesis of Glycerol Carbonate
Several synthetic routes to glycerol carbonate have been developed, with a focus on green and sustainable processes. The primary methods include:
-
Transesterification of Glycerol with Organic Carbonates: This is one of the most studied and efficient methods, often using dimethyl carbonate (DMC) or diethyl carbonate (DEC) in the presence of a basic catalyst.[2][10]
-
Carbonylation of Glycerol with Urea: This route is attractive due to the low cost and availability of urea. The reaction is typically carried out under moderate conditions with heterogeneous catalysts.[2][10]
-
Direct Carbonylation of Glycerol with Carbon Dioxide (CO2): While being the most atom-economical route, this reaction is thermodynamically challenging and often requires high pressure and temperature, along with a dehydrating agent to shift the equilibrium.[1][2][13]
-
Reaction of Glycerol with Phosgene: This is a historical method that is now largely avoided due to the high toxicity of phosgene.[14]
Caption: Major synthetic routes to glycerol carbonate.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of glycerol carbonate are crucial for reproducible research. Below are representative methodologies cited in the literature.
Synthesis of Glycerol Carbonate via Transesterification with Dimethyl Carbonate
Objective: To synthesize glycerol carbonate from glycerol and dimethyl carbonate using a basic catalyst.
Materials:
-
Glycerol
-
Dimethyl carbonate (DMC)
-
Sodium carbonate (Na2CO3) (catalyst)
-
Three-neck flask (250 mL)
-
Condenser
-
Temperature sensor
-
Mechanical stirring system
-
Buchner funnel and filter paper
-
Distillation apparatus
Procedure:
-
Charge a 250 mL three-neck flask with 45 g (0.5 mol) of dimethyl carbonate, 15.3 g (0.167 mol) of glycerol, and 0.053 g (5 x 10⁻⁴ mol) of sodium carbonate.[2]
-
Equip the flask with a condenser, a temperature sensor, and a mechanical stirrer.[2]
-
Heat the mixture to reflux (approximately 75°C) with continuous stirring.[2]
-
Maintain the reflux for 2 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of glycerol.[2]
-
After the reaction is complete (glycerol conversion >98%), cool the reaction mixture to room temperature.[2]
-
Remove the catalyst by filtration using a Buchner funnel.[2]
-
Distill the filtrate under atmospheric pressure to remove the excess dimethyl carbonate and the methanol (B129727) byproduct.[2]
-
The remaining product is glycerol carbonate, which should be a colorless, viscous liquid.[2]
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To analyze the composition of the reaction mixture during the synthesis of glycerol carbonate.
Instrumentation:
-
HPLC system (e.g., Spectra System P 1500) with a refractometer detector (e.g., Varian Prostar Model 350 RI detector).[10]
-
Apolar column (e.g., Car-H).[10]
Chromatographic Conditions:
-
Eluent: 0.004 N aqueous solution of H2SO4.[10]
-
Flow Rate: 0.80 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Injection Volume: 20 µL.[10]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized glycerol carbonate.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3).
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm) = 5.29 (t, 1H, OH), 4.82–4.77 (m, 1H, CH), 4.49 (dd, 1H, OCH₂), 4.29 (dd, 1H, OCH₂CH), 3.66 (ddd, 1H, CH₂OH), 3.49 (ddd, 1H, CH₂OH).[2]
Safety and Handling
Glycerol carbonate is generally considered to have low toxicity and is not classified as a hazardous substance.[4] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing to prevent skin and eye contact.[4]
-
Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.
Applications in Drug Development and Research
The favorable properties of glycerol carbonate make it an attractive excipient and solvent in pharmaceutical and cosmetic formulations.[1]
-
Solvent: Its high dielectric constant, low volatility, and miscibility with water and polar organic solvents make it an excellent green solvent.[1][9]
-
Humectant: It can be used as a humectant in personal care products.[1]
-
Drug Delivery: Its biocompatibility and biodegradability are advantageous for its potential use in drug delivery systems.
-
Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2]
Caption: Logical relationships of glycerol carbonate's properties and applications.
References
- 1. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Glycerol carbonate as a versatile building block for tomorrow: synthesis, reactivity, properties and applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of glycerol carbonate from glycerin with CaCO3 in a batch reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Topological investigation of the reaction mechanism of glycerol carbonate decomposition by bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09755A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
4-(Hydroxymethyl)-1,3-dioxolan-2-one molecular weight and formula
An In-depth Technical Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one
This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in various scientific fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and structure.
Chemical Identity and Properties
This compound, also known as glycerol (B35011) carbonate or glyceryl carbonate, is a cyclic organic compound. Its chemical structure features a five-membered dioxolane ring with a hydroxymethyl substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H6O4[1][][3][4] |
| Molecular Weight | 118.09 g/mol [1][][3][4] |
| CAS Number | 931-40-8 |
| Density | 1.4 g/mL at 25 °C[5] |
| Boiling Point | 137-140 °C at 0.5 mmHg[5] |
| Flash Point | >110 °C (>230 °F) |
| Refractive Index | 1.469 at 20 °C[5] |
| InChI Key | JFMGYULNQJPJCY-UHFFFAOYSA-N |
| SMILES | OCC1COC(=O)O1[6] |
Chemical Structure
The structure of this compound is depicted in the following diagram, generated using the DOT language.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of potassium hydrogen carbonate and 1-chloro-2,3-epoxypropane.[5]
Materials:
-
Potassium hydrogen carbonate (KHCO3)
-
1-chloro-2,3-epoxypropane
Procedure:
-
A mixture of potassium hydrogen carbonate (10.0 g, 0.1 mol), 18-crown-6 (0.2 g, 0.76 mmol), and 1-chloro-2,3-epoxypropane (27.6 g, 0.3 mol) is prepared.
-
The mixture is stirred and heated at 80°C for 36 hours.
-
After cooling, the potassium salt is removed by filtration.
-
The organic layer is washed with water.
-
The final product is obtained by distillation at 152–160°C under a reduced pressure of 0.6–0.8 mmHg.
-
This procedure yields 4.83 g (41%) of this compound.[5]
Applications
This compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of various compounds, including:
-
4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) through Williamson ether synthesis with 3-bromoprop-1-ene.[6]
-
Hyperbranched polyethers via copolymerization with cyclic carbonates containing phthalimide (B116566) moieties.[6]
-
(2-Oxo-1,3-dioxolan-4-yl)methyl benzeneacetate by reacting with phenylacetyl chloride.[6]
Furthermore, it finds use in methods for finishing metallic surfaces.[5]
References
- 1. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | CID 11819074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]
- 6. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-1,3-dioxolan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate. Due to its versatile properties, including high polarity and biodegradability, glycerol carbonate is a compound of increasing interest in various applications, including as a green solvent and a building block for chemical synthesis.[1] Understanding its solubility in a range of organic solvents is crucial for its effective use in research, development, and industrial processes.
Qualitative Solubility of this compound
Based on available literature, this compound is a polar molecule, which dictates its solubility characteristics. It is widely reported to be completely soluble or miscible with water and other polar organic solvents.[2] The table below summarizes the qualitative solubility information gathered from various sources.
| Solvent Class | Specific Solvents | Qualitative Solubility | Citation(s) |
| Alcohols | Methanol, Ethanol | Miscible / Completely Soluble | [1][2] |
| Ethers | Tetrahydrofuran (THF) | Miscible | [1][2] |
| Ketones | 2-Butanone | Partially Soluble (in mixtures) | [3] |
| Esters | Ethyl Acetate | Partially Soluble (in mixtures) | [3] |
| Aromatic Hydrocarbons | Benzene | Partially Soluble (in mixtures) | [3] |
| Nitriles | Acetonitrile | Used as a reaction solvent | [1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Used as a reaction solvent | [1] |
Note: "Used as a reaction solvent" implies that this compound is sufficiently soluble for the reaction to proceed, but does not provide information on the exact solubility limit. "Partially Soluble (in mixtures)" is inferred from liquid-liquid equilibrium studies.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the following experimental protocol, which combines the isothermal saturation method with gravimetric analysis, is recommended. This method is robust for determining the solubility of a solid compound in a liquid solvent.
I. Principle
A saturated solution of this compound is prepared in the target organic solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or mole fraction.
II. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic water bath or incubator
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance (accurate to ±0.0001 g)
-
Drying oven
-
Desiccator
III. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, with periodic checks to ensure undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish with the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered. For volatile solvents, this can be done at a moderate temperature (e.g., 60-80 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.
-
IV. Calculation of Solubility
-
Mass of solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility in g/100 g solvent: (m_solute / m_solvent) * 100
-
Solubility in g/100 mL solvent: (m_solute / Volume of solvent withdrawn) * 100
-
Mole fraction (χ_solute): (moles of solute) / (moles of solute + moles of solvent)
These calculations should be repeated for each solvent and at each desired temperature to generate a comprehensive solubility profile.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound exhibits favorable solubility in polar organic solvents, a characteristic that is advantageous for its use in various chemical applications. While precise quantitative data across a broad range of solvents and temperatures is not widely published, the experimental protocol detailed in this guide provides a reliable methodology for researchers and drug development professionals to determine these values in their own laboratories. Such data will be invaluable for process optimization, formulation development, and expanding the applications of this versatile and environmentally friendly compound.
References
Spectroscopic Profile of 4-(Hydroxymethyl)-1,3-dioxolan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Hydroxymethyl)-1,3-dioxolan-2-one, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Glycerol carbonate, Glycerine carbonate
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.82–4.77 | m | 1H | CH |
| 4.49 | dd | 1H | OCH₂ |
| 4.29 | dd | 1H | OCH₂CH |
| 3.66 | ddd | 1H | CH₂OH |
| 3.49 | ddd | 1H | CH₂OH |
| 5.29 | t | 1H | OH |
Data obtained in CDCl₃ at 400 MHz.[4] A representative ¹H NMR spectrum is available in the literature.[5][6]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (carbonate) |
| ~75 | CH |
| ~68 | OCH₂ |
| ~62 | CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3000-2850 | Medium | C-H stretch (alkane) |
| ~1800 | Strong | C=O stretch (cyclic carbonate) |
| 1300-1000 | Strong | C-O stretch (alcohol, ether, carbonate) |
Note: The exact peak positions and intensities can vary depending on the sampling method.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 118.0266 | [M]⁺ (Molecular ion) corresponding to C₄H₆O₄ |
The exact mass is a key parameter for formula determination.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or salt plates.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for small molecules include:
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated by gas chromatography before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a suitable solvent and separated by liquid chromatography before entering the mass spectrometer.
-
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for less volatile or thermally labile molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to the Synthesis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one from Glycerol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of glycerol (B35011), a readily available byproduct of biodiesel production, into value-added chemicals is a critical aspect of sustainable chemistry. One such promising derivative is 4-(hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol carbonate. This versatile molecule serves as a green solvent, an intermediate in polymer synthesis, and a component in various industrial applications. This technical guide provides an in-depth overview of the primary synthetic routes for producing glycerol carbonate from glycerol, with a focus on experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows. The three principal methods discussed are the reaction of glycerol with urea (B33335), transesterification with dimethyl carbonate (DMC), and direct carbonylation with carbon dioxide (CO₂).
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound from glycerol can be achieved through several pathways, each with distinct advantages and challenges related to catalysts, reaction conditions, and byproducts.
Glycerolysis of Urea
The reaction of glycerol with urea is an attractive, non-toxic, and cost-effective method for glycerol carbonate synthesis.[1][2] This process involves the reaction of glycerol with urea in the presence of a catalyst, typically a Lewis acid or a metal oxide, to produce glycerol carbonate and ammonia (B1221849).[3] The reaction generally proceeds at temperatures between 130°C and 150°C under vacuum to facilitate the removal of the ammonia byproduct, which drives the reaction equilibrium towards the product.[4]
The proposed mechanism suggests that the reaction is initiated by the activation of urea and glycerol by the catalyst.[4][5] This is followed by a cyclization step to form a carbamate (B1207046) intermediate, which then eliminates ammonia to yield glycerol carbonate.[5]
Caption: Reaction pathway for glycerol carbonate synthesis from glycerol and urea.
Transesterification with Dimethyl Carbonate (DMC)
Transesterification of glycerol with dimethyl carbonate (DMC) is another widely employed method, valued for its high yields and selectivity under relatively mild conditions.[6][7] This reaction is typically catalyzed by basic catalysts such as alkali carbonates, metal oxides, or hydrotalcites.[6][8] The process involves the exchange of the methoxy (B1213986) group of DMC with the hydroxyl groups of glycerol, leading to the formation of glycerol carbonate and methanol (B129727) as a byproduct.
The reaction is reversible, and the removal of methanol is crucial to shift the equilibrium towards the formation of glycerol carbonate.[9] The reaction temperature is generally kept between 60°C and 90°C.[8][10]
Caption: Transesterification of glycerol with dimethyl carbonate.
Direct Carbonylation with Carbon Dioxide (CO₂)
The direct synthesis of glycerol carbonate from glycerol and carbon dioxide (CO₂) represents a highly atom-economical and green route, as it utilizes a greenhouse gas as a C1 source.[11][12] However, this reaction is thermodynamically limited, often resulting in low glycerol conversion.[11] To overcome this limitation, the reaction is typically carried out at elevated temperatures (100-180°C) and pressures (4-15 MPa) in the presence of a catalyst and a dehydrating agent to remove the water byproduct.[13][14][15]
Various catalysts have been investigated, including metal oxides, zeolites, and hydrotalcites.[11][13][16] The dehydrating agent, such as acetonitrile (B52724) or 2-cyanopyridine (B140075), plays a crucial role in driving the reaction forward.[11][13]
Caption: Direct carbonylation of glycerol with carbon dioxide.
Quantitative Data Summary
The efficiency of glycerol carbonate synthesis is highly dependent on the chosen route, catalyst, and reaction parameters. The following tables summarize key quantitative data from various studies.
Table 1: Synthesis of Glycerol Carbonate via Glycerolysis of Urea
| Catalyst | Glycerol:Urea Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) | Reference |
| ZnO | 1:1 | 140 | 7 | - | 67 | - | [2] |
| ZnSO₄ | 1:1.1 | 140 | 4 | 80.33 | 75.81 | 94.37 | [4] |
| Zinc Monoglycerolate | 1:1.5 | 140 | - | 98 | 83 | - | [2] |
| Boiler Ash (BA 900) | - | - | - | ~90 | 84.3 | 90 | [6] |
| ZnAl Mixed Oxides | - | - | - | >95 | >90 | - | [6] |
Table 2: Synthesis of Glycerol Carbonate via Transesterification with DMC
| Catalyst | Glycerol:DMC Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) | Reference |
| Na₂CO₃ | 1:3 | 75 | 2 | 98 | - | - | [6] |
| CaO (from eggshell) | 1:2.5 | 60 | 1.5 | 96 | - | - | [10] |
| Mg/Zr/Sr Mixed Oxide | - | 90 | 1.5 | >95 | ~90 | - | [17] |
| 5%Li/MCM-41 | 1:4.24 | 86 | 2.75 | - | 58.77 | - | [9][18] |
| NaOH/γ-Al₂O₃ | - | 78 | 1 | 98 | - | 99 | [19] |
| NaAlO₂ (nano) | - | Room Temp | - | - | 83 | - | [19] |
Table 3: Synthesis of Glycerol Carbonate via Direct Carbonylation with CO₂
| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Dehydrating Agent | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) | Reference |
| CuO/Al₂O₃ | 4.0 | 150 | 5 | 2-Cyanopyridine | 41.3 | 17.5 | 42.3 | [13] |
| Co/ETS-10 | 4.0 | 170 | 6 | Acetonitrile | 35.0 | 12.7 | - | [11] |
| La₂O₂CO₃–ZnO | - | - | - | Acetonitrile | - | - | - | [20] |
| ZIF-67 | - | 210 | 12 | Acetonitrile | 32 | 29 | 92 | [19] |
| CeO₂ nanorods | 4.0 | 150 | 5 | - | - | 78.9 | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Experimental Workflow
The synthesis of glycerol carbonate, regardless of the specific route, generally follows a consistent workflow.
Caption: General experimental workflow for glycerol carbonate synthesis.
Protocol 1: Synthesis using Zinc Sulfate (B86663) and Urea[4]
-
Materials: Glycerol, urea, zinc sulfate (ZnSO₄).
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a vacuum line connected to a cold trap.
-
Procedure:
-
Charge the flask with glycerol (e.g., 0.1 mol), urea (e.g., 0.11 mol, 1.1:1 molar ratio to glycerol), and ZnSO₄ catalyst (e.g., 5 wt% based on glycerol).
-
Heat the mixture to 140°C with continuous stirring.
-
Once the temperature is reached, reduce the pressure to evacuate the ammonia formed during the reaction.
-
Maintain the reaction for 4 hours.
-
After the reaction, cool the mixture to room temperature.
-
Dissolve the crude product in methanol and filter to remove the catalyst.
-
Remove the methanol from the filtrate by rotary evaporation.
-
Analyze the final product for conversion, yield, and selectivity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Protocol 2: Synthesis using Sodium Carbonate and Dimethyl Carbonate[6]
-
Materials: Glycerol, dimethyl carbonate (DMC), sodium carbonate (Na₂CO₃).
-
Apparatus: A three-necked flask equipped with a condenser, a temperature sensor, and a mechanical stirring system.
-
Procedure:
-
Introduce dimethyl carbonate (e.g., 0.5 mol), glycerol (e.g., 0.167 mol), and Na₂CO₃ (e.g., 5 x 10⁻⁴ mol) into the flask.
-
Heat the mixture to reflux (approximately 75°C) with stirring.
-
Maintain the reflux for 2 hours.
-
Monitor the conversion of glycerol using HPLC.
-
After the reaction is complete, cool the reaction medium.
-
Filter the mixture to remove the catalyst.
-
Distill the filtrate under atmospheric pressure to remove the excess dimethyl carbonate and the methanol byproduct.
-
The remaining product is glycerol carbonate.
-
Protocol 3: Synthesis using CuO/Al₂O₃ and Carbon Dioxide[13]
-
Materials: Glycerol, carbon dioxide (CO₂), CuO/Al₂O₃ catalyst, 2-cyanopyridine (dehydrating agent), dimethylformamide (DMF, solvent).
-
Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer and a temperature controller.
-
Procedure:
-
Prepare the CuO/Al₂O₃ catalyst by the impregnation method, followed by calcination (e.g., at 700°C).
-
Add glycerol (e.g., 2.30 g), the prepared catalyst (e.g., 0.69 g), 2-cyanopyridine (e.g., 6.32 g), and DMF (e.g., 19.0 g) to the autoclave.
-
Seal the autoclave and purge with CO₂ several times.
-
Pressurize the reactor with CO₂ to the desired initial pressure (e.g., 4.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 150°C) with stirring.
-
Maintain the reaction for the desired time (e.g., 5 hours).
-
After the reaction, cool the autoclave to room temperature and slowly release the pressure.
-
Separate the solid catalyst by centrifugation or filtration.
-
Analyze the liquid product by GC to determine glycerol conversion and glycerol carbonate yield and selectivity.
-
Conclusion
The synthesis of this compound from glycerol offers a sustainable route to a valuable chemical. The choice of synthetic method depends on various factors, including the desired scale of production, cost considerations, and environmental impact. The reaction with urea provides a low-cost and non-toxic pathway, while transesterification with DMC offers high yields under mild conditions. Direct carbonylation with CO₂ is the most environmentally friendly route but faces challenges due to thermodynamic limitations. Further research into novel and more efficient catalysts, particularly for the direct carbonylation route, will be crucial for the industrial-scale production of glycerol carbonate and for advancing the principles of green chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of glycerol carbonate from glycerol and urea catalysed by metal monoglycerolates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US6025504A - Method for preparing glycerol carbonate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. matec-conferences.org [matec-conferences.org]
- 11. Transformation of CO2 with Glycerol to Glycerol Carbonate over ETS-10 Zeolite-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN104815683A - Catalyst for synthesis of glycerol carbonate from carbon dioxide and glycerol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of glycerol carbonate by direct carbonylation of glycerol with CO2 over solid catalysts derived from Zn/Al/La and Zn/Al/La/M (M = Li, Mg and Zr) hydrotalcites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. The synthesis of glycerol carbonate from glycerol and CO2 over La2O2CO3–ZnO catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (CAS No. 931-40-8), a versatile building block with significant applications in the pharmaceutical and biomedical fields. This document details its commercial availability, provides insights into its synthesis and purification, outlines analytical characterization methods, and explores its use in the development of advanced drug delivery systems and regenerative medicine.
Commercial Availability and Suppliers
This compound, also known as glycerol (B35011) carbonate, is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. Purity levels typically range from 90% to over 99%, with pricing varying accordingly. The compound is generally supplied as a clear, colorless to pale yellow liquid.
For researchers and drug development professionals, sourcing high-purity material is crucial for reproducible results. The following table summarizes a selection of suppliers and their typical product specifications. It is important to note that prices are subject to change and may vary based on quantity and supplier.
| Supplier | Product Name(s) | Purity | Price (USD/kg) |
| Sigma-Aldrich | This compound | ≥90% | Contact for pricing |
| ChemicalBook | 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 99% | $0.00 - $0.00 / KG (Price varies)[1] |
| Echemi | 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 98%, 99% | $10 - $16[2] |
| Hebei Yanxi Chemical Co., Ltd. | 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 99% | $1.00 - $20.00[1] |
| Carl ROTH | This compound | ≥90% | Contact for pricing |
| Dayang Chem (Hangzhou) Co., Ltd. | This compound | 95%, 99% | Contact for pricing[3] |
| Astech Ireland | This compound | min. 90% | €173.22 / 50g[4] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. The most common methods involve the carbonation of glycerol or the reaction of epichlorohydrin (B41342) with a carbonate source.
Synthesis from Glycerol and a Carbonate Source
A prevalent and environmentally friendly method for synthesizing this compound is the reaction of glycerol with a carbonate source, such as dimethyl carbonate (DMC). This transesterification reaction is typically catalyzed by a base.
Experimental Protocol: Synthesis from Glycerol and Dimethyl Carbonate
-
Materials: Glycerol, dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), methanol (B129727).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine glycerol and a molar excess of dimethyl carbonate.
-
Add a catalytic amount of anhydrous potassium carbonate.
-
Heat the reaction mixture to reflux (typically around 90-120°C) with vigorous stirring. The reaction progress can be monitored by observing the production of methanol as a byproduct.
-
To drive the equilibrium towards the product, the methanol byproduct is continuously removed by distillation.
-
After the reaction is complete (as determined by techniques such as TLC or GC), cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., phosphoric acid) to a slightly acidic pH (around 5-6).[5]
-
Filter the mixture to remove the catalyst salts.
-
The excess dimethyl carbonate and any remaining methanol are removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Synthesis from Epichlorohydrin
An alternative synthesis route involves the reaction of epichlorohydrin with a bicarbonate salt, often under phase-transfer catalysis conditions.
Experimental Protocol: Synthesis from Epichlorohydrin
-
Materials: Epichlorohydrin, potassium hydrogen carbonate (KHCO₃), 18-crown-6 (B118740) (phase-transfer catalyst).
-
Procedure: [1]
-
A stirred mixture of potassium hydrogen carbonate, a catalytic amount of 18-crown-6, and epichlorohydrin is heated (e.g., at 80°C) for an extended period (e.g., 36 hours).[1]
-
After cooling, the potassium salts are removed by filtration.[1]
-
The organic layer is washed with water.[1]
-
The crude product is then purified by distillation under reduced pressure.[1]
-
Purification by Vacuum Distillation
Due to its high boiling point, this compound is purified by vacuum distillation to prevent decomposition at elevated temperatures.[6]
Experimental Protocol: Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup including a round-bottom flask, a short-path distillation head (or a fractionating column for higher purity), a condenser, a receiving flask, a vacuum pump, and a manometer.
-
Procedure: [7]
-
Ensure all glassware is free of cracks or defects.[7]
-
Place the crude this compound in the distillation flask with a magnetic stir bar. Boiling chips are not effective under vacuum.[7]
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[7]
-
Connect the apparatus to a vacuum trap and then to the vacuum pump.
-
Gradually reduce the pressure in the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 137-140 °C at 0.5 mmHg).[1][3][8]
-
After the distillation is complete, cool the system to room temperature before slowly reintroducing air.
-
Analytical Characterization
Proper characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. A representative ¹H NMR spectrum is available in the literature.[9]
¹³C NMR: The carbon NMR spectrum is also a valuable tool for structural confirmation, showing distinct peaks for the carbonyl carbon, the two carbons of the dioxolane ring, and the hydroxymethyl carbon. Predicted ¹³C NMR data is available in online databases.[10]
Table of Typical NMR Data (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~155 |
| -CH₂-O- (ring) | ~4.3-4.6 | ~66 |
| -CH-O- (ring) | ~4.8-5.0 | ~76 |
| -CH₂-OH | ~3.7-3.9 | ~62 |
| -OH | Variable | - |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quality control in pharmaceutical applications.
Illustrative HPLC Method Parameters (to be developed and validated for specific applications)
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11]
Applications in Drug Development and Regenerative Medicine
The unique bifunctional nature of this compound, possessing both a hydroxyl group and a cyclic carbonate, makes it a valuable building block in the synthesis of various polymers for biomedical applications.
Biocompatible Polyurethanes for Drug Delivery and Tissue Engineering
This compound can be used as a monomer or a chain extender in the synthesis of biocompatible and biodegradable polyurethanes.[12] These polyurethanes are of great interest for a range of biomedical applications, including:
-
Controlled Drug Delivery: The polyurethane matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner.[13]
-
Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polyurethanes makes them suitable for creating scaffolds that support cell growth and tissue regeneration.[12][14][15] These scaffolds are designed to degrade over time, being replaced by new tissue.
Potential as a Linker in Antibody-Drug Conjugates (ADCs)
The chemistry of this compound suggests its potential use in the development of linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC.
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate with significant potential in the fields of drug development and regenerative medicine. Its utility as a monomer for creating biocompatible and biodegradable polyurethanes for drug delivery and tissue engineering is well-established. Future research into its application as a component of novel linker technologies for antibody-drug conjugates could further expand its importance in the development of targeted cancer therapies. This guide provides a foundational resource for researchers and scientists looking to leverage the unique properties of this valuable compound.
References
- 1. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. astechireland.ie [astechireland.ie]
- 5. JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-(ヒドロキシメチル)-1,3-ジオキソラン-2-オン | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradable polyurethanes: synthesis and applications in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biomimetic Polyurethanes in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional polyurethane materials in regenerative medicine and tissue engineering [ouci.dntb.gov.ua]
- 16. njbio.com [njbio.com]
An In-depth Technical Guide to the Safe Handling of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(Hydroxymethyl)-1,3-dioxolan-2-one (also known as Glycerol Carbonate), a versatile reagent increasingly utilized in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₄ | [1][2] |
| Molecular Weight | 118.09 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow, clear, viscous liquid | [1][4] |
| Odor | No information available/mild | |
| Melting Point | Not available | |
| Boiling Point | 142.5 °C / 288.5 °F | |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| Density | 1.4 g/mL at 25 °C | [4][5] |
| Solubility in Water | Soluble | [6] |
| Vapor Pressure | 0.93 Pa at 25 °C | [7] |
| Autoignition Temperature | 404 °C | [7] |
Toxicological Data
While generally considered to have low toxicity, it is essential to be aware of the available toxicological data.
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat (male/female) | Oral | > 5000 mg/kg bw | [7][8] |
| LD50 | Rabbit (male/female) | Dermal | > 3000 mg/kg bw | [7][8] |
| LC50 | Rat (male/female) | Inhalation | > 5.6 mg/L air | [7][8] |
| Skin Corrosion/Irritation | Not classified as an irritant | |||
| Serious Eye Damage/Irritation | Not classified as an irritant | |||
| Respiratory or Skin Sensitization | Not classified as a sensitizer | |||
| Germ Cell Mutagenicity | Not classified as mutagenic | |||
| Carcinogenicity | Not classified as carcinogenic | |||
| Reproductive Toxicity | Not classified as a reproductive toxicant |
Exposure Limits
The following table outlines the derived no-effect level (DNEL) and predicted no-effect concentration (PNEC) for this compound, providing guidance for occupational and environmental exposure.
| Exposure Scenario | Route | Value | Source(s) |
| DNEL (Worker) | Inhalation (long-term, systemic effects) | 41.75 mg/m³ | [9] |
| PNEC (Freshwater) | 1.04 mg/L | [9] | |
| PNEC (Marine water) | 0.104 mg/L | [9] | |
| PNEC (Sewage treatment plant) | 1000 mg/L | [9] | |
| PNEC (Freshwater sediment) | 4.06 mg/kg | [9] | |
| PNEC (Marine sediment) | 0.406 mg/kg | [9] | |
| PNEC (Soil) | 0.2 mg/kg | [9] |
Experimental Protocols
The following sections detail standardized procedures for the safe handling and emergency management of this compound in a laboratory setting.
Standard Handling Procedure
This workflow outlines the routine steps for handling the chemical to minimize exposure and risk.
Caption: Standard laboratory workflow for handling this compound.
Chemical Spill Response Protocol
In the event of a spill, a structured and calm response is critical to prevent escalation. The following diagram illustrates the appropriate steps for managing a small-scale spill of this compound. For large spills, evacuate the area and contact emergency services.
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
Fire and Explosion Hazard Data
While not highly flammable, this compound is a combustible liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from strong oxidizing agents. The recommended storage temperature is 15–25 °C.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be suitable for incineration at a licensed chemical destruction plant.[8] Do not allow the chemical to enter drains.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.[9]
-
Respiratory Protection: If working in an area with poor ventilation or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]
This guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before use and adhere to all institutional safety protocols.
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | CID 11819074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. , Products, Manufacturers, Suppliers and Exporters - BOSS CHEMICAL [bosschemical.com]
- 5. This compound 931-40-8 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a versatile, biodegradable, and non-toxic compound with a wide range of applications in the chemical and pharmaceutical industries. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and application in various processes, particularly in drug formulation and synthesis where thermal stress is a common factor. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of glycerol carbonate, including its decomposition pathways, available thermal analysis data, and detailed experimental protocols for its characterization.
Thermal Stability of this compound
This compound exhibits good thermal stability, with decomposition initiating at elevated temperatures. Studies on derivatives of glycerol carbonate suggest an initial decomposition temperature of around 200°C[1]. Experimental data on glycerol carbonate synthesized from glycerin and calcium carbonate indicates a noticeable weight loss commencing at 170°C, with the primary decomposition phase occurring between 200°C and 245°C.
The thermal stability is a critical parameter for its use as a solvent, excipient, or intermediate in chemical synthesis, especially in processes requiring heating. The data suggests that for most applications at or near ambient temperatures, the compound is stable. However, prolonged exposure to temperatures approaching 200°C will likely lead to degradation.
Thermal Decomposition Pathways
Theoretical and computational studies have elucidated the primary decomposition pathways of this compound. The decomposition can proceed through several routes, with the most favored pathway, both thermodynamically and kinetically, being the decarboxylation to form 3-hydroxypropanal (B37111) and carbon dioxide.
Other potential, though less favored, decomposition pathways include the formation of glycidol (B123203) and carbon dioxide, and a dehydration reaction to yield 4-methylene-1,3-dioxolan-2-one.
Primary Decomposition Products
The major decomposition products identified through theoretical calculations are:
-
3-Hydroxypropanal
-
Carbon Dioxide (CO2)
Minor or alternative decomposition products may include:
-
Glycidol
-
4-methylene-1,3-dioxolan-2-one
The prevalence of each decomposition pathway is dependent on the specific conditions, such as temperature and the presence of catalysts.
Quantitative Thermal Analysis Data
The following tables summarize the available quantitative data on the thermal decomposition of this compound and its derivatives. It is important to note that specific experimental data for the pure compound is limited in the public domain.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Source/Comment |
| Initial Decomposition Temperature | ~170°C (noticeable weight loss) | Experimental data on synthesized glycerol carbonate. |
| Major Decomposition Range | 200°C - 245°C | Experimental data on synthesized glycerol carbonate. |
| Initial Decomposition Temperature (Derivatives) | As high as 200°C | Study on various glycerol carbonate derivatives[1]. |
Table 2: Theoretical Kinetic Parameters for Decomposition Pathways
| Decomposition Pathway | Product(s) | Activation Energy (ΔE) | Source/Comment |
| Pathway 1 (TS1) | 3-Hydroxypropanal + CO2 | Most favored (lowest activation energy) | Theoretical study; this pathway is both the thermodynamic and kinetic product. |
| Pathway 2 (TS2a/TS2b) | Glycidol + CO2 | ΔE is 6.2 - 7.4 kcal/mol higher than Pathway 1 | Theoretical study. |
| Pathway 3 (TS3) | 4-methylene-1,3-dioxolan-2-one + H2O | Less favored than Pathway 1 | Theoretical study. |
Experimental Protocols
The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound. These are based on best practices for the analysis of polar organic liquids and polyhydroxy compounds.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
This compound sample
-
Inert purge gas (e.g., Nitrogen, Argon) of high purity
-
Alumina or platinum crucibles (70-100 µL)
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous.
-
Tare a clean, empty TGA crucible on a microbalance.
-
Using a micropipette, accurately dispense 5-10 mg of the liquid this compound into the crucible. Record the exact weight.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (if required by the instrument) into the TGA furnace.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition:
-
Initiate the experiment and record the sample weight as a function of temperature.
-
The instrument software will generate a TGA curve (Weight % vs. Temperature) and a derivative thermogravimetric (DTG) curve (Rate of Weight Loss vs. Temperature).
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the peak decomposition temperature(s) from the DTG curve.
-
Calculate the percentage weight loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
This compound sample
-
Aluminum or hermetically sealed DSC pans and lids
-
Inert purge gas (e.g., Nitrogen, Argon) of high purity
Procedure:
-
Sample Preparation:
-
Tare an empty DSC pan and lid.
-
Dispense 5-10 mg of the liquid sample into the pan.
-
Hermetically seal the pan to prevent volatilization.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min.
-
Program the temperature profile (a heat-cool-heat cycle is recommended to erase thermal history):
-
First Heating Scan: Equilibrate at -90°C, then heat from -90°C to 50°C at 10°C/min.
-
Cooling Scan: Cool from 50°C to -90°C at 10°C/min.
-
Second Heating Scan: Heat from -90°C to 50°C at 10°C/min.
-
-
-
Data Acquisition:
-
Initiate the experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify any endothermic peaks, which would correspond to the melting point (Tm), and determine the peak temperature and enthalpy of fusion.
-
Visualization of Pathways and Workflows
Thermal Decomposition Pathways of this compound
Experimental Workflow for Thermogravimetric Analysis (TGA)
Conclusion
This compound is a thermally stable compound under typical storage and handling conditions, with decomposition generally occurring at temperatures above 170°C. The primary decomposition mechanism involves decarboxylation to yield 3-hydroxypropanal and carbon dioxide. While specific quantitative TGA and DSC data for the pure compound are not extensively available, the provided information from related studies and theoretical calculations offers a solid foundation for understanding its thermal behavior. The detailed experimental protocols presented herein provide a robust framework for researchers to conduct their own thermal analyses, ensuring safe and effective use of this important chemical in their work. Further experimental studies are encouraged to populate the public domain with more precise quantitative data on the thermal properties of pure this compound.
References
An In-Depth Technical Guide to the Discovery and History of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a versatile and eco-friendly chemical compound with a wide range of applications in various industries, including pharmaceuticals, cosmetics, and polymer synthesis. Its journey from a hazardous initial synthesis to greener, more sustainable production methods reflects the evolution of chemical manufacturing principles. This technical guide provides a comprehensive overview of the discovery and history of glycerol carbonate, detailing the key synthetic routes, their historical development, and the experimental protocols for their implementation. Quantitative data is summarized for comparative analysis, and key chemical pathways and workflows are visualized to facilitate a deeper understanding of this important platform chemical.
Introduction: The Emergence of a Green Chemical
Glycerol carbonate (GC) is a cyclic carbonate derived from glycerol, a readily available and renewable resource, primarily a byproduct of biodiesel production. Its desirable properties, such as high boiling point, low toxicity, and biodegradability, have made it an attractive green solvent and a valuable intermediate for the synthesis of various fine chemicals and polymers. The history of glycerol carbonate is a compelling narrative of chemical innovation, driven by the need to replace hazardous reagents and utilize renewable feedstocks.
The Initial Discovery: The Phosgene (B1210022) Route
The first documented synthesis of glycerol carbonate was reported in 1948 by Franklin Strain in a US Patent.[1][2] This initial method involved the reaction of glycerol with the highly toxic and hazardous chemical, phosgene.
Historical Context and Chemical Pathway
In the mid-20th century, phosgene was a common reagent for the synthesis of carbonates. The reaction with glycerol proceeds via a two-step process, likely involving the formation of a chloroformate intermediate followed by an intramolecular cyclization to yield glycerol carbonate and hydrogen chloride as a byproduct. The reaction was typically carried out at very low temperatures, around -70°C, in the presence of a base to neutralize the HCl produced.[2]
Experimental Protocol: Phosgene Route (Reconstructed from historical descriptions)
Warning: Phosgene is extremely toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Glycerol
-
Phosgene
-
Anhydrous inert solvent (e.g., diethyl ether, toluene)
-
Base (e.g., sodium hydroxide, pyridine)
Procedure:
-
A solution of glycerol in an anhydrous inert solvent is prepared in a three-necked flask equipped with a stirrer, a gas inlet tube, and a low-temperature thermometer.
-
The flask is cooled to approximately -70°C using a suitable cooling bath (e.g., dry ice/acetone).
-
A pre-cooled solution of phosgene in the same solvent is slowly added to the glycerol solution with vigorous stirring.
-
A base, dissolved or suspended in the solvent, is added concurrently or subsequently to neutralize the hydrogen chloride formed during the reaction.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature while stirring is continued.
-
The resulting mixture is filtered to remove the salt byproduct (e.g., sodium chloride).
-
The solvent is removed under reduced pressure.
-
The crude glycerol carbonate is then purified by vacuum distillation.
The hazardous nature of phosgene and the corrosive HCl byproduct drove the search for safer and more environmentally friendly synthetic routes.
The Evolution of Greener Synthesis Methods
The latter half of the 20th century and the beginning of the 21st century saw a significant shift towards sustainable chemistry, leading to the development of several alternative routes for glycerol carbonate synthesis.
Carbonylation with Urea (B33335)
The use of urea as a carbonyl source for the synthesis of glycerol carbonate emerged as a safer and more economical alternative to phosgene. This method involves the reaction of glycerol with urea, releasing ammonia (B1221849) as the only byproduct.
Experimental Protocol: Urea Route
Materials:
-
Glycerol (99.5% purity)
-
Urea
-
Catalyst (e.g., Zinc Sulfate, ZnSO₄)
-
Vacuum pump
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a vacuum outlet, add glycerol and the catalyst.
-
Heat the mixture to the desired reaction temperature (typically 130-150°C) under reduced pressure (e.g., 40 mbar) to remove any residual water.[3]
-
Add urea to the hot mixture with continuous stirring.
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5 hours), allowing the ammonia byproduct to be removed by the vacuum system.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid catalyst can be separated by filtration or centrifugation.
-
The crude glycerol carbonate is then purified by vacuum distillation.
Transesterification with Organic Carbonates
Transesterification of glycerol with dialkyl carbonates (e.g., dimethyl carbonate, DMC) or cyclic carbonates (e.g., ethylene (B1197577) carbonate, EC) is one of the most widely studied and industrially viable routes. This method offers high yields and selectivity under relatively mild conditions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polycarbonates Using 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a versatile and renewable building block for the synthesis of functional polymers. Derived from glycerol, a byproduct of biodiesel production, this monomer offers the potential to create biocompatible and biodegradable materials with pendant hydroxyl groups, which are valuable for further functionalization in applications such as drug delivery and biomedical materials.
While the direct ring-opening polymerization (ROP) of five-membered cyclic carbonates like glycerol carbonate to form high molecular weight polycarbonates is challenging and often leads to the formation of polyethers through decarboxylation, alternative synthetic strategies have been developed. This document provides detailed protocols for two primary applications of this compound in polymer synthesis:
-
Synthesis of Linear Poly(1,2-glycerol carbonate): An indirect but effective method involving the copolymerization of a protected glycidyl (B131873) ether with carbon dioxide, followed by a deprotection step to yield the desired functional polycarbonate.
-
Synthesis of Hyperbranched Polyglycerols: A direct anionic ring-opening polymerization of glycerol carbonate that proceeds with decarboxylation to produce hyperbranched polyethers.
Application Note 1: Synthesis of Linear Poly(1,2-glycerol carbonate) via Copolymerization of Benzyl (B1604629) Glycidyl Ether and CO₂ followed by Deprotection
This section details the synthesis of poly(1,2-glycerol carbonate), a functional aliphatic polycarbonate, through a two-step process. The first step involves the ring-opening copolymerization of benzyl glycidyl ether (BGE) with carbon dioxide (CO₂), followed by the removal of the benzyl protecting group via hydrogenation to yield the final polymer.
Data Presentation
The following table summarizes the molecular weight and thermal properties of the protected and deprotected poly(1,2-glycerol carbonate)s.[1]
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Poly(benzyl glycidyl ether carbonate) | 16,400 - 25,200 | - | 1.39 - 1.80 | -21.6 |
| Poly(1,2-glycerol carbonate) | 5,000 - 25,200 | - | 1.24 - 2.33 | below 0 |
Experimental Protocols
1. Synthesis of Poly(benzyl glycidyl ether carbonate)
This protocol describes the copolymerization of benzyl glycidyl ether with CO₂ using a zinc-based catalyst.
-
Materials:
-
Benzyl glycidyl ether (BGE)
-
Zinc glutarate catalyst
-
Carbon dioxide (high purity)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the zinc glutarate catalyst in anhydrous toluene.
-
Add benzyl glycidyl ether to the catalyst solution.
-
Pressurize the flask with carbon dioxide to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24-72 hours).
-
After the reaction, cool the flask to room temperature and slowly vent the CO₂.
-
Precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Filter the polymer and wash with methanol.
-
Dry the resulting poly(benzyl glycidyl ether carbonate) under vacuum to a constant weight.
-
-
Characterization:
-
The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).
-
The structure of the polymer can be confirmed by ¹H and ¹³C NMR spectroscopy.
-
2. Deprotection of Poly(benzyl glycidyl ether carbonate) to Poly(1,2-glycerol carbonate)
This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation.[1]
-
Materials:
-
Poly(benzyl glycidyl ether carbonate)
-
Palladium on activated charcoal (10 wt%)
-
Ethyl acetate (B1210297) (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the poly(benzyl glycidyl ether carbonate) in a 1:1 mixture of anhydrous ethyl acetate and methanol in a high-pressure reactor.
-
Add palladium on activated charcoal (10 wt% of the polymer weight) to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 40 bar.
-
Heat the reaction mixture to 40 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting poly(1,2-glycerol carbonate) under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the complete removal of the benzyl group by ¹H NMR spectroscopy (disappearance of the aromatic proton signals).
-
Determine the molecular weight and PDI of the deprotected polymer by GPC.
-
Measure the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
-
Visualizations
Caption: Synthesis pathway for poly(1,2-glycerol carbonate).
Caption: Experimental workflow for the two-step synthesis.
Application Note 2: Synthesis of Hyperbranched Polyglycerols via Anionic Ring-Opening Polymerization of this compound
The direct anionic ring-opening polymerization of this compound is a known route to produce hyperbranched polyglycerols. This reaction proceeds with the concurrent elimination of carbon dioxide, leading to a polyether backbone with a high density of hydroxyl groups.
Data Presentation
The molecular weight of the resulting hyperbranched polyglycerol can be controlled by the reaction conditions.
| Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) |
| Partially deprotonated trimethylolpropane (B17298) | 170 | 12 | up to 1000 |
Experimental Protocol
This protocol describes the synthesis of hyperbranched polyglycerol from glycerol carbonate.
-
Materials:
-
This compound (Glycerol carbonate)
-
Trimethylolpropane (TMP)
-
Potassium hydride (KH) or other strong base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve trimethylolpropane in anhydrous DMF.
-
Carefully add a catalytic amount of a strong base (e.g., potassium hydride) to partially deprotonate the initiator.
-
Heat the initiator solution to the desired reaction temperature (e.g., 170 °C).
-
Slowly add the this compound monomer to the hot initiator solution over a period of several hours.
-
Continue to stir the reaction mixture at the elevated temperature for the specified time (e.g., 12 hours) after the monomer addition is complete.
-
Cool the reaction mixture to room temperature.
-
The resulting polymer solution can be purified by dialysis or precipitation in a non-solvent like diethyl ether.
-
Dry the purified hyperbranched polyglycerol under vacuum.
-
-
Characterization:
-
Determine the molecular weight of the polymer by GPC.
-
Confirm the polyether structure and the absence of carbonate groups using ¹³C NMR and FT-IR spectroscopy.
-
Visualization
Caption: Anionic ROP of glycerol carbonate to polyglycerol.
References
Application Notes and Protocols: 4-(Hydroxymethyl)-1,3-dioxolan-2-one as a Novel Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of 4-(hydroxymethyl)-1,3-dioxolan-2-one as a potential electrolyte additive in lithium-ion batteries. Due to the limited availability of direct experimental data on this specific compound in the public domain, this guide presents a combination of known physical properties, hypothesized mechanisms of action based on its chemical structure, and standardized testing protocols. The included data tables are illustrative examples to guide researchers in their data presentation.
Introduction
Electrolyte additives are crucial for enhancing the performance, longevity, and safety of lithium-ion batteries. They function by forming a stable solid electrolyte interphase (SEI) on the anode surface, and sometimes a cathode electrolyte interphase (CEI), which prevents detrimental side reactions between the electrolyte and the electrodes.[1] The chemical structure of this compound, featuring both a cyclic carbonate group and a hydroxyl group, suggests its potential as a bifunctional additive. The cyclic carbonate is a known SEI-forming moiety, similar to vinylene carbonate (VC), while the hydroxyl group could play a role in scavenging harmful species within the electrolyte or modifying the SEI composition.[2][3]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 931-40-8 | [4] |
| Molecular Formula | C₄H₆O₄ | [4] |
| Molecular Weight | 118.09 g/mol | [4] |
| Appearance | Light yellow transparent liquid | [5] |
| Density | 1.4 g/mL at 25 °C | [4] |
| Boiling Point | 137-140 °C at 0.5 mmHg | [4] |
| Refractive Index | n20/D 1.469 | [4] |
| Flash Point | 110 °C (closed cup) | [4] |
Hypothesized Mechanism of Action
It is hypothesized that this compound contributes to the formation of a stable SEI layer on the anode. The cyclic carbonate moiety can undergo reductive decomposition to form polymeric species, which is a common mechanism for SEI-forming additives.[3] The pendant hydroxyl group may participate in the SEI formation, potentially leading to a more robust and ionically conductive layer. It might also react with acidic species like HF that can form in the electrolyte, thereby protecting the electrode materials.
Illustrative Performance Data (Hypothetical)
The following tables present hypothetical performance data to demonstrate how experimental results for this additive could be structured and compared. Note: This data is for illustrative purposes only and is not based on actual experimental results.
Table 2: Electrochemical Performance of LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite Cells with and without Additive (Hypothetical Data)
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 cycles (%) | Average Coulombic Efficiency (%) |
| Baseline | 85.2 | 80.5 | 99.5 |
| Baseline + 1% Additive | 88.9 | 92.3 | 99.8 |
| Baseline + 2% Additive | 89.5 | 95.1 | 99.9 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data after 100 Cycles (Hypothetical Data)
| Electrolyte | SEI Resistance (R_sei, Ω) | Charge Transfer Resistance (R_ct, Ω) |
| Baseline | 45.8 | 120.3 |
| Baseline + 1% Additive | 25.3 | 85.6 |
| Baseline + 2% Additive | 20.1 | 70.2 |
Experimental Protocols
The following are detailed protocols for the preparation and testing of electrolytes containing this compound.
Electrolyte Preparation
-
Materials:
-
Battery-grade ethylene (B1197577) carbonate (EC)
-
Battery-grade dimethyl carbonate (DMC)
-
LiPF₆ salt
-
This compound (ensure high purity, >99%)
-
-
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, mix EC and DMC in a 1:1 volume ratio to prepare the base solvent.
-
Slowly dissolve LiPF₆ in the EC:DMC solvent mixture to a final concentration of 1.0 M. Stir until the salt is completely dissolved. This is the baseline electrolyte.
-
To prepare the additive-containing electrolytes, add the desired weight percentage (e.g., 1 wt% or 2 wt%) of this compound to the baseline electrolyte.
-
Stir the final solution for at least 4 hours to ensure homogeneity.
-
Coin Cell Assembly (CR2032)
-
Components:
-
Cathode: LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NCM532) coated on aluminum foil
-
Anode: Graphite coated on copper foil
-
Separator: Celgard 2325
-
Spacers and spring
-
CR2032 coin cell cases
-
-
Procedure:
-
Dry the cathodes and anodes under vacuum at 120°C for 12 hours before use.
-
Punch electrodes into discs of the appropriate size (e.g., 14 mm for the cathode and 15 mm for the anode).
-
Inside the glovebox, place the cathode disc in the center of the bottom case.
-
Add a few drops of the prepared electrolyte onto the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add the spacer, spring, and top case.
-
Crimp the coin cell using a hydraulic crimping machine.
-
Let the assembled cells rest for 12 hours to ensure complete wetting of the electrodes.
-
Electrochemical Measurements
-
Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20, where 1C corresponds to a full charge/discharge in one hour) for the first two cycles between 3.0 V and 4.2 V. This step is crucial for the initial formation of a stable SEI layer.
-
-
Cyclic Voltammetry (CV):
-
Perform CV on a fresh cell at a slow scan rate (e.g., 0.1 mV/s) for the first few cycles to identify the reduction potential of the additive and observe the SEI formation process.
-
-
Galvanostatic Cycling:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 200 or more) to evaluate the long-term cycling stability, capacity retention, and coulombic efficiency.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at different stages of cycling (e.g., after formation, after 50, 100, and 200 cycles) in a frequency range of 100 kHz to 0.01 Hz. This will provide information on the evolution of the SEI and charge transfer resistances.
-
Data Analysis and Interpretation
-
Coulombic Efficiency and Capacity Retention: Plot the discharge capacity and coulombic efficiency versus the cycle number. Higher and more stable values for the additive-containing cells indicate improved performance.
-
Cyclic Voltammetry: Analyze the CV curves to determine the reduction peak corresponding to the decomposition of the additive. A reduction potential higher than that of the solvent is generally desirable.
-
Electrochemical Impedance Spectroscopy: Model the Nyquist plots using an equivalent circuit to extract the values of SEI resistance (R_sei) and charge transfer resistance (R_ct). A lower and more stable R_sei for the additive-containing cells suggests the formation of a more effective SEI layer.
Conclusion and Future Work
While direct experimental evidence is currently lacking, the chemical structure of this compound makes it a promising candidate for an electrolyte additive in lithium-ion batteries. The provided protocols offer a standardized framework for its evaluation. Future research should focus on performing these experiments to generate concrete data on its performance. Further studies could also include surface analysis techniques (e.g., XPS, FTIR) to characterize the SEI layer formed in the presence of this additive and to elucidate its precise mechanism of action. Computational studies could also be employed to predict its electrochemical behavior and guide experimental efforts.
References
- 1. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | CID 11819074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS 931-40-8 GC - Buy 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE, 931-40-8, GC Product on Boss Chemical [bosschemical.com]
Application Notes and Protocols for the Ring-Opening Polymerization of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate (GC), is a versatile and biodegradable monomer derived from renewable resources like glycerol, a byproduct of biodiesel production. Its ring-opening polymerization (ROP) offers a pathway to synthesize a variety of functional polymers, including linear poly(glycerol carbonate)s and hyperbranched polyglycerols. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, water solubility, and the presence of pendant hydroxyl groups that allow for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of polymers from glycerol carbonate, targeting applications in drug delivery and biomaterials.
Application Notes
The polymers derived from the ring-opening polymerization of this compound, primarily hyperbranched polyglycerols (HPGs) and linear poly(glycerol carbonate)s, offer a range of properties that make them highly suitable for biomedical applications.
Hyperbranched Polyglycerols (HPGs) in Drug Delivery:
HPGs, synthesized through the anionic ROP of glycerol carbonate with simultaneous decarboxylation, possess a globular, highly branched architecture with a high density of terminal hydroxyl groups. This unique structure imparts several advantageous properties for drug delivery:
-
Enhanced Biocompatibility and Stealth Properties: HPGs exhibit excellent biocompatibility and are non-immunogenic. Their hydrophilic nature and three-dimensional structure provide a stealth effect, reducing non-specific protein adsorption and prolonging circulation time in the bloodstream, similar to or even superior to polyethylene (B3416737) glycol (PEG).[1][2]
-
High Drug Loading Capacity: The numerous hydroxyl groups can be functionalized to conjugate drugs, targeting ligands, or imaging agents, leading to a high payload capacity.
-
Improved Solubility of Hydrophobic Drugs: HPGs can be modified to have hydrophobic cores and hydrophilic shells, forming unimolecular micelles that can encapsulate poorly water-soluble drugs, thereby improving their bioavailability.
-
Platform for Nanoparticle Coatings: HPGs can be used to coat nanoparticles, providing them with stealth properties, reducing aggregation, and improving their pharmacokinetic profiles. Studies have shown that HPG-coated nanoparticles exhibit longer circulation times and reduced liver accumulation compared to their PEGylated counterparts.[1][2]
Linear Poly(glycerol carbonate)s as Biodegradable Materials:
While the direct ROP of five-membered cyclic carbonates like glycerol carbonate to linear polymers is challenging due to decarboxylation, indirect methods have been developed to synthesize linear poly(1,2-glycerol carbonate). These polymers are aliphatic polycarbonates with pendant hydroxyl groups, making them attractive for various biomedical applications:
-
Biodegradability: The carbonate linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into biocompatible products. The degradation rate can be tuned by copolymerization or by the surrounding environment.[3]
-
Functional Scaffolds for Tissue Engineering: The pendant hydroxyl groups can be functionalized with bioactive molecules to promote cell adhesion, proliferation, and differentiation, making them suitable for creating scaffolds for tissue regeneration.
-
Drug-Eluting Implants and Coatings: The polymer matrix can be loaded with therapeutic agents that are released in a controlled manner as the polymer degrades. This is particularly useful for localized drug delivery from medical implants and coatings.
Experimental Protocols
Protocol 1: Synthesis of Hyperbranched Polyglycerol via Anionic Ring-Opening Polymerization of this compound
This protocol describes the synthesis of hyperbranched polyglycerol through the anionic ring-opening polymerization of glycerol carbonate, which proceeds with simultaneous decarboxylation. A partially deprotonated polyol, such as trimethylolpropane (B17298) (TMP), is used as the initiator.[4]
Materials:
-
This compound (Glycerol Carbonate, GC)
-
Trimethylolpropane (TMP)
-
Potassium metal or potassium hydride (KH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethylolpropane (TMP) in anhydrous DMF.
-
Add a catalytic amount of potassium metal or potassium hydride to partially deprotonate the hydroxyl groups of TMP. The solution will become slightly yellowish. The degree of deprotonation will influence the polymerization kinetics.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, dissolve the desired amount of glycerol carbonate (GC) in anhydrous DMF.
-
Heat the GC solution to the desired reaction temperature (typically 150-170 °C).
-
Slowly add the prepared initiator solution to the hot GC solution under vigorous stirring.
-
The polymerization is accompanied by the evolution of CO2 (decarboxylation). Monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically carried out for several hours (e.g., 4-12 hours).
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.
-
Collect the precipitated hyperbranched polyglycerol by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final product under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the hyperbranched polyether structure and the absence of carbonate groups.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of hydroxyl groups and the absence of the carbonate carbonyl peak.
Protocol 2: Synthesis of Linear Poly(1,2-glycerol carbonate) via Copolymerization of Benzyl (B1604629) Glycidyl (B131873) Ether and CO₂ followed by Deprotection
This protocol outlines an indirect but effective method to obtain linear poly(glycerol carbonate) with pendant hydroxyl groups. It involves the ring-opening copolymerization of a protected glycerol monomer (benzyl glycidyl ether) with carbon dioxide, followed by the removal of the protecting group.[3]
Materials:
-
Benzyl glycidyl ether (BGE)
-
Cobalt-salen complex catalyst (e.g., (R,R)-Co(salen)OAc)
-
Cocatalyst (e.g., [PPN]Cl - Bis(triphenylphosphine)iminium chloride)
-
Carbon dioxide (CO₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Palladium on activated charcoal (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethyl acetate (B1210297)
-
Methanol
-
Standard high-pressure reactor and Schlenk line glassware
Procedure:
Part A: Synthesis of Poly(benzyl glycidyl ether carbonate)
-
Reactor Setup:
-
In a flame-dried Schlenk flask inside a glovebox, add the cobalt-salen catalyst and the cocatalyst.
-
Add anhydrous solvent and stir to dissolve the catalyst system.
-
Add benzyl glycidyl ether (BGE) to the catalyst solution.
-
Seal the flask, remove it from the glovebox, and connect it to a high-pressure reactor.
-
-
Copolymerization:
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the specified reaction time (e.g., 24-72 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
-
Purification of Protected Polymer:
-
Open the reactor and dissolve the crude polymer in a suitable solvent like dichloromethane.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent like cold methanol.
-
Collect the white, fibrous poly(benzyl glycidyl ether carbonate) by filtration and dry it under vacuum.
-
Part B: Deprotection to Poly(1,2-glycerol carbonate)
-
Hydrogenolysis:
-
Dissolve the poly(benzyl glycidyl ether carbonate) in a mixture of ethyl acetate and methanol (e.g., 1:1 v/v).
-
Add a catalytic amount of palladium on activated charcoal (10% Pd/C).
-
Transfer the mixture to a high-pressure hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 40 bar) and stir the reaction at a slightly elevated temperature (e.g., 40 °C) for 24 hours.
-
-
Purification of Final Polymer:
-
After the reaction, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
The resulting poly(1,2-glycerol carbonate) is typically a soft, clear solid. Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the complete removal of the benzyl protecting groups and the formation of the poly(glycerol carbonate) structure.
-
GPC/SEC: To determine the molecular weight and PDI of both the protected and deprotected polymers.
-
DSC/TGA: To determine the glass transition temperature (Tg) and thermal stability of the polymers.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of polymers derived from this compound and its protected precursors.
Table 1: Anionic ROP of Glycerol Carbonate to Hyperbranched Polyglycerol
| Entry | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | K/TMP | 50:1 | 160 | 6 | 5,000 | 1.5 |
| 2 | K/TMP | 100:1 | 160 | 6 | 10,000 | 1.6 |
| 3 | KH/Glycerol | 75:1 | 170 | 8 | 8,500 | 1.7 |
Data is representative and may vary based on specific reaction conditions.
Table 2: ROP of Benzyl Glycidyl Ether and CO₂ and subsequent Deprotection [3]
| Polymer | Mn ( g/mol ) (SEC) | PDI (Mw/Mn) | Tg (°C) |
| Poly(benzyl glycidyl ether carbonate) | 16,400 - 25,200 | 1.39 - 1.80 | -21.6 |
| Poly(1,2-glycerol carbonate) | 5,000 - 15,000 | 1.24 - 2.33 | -4 |
Note: The decrease in Mn after deprotection can be attributed to the removal of the benzyl groups and potential chain scission under acidic conditions if that route is chosen.[3]
Visualizations
Experimental Workflow for the Synthesis of Hyperbranched Polyglycerol
Caption: Workflow for the synthesis of hyperbranched polyglycerol.
Polymerization Mechanism: Anionic ROP of Glycerol Carbonate
Caption: Anionic ring-opening polymerization of glycerol carbonate.
References
- 1. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of hyperbranched polyglycerol coatings on drug delivery using degradable polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Application Notes: 4-(Hydroxymethyl)-1,3-dioxolan-2-one in Polyurethane Synthesis
Introduction
4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate, is a bio-based specialty chemical emerging as a critical building block in the synthesis of non-isocyanate polyurethanes (NIPUs).[1] Derived from glycerol, a byproduct of biodiesel production, it offers a sustainable and less hazardous alternative to traditional polyurethane synthesis, which relies on toxic isocyanates.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the production of polyhydroxyurethanes (PHUs), a subclass of NIPUs. These PHUs are synthesized through the ring-opening reaction of the cyclic carbonate with amines, yielding polymers with hydroxyl groups in their backbone, which can be further functionalized for various applications, including coatings, adhesives, and biomedical materials.[2][3]
Synthesis Strategies
The synthesis of polyhydroxyurethanes from this compound and its derivatives primarily involves the polyaddition reaction with multifunctional amines. Two main strategies are employed: the one-shot process and the prepolymer method. However, in the context of NIPUs from cyclic carbonates, the reaction between a bis(cyclic carbonate) and a diamine is the most common approach. The reaction proceeds via aminolysis of the cyclic carbonate ring, forming a β-hydroxyurethane linkage. This process offers 100% atom economy and avoids the use of hazardous isocyanates.[2]
For derivatives like glycerol carbonate acrylate (B77674) (GCA), the synthesis of PHUs can be achieved through either a stepwise or a one-pot strategy.[4][5]
-
Stepwise Strategy: This involves a sequential reaction. First, an Aza-Michael addition of a diamine to the acrylate group of GCA occurs, followed by the aminolysis of the cyclic carbonate by another amine molecule.[4]
-
One-Pot Strategy: In this approach, the diamine is added to the GCA in a single step, leading to both the Aza-Michael addition and the ring-opening of the cyclic carbonate.[4][5] This method is often preferred for its simplicity.
The properties of the resulting polyurethanes can be tailored by carefully selecting the type of amine (diamine, triamine, etc.), the molar ratio of the reactants, and the reaction conditions such as temperature and time.[4]
Experimental Data
The following tables summarize quantitative data from the synthesis of polyhydroxyurethanes using a derivative of this compound, glycerol carbonate acrylate (GCA), with various amines in a one-pot synthesis.
Table 1: Influence of Amine Type on PHU Synthesis
| Amine | Molar Ratio (GCA:Amine) | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | Dispersity (Đ) | Carbonate Conversion (%) |
| Hexamethylene diamine (HMDA) | 1:1.2 | 90 | 2 | 11,500 | 1.6 | 92 |
| Jeffamine D-230 | 1:1.2 | 90 | 2 | 8,500 | 1.8 | 85 |
| Isophorone diamine (IPDA) | 1:1.2 | 90 | 2 | 6,200 | 2.1 | 78 |
| Tris(2-aminoethyl)amine (TAEA) | 1:0.8 | 90 | 2 | 21,000 (crosslinked) | - | 95 |
Data synthesized from information presented in "Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs".[4][5]
Table 2: Influence of Molar Ratio on PHU Synthesis with HMDA
| Molar Ratio (GCA:HMDA) | Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | Dispersity (Đ) | Carbonate Conversion (%) |
| 1:1 | 90 | 2 | 9,800 | 1.7 | 88 |
| 1:1.2 | 90 | 2 | 11,500 | 1.6 | 92 |
| 1:1.5 | 90 | 2 | 10,200 | 1.9 | 91 |
Data synthesized from information presented in "Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs".[4][5]
Table 3: Influence of Temperature on PHU Synthesis with HMDA (1:1.2 ratio)
| Temperature (°C) | Time (h) | Molecular Weight (Mw, g/mol ) | Dispersity (Đ) | Carbonate Conversion (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 70 | 2 | 8,900 | 1.8 | 80 | | 90 | 2 | 11,500 | 1.6 | 92 | | 110 | 2 | 10,800 | 2.0 | 90 |
Data synthesized from information presented in "Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs".[4][5]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Linear Polyhydroxyurethane from Glycerol Carbonate Acrylate (GCA) and Hexamethylene Diamine (HMDA)
Materials:
-
Glycerol carbonate acrylate (GCA)
-
Hexamethylene diamine (HMDA)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, if not performing in bulk)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a clean and dry round-bottom flask, add GCA (1 equivalent).
-
Add HMDA (1.2 equivalents) to the flask. For solvent-based synthesis, dissolve both reactants in a minimal amount of anhydrous DMSO.
-
The reaction is typically performed without a catalyst.[4][5]
-
Place the flask in a preheated oil bath at 90°C.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere for 2 hours.[4][5]
-
Monitor the progress of the reaction by techniques such as FTIR (disappearance of the cyclic carbonate peak at ~1800 cm⁻¹) or ¹H NMR.
-
After 2 hours, stop the reaction by cooling the flask to room temperature.
-
The resulting polymer can be purified by precipitation in a non-solvent such as methanol (B129727) or water, followed by drying under vacuum.
Protocol 2: Characterization of the Synthesized Polyhydroxyurethane
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the urethane (B1682113) linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the cyclic carbonate peak (around 1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure of the polymer, confirming the formation of the hydroxyurethane linkages and determining the ratio of primary to secondary hydroxyl groups.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the decomposition temperature.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyhydroxyurethanes.
References
experimental protocol for Williamson ether synthesis with 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(allyloxymethyl)-1,3-dioxolan-2-one via the Williamson ether synthesis. This method is a staple in organic synthesis for the formation of ethers from an alkoxide and an organohalide. The following protocol has been developed for the specific etherification of 4-(hydroxymethyl)-1,3-dioxolan-2-one with allyl bromide.
Introduction
The Williamson ether synthesis is a versatile and widely used SN2 reaction for preparing both symmetrical and asymmetrical ethers.[1] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide to form the ether linkage.[2][3] In this protocol, the primary alcohol of this compound is deprotonated using a strong base, sodium hydride, in an aprotic polar solvent, N,N-dimethylformamide (DMF). The resulting alkoxide then reacts with allyl bromide to yield the desired product, 4-(allyloxymethyl)-1,3-dioxolan-2-one. This compound can serve as a valuable building block in the synthesis of various functional materials and as an intermediate for medical and agricultural chemicals.[4]
Reaction Scheme
Figure 1: Reaction scheme for the Williamson ether synthesis of 4-(allyloxymethyl)-1,3-dioxolan-2-one.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 118.09 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 1.2 |
| Allyl Bromide | 120.98 | 11.0 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Diethyl Ether | - | - | - |
| Saturated Aqueous NH4Cl Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and drying
-
Chromatography column
Procedure
1. Reaction Setup and Deprotonation: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.18 g, 10.0 mmol). b. Add anhydrous DMF (20 mL) to the flask and stir the solution until the starting material is fully dissolved. c. Cool the flask to 0 °C using an ice bath. d. Carefully and portion-wise, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation. e. Stir the reaction mixture at 0 °C for 30 minutes to allow for the complete formation of the alkoxide.
2. Etherification: a. Slowly add allyl bromide (0.96 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C using a dropping funnel or syringe. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Extraction: a. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution (20 mL) to neutralize any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel containing diethyl ether (50 mL) and water (50 mL). d. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).[5] f. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
4. Purification: a. The crude product, a colorless to pale yellow oil, can be purified by flash column chromatography on silica (B1680970) gel.[5] b. A suitable eluent system would be a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). c. Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield pure 4-(allyloxymethyl)-1,3-dioxolan-2-one.
Workflow Diagram
References
Application Notes: 4-(Hydroxymethyl)-1,3-dioxolan-2-one as a Green Solvent in Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate (GC), is a versatile and environmentally benign compound emerging as a promising green solvent for a variety of organic reactions.[1] Derived from glycerol, a major byproduct of biodiesel production, glycerol carbonate aligns with the principles of green chemistry by utilizing a renewable feedstock.[2] Its favorable properties, including high polarity, low volatility, low toxicity, and biodegradability, make it an excellent alternative to conventional volatile organic compounds (VOCs).[3][4] This document provides an overview of its properties, synthesis, and applications, along with detailed protocols for its use in key organic transformations.
Physicochemical and Safety Data
Glycerol carbonate's unique physical and chemical properties make it a suitable medium for a wide range of chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 931-40-8 | [5] |
| Molecular Formula | C₄H₆O₄ | [5] |
| Molecular Weight | 118.09 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.4 g/mL at 25 °C | [5] |
| Boiling Point | 137-140 °C at 0.5 mmHg | [5] |
| Flash Point | >110 °C (>230 °F) | [3][5] |
| Refractive Index | n20/D 1.469 | [5] |
| Viscosity | 44 cSt at 25 °C | [3] |
| Solubility | Miscible with water | [4] |
Safety Profile:
Glycerol carbonate is recognized for its low toxicity and safe handling profile. It is non-corrosive and non-flammable under standard conditions.[3][4] However, standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended.[5]
Green Synthesis of Glycerol Carbonate
The synthesis of glycerol carbonate from glycerol is a prime example of waste valorization. Several green routes have been developed, with the most promising being the transesterification of glycerol with organic carbonates or its reaction with urea.[6][7]
Caption: Green synthesis routes to Glycerol Carbonate.
Applications in Organic Synthesis
Glycerol carbonate's high boiling point and polarity make it a suitable solvent for various catalytic and biocatalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While specific data for Suzuki and Heck reactions in glycerol carbonate is still emerging, its parent compound, glycerol, has been successfully used, suggesting high potential.[8][9] The high polarity of glycerol carbonate can facilitate the dissolution of inorganic bases and salts often used in these reactions.
Table 2: Representative Suzuki-Miyaura Coupling in Glycerol (as a model)
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ (2.0) | KOH | 80 | 8 | 98 | [9] |
| 4-Bromoanisole | Phenylboronic acid | PdCl₂(PPh₃)₂ (1.0) | KOH | 80 | 24 | 99 | [9] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(PPh₃)₂ (1.0) | KOH | 80 | 24 | 95 | [9] |
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures in glycerol and serves as a starting point for optimization in glycerol carbonate.[8]
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (0.5 mmol), arylboronic acid (0.55 mmol), and the base (e.g., KOH, 1.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%).
-
Solvent: Add this compound (3-4 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (8-24 h), monitoring the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, add water (5 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura reaction.
Esterification Reactions
Glycerol carbonate itself can undergo esterification at its free hydroxyl group to produce valuable glycerol carbonate esters.[10] It can also serve as a medium for other esterification reactions, although this application is less documented. The direct esterification of glycerol carbonate with carboxylic acids often proceeds in the absence of an additional solvent.[10][11]
Table 3: Direct Esterification of Glycerol Carbonate
| Carboxylic Acid | Catalyst | Temp (°C) | GC/Acid Ratio | Conversion/Selectivity (%) | Reference |
| Hexanoic Acid | Nafion-silica composite | 100 | 1.5 | 98% Conversion, 95% Selectivity | [10] |
| Lauric Acid | p-toluenesulfonic acid | 100 | 1.5 | ~90% Conversion | [10] |
Protocol 2: Esterification of Glycerol Carbonate with Hexanoic Acid
This protocol is based on the solvent-free synthesis of glycerol carbonate esters.[10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol carbonate (1.5 molar equivalents) and hexanoic acid (1.0 molar equivalent).
-
Catalyst Addition: Add the acid catalyst (e.g., Nafion-silica composite, 3.5 wt%).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by analyzing aliquots (e.g., by GC or NMR) to determine the consumption of the carboxylic acid.
-
Workup: After the reaction reaches the desired conversion, cool the mixture. If a solid catalyst is used, it can be removed by filtration.
-
Purification: The product, (2-oxo-1,3-dioxolan-4-yl)methyl hexanoate, can be purified by vacuum distillation or column chromatography.
Biocatalytic Reactions
The properties of glycerol carbonate make it a compatible medium for certain enzymatic reactions. Lipase-catalyzed synthesis of glycerol carbonate itself has been demonstrated, showcasing the potential for biocatalysis in this medium.[12]
Table 4: Enzymatic Synthesis of Glycerol Carbonate
| Carbonate Source | Biocatalyst | Solvent | Temp (°C) | Time (h) | Glycerol Conversion (%) | Reference |
| Dimethyl Carbonate | Novozym 435 | tert-Butanol | 50 | 12 | ~100 | [12] |
| Diethyl Carbonate | Novozym 435 | tert-Butanol | 50 | 24 | ~95 | [12] |
| Dimethyl Carbonate | CALB@nanoflowers | Solvent-free | 50 | 24 | 94.2 | [13] |
This data pertains to the synthesis of glycerol carbonate, indicating enzyme stability and activity in the presence of the product and related reagents. This suggests its potential as a solvent for other lipase-mediated transformations.
Advantages and Logical Relationships
The utility of glycerol carbonate as a green solvent stems from a combination of its origin, properties, and performance.
Caption: Properties and applications of Glycerol Carbonate.
Conclusion
This compound is a highly promising green solvent with a strong foundation in sustainable chemistry. Its derivation from renewable glycerol, coupled with its desirable physicochemical properties and low toxicity, positions it as a viable replacement for conventional solvents in a range of organic reactions. While further research is needed to fully explore its application scope, the existing data on its use in esterifications and its potential for cross-coupling and biocatalytic reactions make it a compelling choice for researchers and professionals aiming to develop greener, safer, and more sustainable chemical processes.
References
- 1. mrforum.com [mrforum.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS 931-40-8 For Sale - Kerton Chemical [kerton-industry.com]
- 5. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of glycerol carbonate esters by using hybrid Nafion-silica catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Enzymatic processing of renewable glycerol into value-added glycerol carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of 4-(Hydroxymethyl)-1,3-dioxolan-2-one in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate, is a biocompatible and biodegradable building block that is increasingly gaining attention in the field of drug delivery. Its polymerization yields poly(1,2-glycerol carbonate) (PGC), a versatile polymer scaffold with a pendant hydroxyl group that can be readily functionalized for the conjugation of various therapeutic agents. This platform offers the potential for high drug loading, controlled release kinetics, and the formulation of stable nanoparticles for targeted drug delivery.
These application notes provide a comprehensive overview of the functionalization of glycerol carbonate-based polymers for the delivery of anticancer drugs, with a primary focus on paclitaxel (B517696). Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways are presented to guide researchers in this promising area of nanomedicine.
I. Functionalization with Paclitaxel (PTX)
The conjugation of the hydrophobic anticancer drug paclitaxel to a PGC backbone is a well-established application of this technology. This approach enhances the solubility and bioavailability of PTX, allowing for the formulation of nanoparticle-based delivery systems that can improve therapeutic efficacy and reduce side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on PGC-PTX and related nanoparticle formulations.
Table 1: Characteristics of PGC-PTX Nanoparticles [1]
| Parameter | Value |
| Maximum PTX Loading | Up to 74 wt% |
| Nanoparticle Diameter | 50 - 100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| PTX Concentration in Formulation | > 15 mg/mL |
| Storage Stability | Up to 6 months |
Table 2: In Vitro Paclitaxel Release Kinetics from PGC-PTX Nanoparticles [1]
| Time Point | Cumulative PTX Release (%) |
| 10 days | ~20% |
| 40 days | ~50% |
| 70 days | ~70% |
Table 3: Characteristics of mPEG-b-PGC-g-PTX Micelles
| Parameter | Value |
| PTX Loading | 4.6 wt% |
| Particle Diameter | ~175 nm |
| PTX Release Duration | Over 42 days |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,2-glycerol carbonate)-graft-succinic acid-paclitaxel (PGC-PTX) [1]
This protocol details the steps for synthesizing the PGC-PTX conjugate.
1. Synthesis of Poly(1,2-glycerol carbonate) (PGC):
- PGC is synthesized via the alternating copolymerization of benzyl (B1604629) glycidyl (B131873) ether and carbon dioxide, followed by high-pressure hydrogenolysis to remove the benzyl protecting group, as previously described.[1]
2. Grafting of Succinic Acid (SA) to PGC:
- Dissolve PGC in a suitable anhydrous solvent (e.g., dichloromethane).
- Add succinic anhydride (B1165640) and 4-dimethylaminopyridine (B28879) (DMAP).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by techniques such as NMR or IR spectroscopy).
- The resulting product is poly(1,2-glycerol carbonate)-graft-succinic acid (PGC-g-SA).
3. Conjugation of Paclitaxel (PTX) to PGC-g-SA:
- Dissolve PGC-g-SA and paclitaxel in an anhydrous solvent.
- Add N,N'-dicyclohexylcarbodiimide (DCC) and DMAP as coupling agents.
- Allow the reaction to proceed at room temperature.
- The final product, PGC-PTX, is purified to remove unreacted reagents and byproducts.
Protocol 2: Formulation of PGC-PTX Nanoparticles by Miniemulsion [1]
This protocol describes the formulation of PGC-PTX nanoparticles.
-
Dissolve the PGC-PTX conjugate in an organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS).
-
Add the aqueous surfactant solution to the polymer solution.
-
Emulsify the mixture using ultrasonication under an inert atmosphere (e.g., argon).
-
Purify the resulting nanoparticle suspension by dialysis to remove the organic solvent and excess surfactant.
Visualizations
II. Functionalization with Doxorubicin (B1662922) (DOX)
While direct conjugation of doxorubicin to PGC is not as extensively documented as with paclitaxel, the principles of functionalization can be adapted from other polycarbonate systems. Doxorubicin can be conjugated to a polycarbonate backbone via a pH-sensitive linker, such as a hydrazone bond, enabling triggered drug release in the acidic tumor microenvironment.[2]
Conceptual Protocol for PGC-DOX Synthesis
This conceptual protocol outlines a potential pathway for the synthesis of a PGC-doxorubicin conjugate.
1. Modification of PGC for Hydrazide Functionalization:
- The pendant hydroxyl groups of PGC can be activated (e.g., by tosylation) and subsequently reacted with hydrazine (B178648) to introduce hydrazide functional groups.
2. Doxorubicin Conjugation:
- Doxorubicin, which has a ketone group, can be reacted with the hydrazide-functionalized PGC under acidic conditions to form a pH-sensitive hydrazone linkage.
Visualization
III. Functionalization with Cisplatin (B142131)
The conjugation of platinum-based drugs like cisplatin to polycarbonate backbones is not well-documented in the literature. The coordination chemistry of cisplatin presents different challenges compared to the covalent conjugation of organic molecules like paclitaxel and doxorubicin. Further research is required to explore viable methods for the stable and effective conjugation of cisplatin to PGC-based systems. Potential strategies could involve the use of chelating linkers attached to the PGC backbone that can coordinate with the platinum center of the drug.
IV. Cellular Uptake and Drug Release Mechanisms
The cellular uptake of PGC-based nanoparticles is anticipated to occur primarily through endocytosis. While specific studies on PGC are limited, research on other glycerol-based polymers suggests that the internalization pathway can be influenced by the polymer's surface properties. For instance, poly(monoglycerol acrylate) (PMGA)-decorated liposomes have been shown to be internalized via fast endophilin-mediated endocytosis (FEME), whereas uncoated liposomes primarily use clathrin-mediated endocytosis.[3] The negative surface charge of PGC-PTX nanoparticles may also influence their interaction with the cell membrane and subsequent uptake.
Once internalized, the drug is released from the PGC backbone through the hydrolysis of the ester or hydrazone linker. In the case of pH-sensitive linkers like hydrazones, the acidic environment of endosomes and lysosomes accelerates drug release, leading to a higher intracellular drug concentration in the target cancer cells.
Visualization
V. Conclusion and Future Directions
The functionalization of this compound to create PGC-based drug delivery systems represents a highly promising platform in nanomedicine. The successful conjugation of paclitaxel demonstrates the potential for high drug loading and sustained release, leading to improved therapeutic outcomes. While the application of this system to other drugs like doxorubicin is conceptually feasible, further experimental validation is necessary. The development of methods for conjugating platinum-based drugs remains a key area for future research. A deeper understanding of the specific cellular uptake mechanisms of PGC-based nanoparticles will also be crucial for optimizing their design for targeted drug delivery. Overall, the versatility and favorable biocompatibility of glycerol carbonate-based polymers make them a compelling choice for the development of next-generation drug delivery vehicles.
References
Application Notes and Protocols for the Quantification of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the quantitative analysis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerin carbonate, a versatile chemical intermediate. The following sections detail validated analytical methods, including Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H NMR), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Introduction
This compound is a key building block in the synthesis of various polymers and fine chemicals. Accurate quantification is crucial for reaction monitoring, quality control, and formulation development. This document outlines robust analytical methods suitable for diverse sample matrices encountered in research and industrial settings.
Analytical Methods Overview
Three primary analytical techniques are presented for the quantification of this compound:
-
Gas Chromatography (GC-FID): A widely accessible and robust technique for routine analysis of volatile and semi-volatile compounds.
-
Quantitative ¹H Nuclear Magnetic Resonance (¹H NMR): An absolute quantification method that does not require a calibration curve with a reference standard of the analyte, providing high accuracy and structural information.[1][2]
-
High-Performance Liquid Chromatography (HPLC-RID): Suitable for non-volatile samples and for matrices where GC is not ideal. Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is necessary.[3]
The selection of the most appropriate method depends on factors such as the sample matrix, required sensitivity, available equipment, and the need for structural confirmation.
Data Presentation: Quantitative Method Comparison
The following table summarizes the typical quantitative performance parameters for the described analytical methods.
| Parameter | Gas Chromatography (GC-FID) | Quantitative ¹H NMR | HPLC with RID |
| Linearity (R²) | > 0.995 | Not required for absolute quantification | > 0.999[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/mL | ~0.015 mM (for related compounds)[5] | 3.8 - 30.8 ppm[4] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/mL | ~0.045 mM (for related compounds)[5] | 10 - 100 ppm |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 98 - 102%[4] |
| Precision (% RSD) | < 5% | < 2%[6] | < 2%[4] |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is suitable for the routine quantification of this compound in reaction mixtures and as a pure substance.
a. Materials and Reagents:
-
This compound (analytical standard)
-
Solvent (e.g., Acetone, Dichloromethane, or Acetonitrile of HPLC or GC grade)
-
Internal Standard (IS) (e.g., Tetraethylene glycol or 1,5-Pentanediol)[7][8]
-
Anhydrous Sodium Sulfate (for drying samples if necessary)
b. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column: A polar column such as a Carbowax (e.g., CP WAX) or a mid-polarity column like a ZB-5ms is recommended.[9][10] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Autosampler or manual injection system
c. Sample Preparation:
-
Calibration Standards: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL). Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range. Add the same fixed concentration of the internal standard as used in the calibration standards. If the sample contains water, it may be beneficial to dry the solvent extract with anhydrous sodium sulfate.
d. GC-FID Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 50:1 (can be optimized) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
e. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.
Quantitative ¹H Nuclear Magnetic Resonance (¹H NMR)
This protocol provides an absolute quantification of this compound, often used for purity assessment or for quantifying components in a mixture without the need for a specific analyte standard curve.[1][2]
a. Materials and Reagents:
-
Sample containing this compound
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., Maleic acid, 1,4-Dioxane)
b. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
c. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent (typically 0.6-0.7 mL) to completely dissolve both the sample and the internal standard.
-
Ensure the solution is homogeneous.
d. ¹H NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Pulse Sequence | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the protons of interest |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Acquisition Time | Sufficient to allow the FID to decay completely |
e. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for this compound (e.g., the methine proton around 4.81 ppm in D₂O) and the internal standard.[2]
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / msample) * PIS
Where:
-
Canalyte = Concentration (or purity) of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = Mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of this compound in various samples, particularly when dealing with non-volatile matrices.
a. Materials and Reagents:
-
This compound (analytical standard)
-
HPLC grade water
-
HPLC grade Acetonitrile or Methanol
-
Sulfuric acid (for mobile phase modification, if needed)
b. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Refractive Index Detector (RID)
-
Ion-exclusion column (e.g., for organic acid and alcohol analysis) or a suitable reversed-phase column (e.g., C18).[3][4]
c. Sample Preparation:
-
Calibration Standards: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
d. HPLC-RID Conditions:
| Parameter | Recommended Setting[4] |
| Column | Ion-exclusion column |
| Mobile Phase | Isocratic, e.g., 5 mM Sulfuric Acid in water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 55 °C |
| Detector Temperature | 35 °C |
| Injection Volume | 10 µL |
Note: If using a C18 column, a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile) may be required. However, retention on a standard C18 column can be poor for this polar analyte.[3]
e. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound.
Method Selection Guide
This diagram provides a logical guide for selecting the most suitable analytical method based on experimental requirements.
References
- 1. 1H NMR assisted quantification of glycerol carbonate in the mixture of glycerol and glycerol carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ncesr.unl.edu [ncesr.unl.edu]
- 5. mdpi.com [mdpi.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV [oiv.int]
- 8. US6025504A - Method for preparing glycerol carbonate - Google Patents [patents.google.com]
- 9. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Scale-Up Synthesis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate. This versatile, bio-based compound is gaining significant industrial interest due to its applications as a green solvent, an electrolyte component in lithium-ion batteries, and a valuable intermediate in the synthesis of pharmaceuticals and polymers.[1][2][3] Its high boiling point, low toxicity, and biodegradability make it an environmentally friendly alternative to traditional petrochemical-based compounds.[3][4]
Physicochemical Properties
| Property | Value |
| CAS Number | 931-40-8[5] |
| Molecular Formula | C₄H₆O₄[5] |
| Molecular Weight | 118.09 g/mol [5][6] |
| Appearance | Colorless to slightly yellow transparent liquid[7] |
| Boiling Point | 137-140 °C @ 0.5 mmHg[5][8] |
| Density | 1.4 g/mL at 25 °C[5][8] |
| Flash Point | >110 °C[7] |
| Refractive Index | n20/D 1.469[5][8] |
Synthetic Routes for Industrial Scale Production
Two primary routes dominate the industrial synthesis of this compound: the transesterification of glycerol with dialkyl carbonates (such as dimethyl carbonate, DMC), and the direct carboxylation of glycerol with carbon dioxide (CO₂).[9][10] The transesterification route is currently more established for achieving high yields and purity under milder conditions.[9]
Route 1: Transesterification of Glycerol with Dimethyl Carbonate (DMC)
This method is widely favored for its high conversion rates and selectivity towards glycerol carbonate.[9] The reaction is typically carried out in the presence of a basic catalyst. A variety of heterogeneous catalysts have been developed to facilitate easier separation and reusability, which is crucial for industrial-scale processes.
| Catalyst | Catalyst Loading | DMC/Glycerol Molar Ratio | Temperature (°C) | Reaction Time (min) | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) | Purity (%) |
| 5%Li/MCM-41 | 5.15 wt% | 4.24:1 | 86 | 165 | - | 58.77 | 78 |
| CaO | 9 mol% | 3:1 | 70 | 90 | >95 | 95.41 | - |
| Mg-Zr Composite Oxide (Mg1Zr2-HT) | 3 wt% | 5:1 | 90 | 90 | 99 | 95.1 (Selectivity) | - |
| Ceria-Zirconia-Magnesia (CZM-113) | 0.5 g (for 10 mmol glycerol) | 3:1 | 120 | 360 | - | 97 | - |
| Eggshell-derived CaO | 6 wt% | 3:1 | 75 | 90 | 97 | 94 | - |
Data compiled from multiple sources for comparison.[11][12][13][14][15]
This protocol describes a scaled-up procedure for the synthesis of this compound using crude glycerol and dimethyl carbonate with calcium oxide (CaO) as a cost-effective and efficient heterogeneous catalyst.
Materials:
-
Crude Glycerol (pre-treated to >98% purity)
-
Dimethyl Carbonate (DMC)
-
Calcium Oxide (CaO), calcined
-
Anhydrous Sodium Sulfate
-
Filter Aid (e.g., Celite)
Equipment:
-
Jacketed Glass Reactor (e.g., 50 L) with overhead stirrer, reflux condenser, and temperature probe
-
Heating/Cooling Circulator
-
Vacuum Filtration Apparatus
-
Rotary Evaporator
-
Vacuum Distillation Setup with a packed column
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with pre-treated crude glycerol and dimethyl carbonate in a 1:3 molar ratio.
-
Catalyst Addition: Add 9 mol% of calcined CaO to the reaction mixture under stirring.
-
Reaction: Heat the mixture to 70-75°C with continuous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature. Monitor the reaction progress by taking aliquots and analyzing for glycerol conversion via GC or HPLC. The reaction is typically complete within 90-120 minutes.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Add a filter aid and filter the mixture to remove the CaO catalyst. The catalyst can be washed with methanol (B129727), dried, and potentially reused.
-
Solvent Removal: Transfer the filtrate to a rotary evaporator to remove the excess dimethyl carbonate and the methanol by-product under reduced pressure.
-
Purification by Vacuum Distillation: The resulting crude glycerol carbonate is then purified by vacuum distillation. The distillation is typically performed at a pressure of 0.5-1 mmHg, with the main fraction collected at 137-140°C.[5][8] A packed column is recommended to improve separation efficiency.
-
Product Analysis: Analyze the purified this compound for purity using GC or HPLC and confirm its identity via spectroscopic methods (e.g., NMR, IR).
Route 2: Direct Carboxylation of Glycerol with Carbon Dioxide (CO₂)
This route is considered a greener alternative as it utilizes CO₂, a greenhouse gas, as a direct feedstock.[10] However, this reaction is thermodynamically limited, often resulting in lower yields compared to the transesterification method.[16] The use of dehydrating agents is typically required to shift the equilibrium towards the product.[16]
| Catalyst | Dehydrating Agent | CO₂ Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) |
| 20% La₂O₂CO₃–ZnO | - | 5.5 | 150 | 6 | - | 6.1 |
| 30% CuO on Al₂O₃ | 2-cyanopyridine | 4.0 | 150 | 5 | 41.3 | 17.5 |
| CeO₂ nanorod | 2-cyanopyridine | 4.0 | 150 | 5 | 38.0 | 33.3 |
| Unnamed Catalyst | Epichlorohydrin | 3.0 | 130 | 3 | 58.5 | 54.6 |
Data compiled from multiple sources for comparison.[16][17][18]
This protocol outlines a general procedure for the synthesis of this compound from glycerol and carbon dioxide.
Materials:
-
Glycerol
-
Selected Catalyst (e.g., CeO₂ nanorods)
-
Dehydrating Agent (e.g., 2-cyanopyridine)
-
Solvent (e.g., DMF)
-
Carbon Dioxide (high pressure)
Equipment:
-
High-Pressure Autoclave Reactor with magnetic stirring and temperature control
-
Gas Inlet and Pressure Gauge
-
Filtration system
Procedure:
-
Reactor Charging: Charge the autoclave with glycerol, the catalyst, the dehydrating agent, and the solvent.
-
Pressurization: Seal the reactor and purge with low-pressure CO₂ several times before pressurizing to the desired reaction pressure (e.g., 4.0 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 150°C) with vigorous stirring. Maintain the temperature and pressure for the specified reaction time (e.g., 5 hours).
-
Cooling and Depressurization: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Work-up: Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate is then subjected to purification steps, typically involving solvent removal under vacuum followed by vacuum distillation as described in the transesterification protocol.
Visualizations
Caption: Industrial production workflow for this compound.
References
- 1. Perception of glycerol carbonate as green chemical: synthesis and applications | CSIR-NCL Library, Pune [library.ncl.res.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 931-40-8 [sigmaaldrich.com]
- 6. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | CID 11819074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Facile Synthesis of Glycerol Carbonate by Transesterification of Glycerol with Dimethyl Carbonate: Ceria Based Catalysts [scielo.org.mx]
- 15. mdpi.com [mdpi.com]
- 16. iris.unibs.it [iris.unibs.it]
- 17. preprints.org [preprints.org]
- 18. CN104815683A - Catalyst for synthesis of glycerol carbonate from carbon dioxide and glycerol - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(Hydroxymethyl)-1,3-dioxolan-2-one in CO2 Utilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate (GC), is a versatile and environmentally friendly chemical compound.[1][2] It is a non-toxic, biodegradable, and water-soluble liquid with a high boiling point and low volatility.[1][2][3] These properties make it a valuable green solvent and a building block for various chemical syntheses, including polymers and fine chemicals.[4] In the context of carbon capture and utilization (CCU), the synthesis of glycerol carbonate from glycerol and carbon dioxide (CO2) represents a promising pathway for CO2 valorization. This process converts a greenhouse gas and a biodiesel byproduct into a value-added chemical, contributing to a more sustainable chemical industry.[5]
These application notes provide an overview of the synthesis of this compound from CO2 and glycerol, including catalyst performance data and detailed experimental protocols.
Data Presentation: Catalyst Performance in Glycerol Carbonate Synthesis
The direct carbonylation of glycerol with CO2 is a thermodynamically limited reaction, necessitating the use of catalysts and often dehydrating agents to achieve significant yields.[5][6] The following tables summarize the performance of various catalytic systems under different reaction conditions.
| Catalyst | Support | Dehydrating Agent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) | Glycerol Carbonate Selectivity (%) | Reference |
| CeO2 | - | 2-Cyanopyridine (B140075) | DMF | 150 | 4 | 5 | - | 78.9 | - | [5][7] |
| CuO | Al2O3 | 2-Cyanopyridine | DMF | 150 | 4 | 5 | 41.3 | 17.5 | 42.3 | [3][8][9] |
| Co | ETS-10 Zeolite | CH3CN | - | 170 | 4 | 6 | 35.0 | 12.7 | - | [10] |
| Zr-doped Mg-Al hydrotalcite | - | - | - | - | - | - | 97 | 85 | 90 | [1] |
Table 1: Performance of Various Catalysts in the Synthesis of Glycerol Carbonate from Glycerol and CO2.
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Temperature (°C) | 100 - 160 | 150 | Increases up to 150°C, then plateaus | [3][8][9] |
| CO2 Initial Pressure (MPa) | 1.0 - 5.0 | 4.0 | Increases with pressure up to 4.0 MPa | [3][8][9] |
| Reaction Time (h) | 1 - 6 | 5 | Increases up to 5h, then slight decrease | [9] |
Table 2: Effect of Reaction Parameters on Glycerol Carbonate Synthesis using CuO/Al2O3 Catalyst.
Experimental Protocols
Protocol 1: Synthesis of Glycerol Carbonate using a Heterogeneous Catalyst (e.g., CuO/Al2O3)
This protocol is based on the methodology for the carbonylation of glycerol with CO2 using a supported copper oxide catalyst in the presence of a dehydrating agent.
Materials:
-
Glycerol (GL)
-
CuO/Al2O3 catalyst
-
2-Cyanopyridine (dehydrating agent)
-
Dimethylformamide (DMF, solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
CO2 cylinder
Procedure:
-
Charge the high-pressure autoclave reactor with glycerol (e.g., 2.30 g), CuO/Al2O3 catalyst (e.g., 1.0 g), 2-cyanopyridine (e.g., 6.32 g), and DMF (e.g., 19.0 g).[9]
-
Seal the reactor and purge it with CO2 several times to remove the air.
-
Pressurize the reactor with CO2 to the desired initial pressure (e.g., 4.0 MPa) at room temperature.[9]
-
Begin stirring and heat the reactor to the desired reaction temperature (e.g., 150 °C).[9]
-
Maintain the reaction conditions for the specified duration (e.g., 5 hours).[9]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess CO2.
-
Open the reactor and collect the reaction mixture.
-
Separate the solid catalyst from the liquid mixture by centrifugation or filtration.
-
Analyze the liquid products using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the glycerol conversion and glycerol carbonate yield.
Catalyst Regeneration: The CuO/Al2O3 catalyst can be regenerated by washing with a suitable solvent (e.g., ethanol) to remove any adsorbed organic species, followed by drying and calcination in air at a high temperature (e.g., 400 °C for 5 hours) to restore its activity.[7] The catalyst has been shown to be reusable for at least five cycles without significant loss of activity.[8][11]
Reaction Pathway and Experimental Workflow
The synthesis of glycerol carbonate from glycerol and CO2 over a heterogeneous catalyst typically follows a multi-step mechanism. The diagram below illustrates a plausible reaction pathway.
Caption: Proposed reaction pathway for the synthesis of glycerol carbonate from glycerol and CO2.
The following diagram outlines the general experimental workflow for the synthesis and analysis of glycerol carbonate.
Caption: General experimental workflow for glycerol carbonate synthesis and analysis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound 931-40-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-(Hydroxymethyl)-1,3-dioxolan-2-one (also known as glycerol (B35011) carbonate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthesis process and include unreacted starting materials and byproducts. When synthesized from glycerol and a carbonate source (like dimethyl carbonate or urea), common impurities are residual glycerol, catalysts, and oligomeric forms of glycerol carbonate.[1][2]
Q2: What is the most effective method for purifying this compound on a large scale?
A2: For large-scale purification, vacuum distillation is generally the most effective method due to the high boiling point of the compound.[2] This technique allows for distillation at a lower temperature, which prevents thermal decomposition.
Q3: Is this compound stable to heat?
A3: this compound has a high boiling point, but like many organic molecules, it can be susceptible to thermal degradation at elevated temperatures.[3] It is advisable to use vacuum distillation to lower the boiling point and minimize the risk of decomposition.
Q4: Can I use chromatography to purify this compound?
A4: Yes, silica (B1680970) gel column chromatography is a suitable method for purifying this compound, especially for smaller scales or to remove impurities that are difficult to separate by distillation.
Q5: What are the key physical properties I should be aware of during purification?
A5: Key physical properties include its high boiling point (137-140 °C at 0.5 mmHg), high density (approximately 1.4 g/mL at 25 °C), and miscibility with water.[4][5][6][7] Its high polarity will influence the choice of solvents for chromatography and recrystallization.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping/Unstable Boiling | - Superheating of the liquid.- Ineffective stirring. | - Ensure vigorous and constant stirring with a magnetic stir bar.- Use a heating mantle for even heat distribution.- Avoid excessively rapid heating. |
| Product Not Distilling | - Vacuum is not low enough.- Temperature is too low. | - Check all connections for leaks to ensure a good vacuum.- Gradually and carefully increase the heating mantle temperature. |
| Product Decomposition (Darkening) | - Excessive heating temperature.- Prolonged heating time. | - Lower the distillation pressure to further reduce the boiling point.- Minimize the time the compound is exposed to high temperatures. |
| Foaming | - Presence of volatile impurities or surfactants. | - A preliminary purification step, such as a wash, may be necessary.- Use a larger distillation flask to provide more headspace. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent polarity. Start with a less polar system and gradually increase polarity.- Ensure the amount of crude material is appropriate for the column size. |
| Compound Stuck on Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. A small percentage of methanol (B129727) can be added to a dichloromethane (B109758) or ethyl acetate (B1210297) system for highly polar compounds. |
| Cracked or Channeled Column | - Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | - The solute's melting point is lower than the solvent's boiling point.- Solution is cooled too quickly. | - Reheat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow for slower cooling.- Try a different solvent system with a lower boiling point. |
| No Crystal Formation | - Solution is not saturated.- Supersaturation. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low Recovery | - Too much solvent was used.- Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow sufficient time for the solution to cool and for crystals to form completely before filtration. |
Experimental Protocols
Common Impurities Profile
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Glycerol | C₃H₈O₃ | 92.09 | 290 |
| Diglycerol Carbonate | C₇H₁₂O₆ | 192.17 | >350 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 90 |
Vacuum Distillation Protocol
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A pressure of 0.5-1.0 mmHg is ideal.
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Distillation: The product will begin to distill at approximately 137-140 °C at 0.5 mmHg.[4][5][6][7] Collect the clear, colorless fraction in the receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Silica Gel Column Chromatography Protocol
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A gradient of 0% to 5% methanol in ethyl acetate is a good starting point.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Due to the polar nature of this compound, a polar solvent or a mixed solvent system is required. A mixture of ethyl acetate and hexane (B92381) is a plausible starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20050038266A1 - Method for producing glycerol carbonate - Google Patents [patents.google.com]
- 3. carlroth.com [carlroth.com]
- 4. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS#: 931-40-8 [m.chemicalbook.com]
- 5. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthesis routes: transesterification of glycerol with dialkyl carbonates (e.g., dimethyl carbonate - DMC) and the reaction of glycerol with urea (B33335).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Glycerol Carbonate | Incomplete reaction. | - Increase reaction time or temperature (while monitoring for side reactions).[1][2] - Ensure efficient mixing. - Check the activity of the catalyst. |
| Suboptimal molar ratio of reactants. | - For the transesterification with DMC, an excess of DMC is generally used. A molar ratio of DMC to glycerol of 2:1 to 4:1 is often optimal.[1][2][3] | |
| Catalyst deactivation or poisoning. | - If using a heterogeneous catalyst, consider regeneration or using a fresh batch. - Ensure starting materials are free of impurities that could poison the catalyst.[4] | |
| Presence of Glycidol (B123203) as a Major Byproduct | High reaction temperature. | - The decomposition of glycerol carbonate to glycidol is favored at higher temperatures.[5] Reduce the reaction temperature. For the DMC route, temperatures around 75-90°C are often effective.[1][3] |
| Strong basicity of the catalyst. | - While basic catalysts are effective, excessively strong basic sites can promote the decomposition of the product.[5] Consider using a catalyst with moderate basicity. | |
| Formation of (2-oxo-1,3-dioxolan-4-yl)methyl carbamate (B1207046) (in Urea Route) | Subsequent reaction of glycerol carbonate with urea. | - Optimize reaction conditions to favor the formation of glycerol carbonate and minimize this secondary reaction.[6][7] This can include adjusting the reaction time and temperature. |
| Formation of 4-(hydroxymethyl)oxazolidin-2-one (B2572105) (in Urea Route) | Water loss during the reaction. | - The reaction of glycerol with urea can have a complex reaction network. Proper control of reaction conditions is crucial to steer the reaction towards the desired product.[7] |
| Difficult Separation of Products | Use of ethylene (B1197577) carbonate as a reactant. | - The byproduct, ethylene glycol, has a high boiling point, making it difficult to separate from glycerol carbonate.[8] Using dimethyl carbonate is advantageous as the methanol (B129727) byproduct is easily removed. |
| Unreacted glycerol remaining. | - Drive the reaction to completion by optimizing conditions. - For purification, liquid-liquid extraction using a suitable solvent like methyl isobutyl ketone (MIBK) can be employed to selectively extract glycerol carbonate.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via transesterification with dimethyl carbonate?
A1: The primary side reactions include the decomposition of the desired product, this compound, to form glycidol, especially at elevated temperatures.[5] Other potential byproducts that can form through further reaction are methyl ((2-oxo-1,3-dioxolan-4-yl) methyl) carbonate and bis ((2-oxo-1,3-dioxolan-4-yl) methyl) carbonate.[9]
Q2: How can I minimize the formation of glycidol?
A2: To minimize the formation of glycidol, it is crucial to control the reaction temperature. High temperatures favor the decarboxylation of glycerol carbonate to glycidol.[5] Operating at milder temperatures, typically between 75°C and 90°C for the transesterification with dimethyl carbonate, can significantly reduce this side reaction.[1][3] The choice of catalyst also plays a role; catalysts with excessively strong basic sites may promote this decomposition.[5]
Q3: What are the main byproducts when using urea as the carbonate source?
A3: When synthesizing glycerol carbonate from glycerol and urea, the primary byproduct is ammonia (B1221849). However, other side products can form, including (2-oxo-1,3-dioxolan-4-yl)methyl carbamate, which results from the reaction of the product with urea.[6][7] Another potential byproduct is 4-(hydroxymethyl)oxazolidin-2-one.[7]
Q4: Is it necessary to use a catalyst for this synthesis?
A4: While the reaction can proceed without a catalyst under supercritical conditions (e.g., 300°C, 20-40 MPa), these conditions are harsh and energy-intensive.[5] The use of a catalyst allows the reaction to proceed under much milder and more practical conditions, improving the reaction rate and selectivity towards the desired product.[5] Both homogeneous and heterogeneous catalysts, typically basic in nature, are commonly employed.[1]
Q5: Can crude glycerol from biodiesel production be used directly?
A5: Crude glycerol often contains impurities such as water, methanol, salts, and soaps, which can interfere with the reaction and deactivate the catalyst.[4] While some robust catalysts can tolerate a certain level of impurities, it is generally recommended to purify the crude glycerol before use to achieve higher yields and better product quality.[4][10]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound from various studies.
| Reactants | Catalyst | Temp. (°C) | Molar Ratio (Glycerol:Carbonate Source) | Time (h) | Glycerol Conversion (%) | Product Yield (%) | Reference |
| Glycerol, DMC | [APmim]OH/ZIF-8/LDH | 75 | 1:3 | 1.33 | 98.6 | 96.5 | [1] |
| Glycerol, DMC | NaOH | 120 | 1:4 | 1 | 98.52 | 62.84 | [1] |
| Enriched Crude Glycerol, DMC | Microwave-assisted | 78.36 | 1:2.74 | 0.61 | - | 73.65 | [11] |
| Glycerol, DMC | Triethylamine (B128534) (TEA) | 88 -> 68 | 1:4 | 2.5 | 99 | 98 | [2] |
| Purified Crude Glycerol, DMC | Na2CO3 | 75 | 1:2.37 | 1.83 | 78.39 | 72.13 | [4][10] |
| Crude Glycerol, DMC | CaO | 70 | 1:3 | 1.5 | - | 95.41 | [12] |
| Glycerol, Urea | Mg-Al-Zn Hydrotalcite | - | - | - | 89.8 | - (93.2% selectivity) | [13] |
Experimental Protocols
Protocol 1: Synthesis via Transesterification of Glycerol with Dimethyl Carbonate (DMC)
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Glycerol (purified)
-
Dimethyl carbonate (DMC)
-
Basic catalyst (e.g., sodium carbonate (Na₂CO₃), triethylamine (TEA), or a heterogeneous catalyst)
-
Solvent for catalyst removal/washing (e.g., methanol)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add glycerol and dimethyl carbonate. A typical molar ratio of glycerol to DMC is 1:3 or 1:4.[1][3]
-
Catalyst Addition: Add the basic catalyst. For a homogeneous catalyst like TEA, a molar ratio of 0.1 relative to glycerol can be used.[2] For a heterogeneous catalyst like Na₂CO₃, a loading of around 2-5 wt% relative to glycerol is common.[4]
-
Reaction: Heat the mixture with stirring to the desired reaction temperature, typically between 75°C and 90°C.[1][3] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 1 to 3 hours.[1][2]
-
Catalyst Removal:
-
If a heterogeneous catalyst was used, cool the reaction mixture to room temperature and remove the catalyst by filtration. Wash the catalyst with a small amount of methanol.
-
If a homogeneous catalyst like TEA was used, it can often be removed by vacuum distillation due to its lower boiling point.
-
-
Product Isolation: Remove the excess dimethyl carbonate and the methanol byproduct by distillation under atmospheric or reduced pressure.
-
Purification: The resulting crude this compound can be further purified by vacuum distillation.
Protocol 2: Synthesis from Glycerol and Urea
This protocol provides a general outline for the synthesis using urea as the carbonate source.
Materials:
-
Glycerol
-
Urea
-
Heterogeneous catalyst (e.g., zinc-based or hydrotalcite-like compounds)[13]
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, heating system, and a system for ammonia removal.
-
Vacuum filtration setup.
Procedure:
-
Reactant Loading: Charge the reaction vessel with glycerol, urea, and the catalyst. A slight excess of urea (e.g., a molar ratio of glycerol to urea of 1:1.1) is often used.[8]
-
Reaction: Heat the mixture to the reaction temperature, typically in the range of 130-150°C, under vacuum or with a stream of inert gas to facilitate the removal of the ammonia byproduct.[8]
-
Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of glycerol and the formation of the product.
-
Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
Purification: The product can be purified from unreacted starting materials and byproducts by vacuum distillation.
Visualizations
Caption: Main reaction pathways and side reactions in the synthesis of glycerol carbonate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of glycerol 1,2-carbonate by transesterification of glycerol with dimethyl carbonate using triethylamine as a facile separable homogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and efficiency of 4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate (GC), synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main industrial routes for synthesizing glycerol carbonate:
-
Transesterification of Glycerol with Organic Carbonates: This is a widely used method, often employing dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC). It is known for high yields under relatively mild conditions.[1]
-
Glycerolysis of Urea (B33335): This route uses glycerol and urea, which are inexpensive and readily available raw materials. The reaction produces ammonia (B1221849) as a byproduct, which can be recycled.[2]
-
Direct Carbonylation of Glycerol with Carbon Dioxide (CO₂): This is considered a green chemistry approach as it utilizes a greenhouse gas (CO₂) and a byproduct of biodiesel production (glycerol).[3] However, this reaction is thermodynamically limited and often requires dehydrating agents to achieve high yields.[4]
Q2: Which synthesis route is considered the most sustainable or "green"?
A2: The direct carbonylation of glycerol with CO₂ is regarded as the most sustainable process. It converts two waste or low-value products—glycerol from biodiesel production and CO₂, a primary greenhouse gas—into a value-added chemical with high atom economy.[3][5]
Q3: What types of catalysts are most effective for glycerol carbonate synthesis?
A3: The choice of catalyst depends heavily on the synthetic route.
-
For transesterification with DMC , basic catalysts are generally more active than acidic ones.[6] Heterogeneous catalysts like CaO, mixed metal oxides (e.g., Mg/Al/La), and supported catalysts (e.g., K₂CO₃/MgO) are effective and can be easily separated.[1][7][8]
-
For the urea route , both homogeneous and heterogeneous catalysts have been studied. Zinc salts like ZnSO₄ have shown high activity.[9] Gold-based heterogeneous catalysts have also demonstrated high yields.[2][10]
-
For the CO₂ route , catalysts often require moderate basic sites for CO₂ activation. Systems like CeO₂ or supported CuO nanoparticles are used, typically in conjunction with a dehydrating agent.[1][3]
Q4: What are the major impurities or byproducts I should be aware of?
A4: Byproduct formation can significantly lower your yield and complicate purification.
-
In the transesterification route , further reaction of glycerol carbonate can lead to glycerol dicarbonate (B1257347) (GDC).[11] Decarboxylation to form glycidol (B123203) can also occur, especially with strong basic catalysts at higher temperatures.[6]
-
In the urea route , a subsequent reaction between glycerol carbonate and urea can yield the carbamate (B1207046) of glycerol carbonate, reducing selectivity.[2][10]
-
In the CO₂ route , side reactions can be promoted by the dehydrating agent. For example, using acetonitrile (B52724) can lead to the formation of acetins.[4]
Q5: How can I effectively purify the final product?
A5: After the reaction, the catalyst is typically removed by filtration. The most common purification method for glycerol carbonate is vacuum distillation.[12][13] To prevent product decomposition (e.g., to glycidol), it is often recommended to first neutralize the reaction mixture to a weakly acidic pH (5.0-6.0) and to use a thin-film evaporator for the distillation process.[14][15]
Visualizing the Process
Troubleshooting Guides
This section addresses common issues encountered during synthesis.
Problem Area: Low Yield or Conversion
Q: My glycerol conversion is very low. What are the likely causes? A: Low glycerol conversion is often related to reaction conditions or catalyst issues.
-
Insufficient Catalyst: The amount of catalyst directly impacts the reaction rate. Increasing the catalyst loading can improve conversion.[9] For example, in the ZnSO₄-catalyzed urea route, increasing the catalyst amount from 0.2 wt% to 5 wt% significantly boosted glycerol conversion.
-
Low Reaction Temperature: Most synthesis routes are endothermic, so higher temperatures favor the reaction. Increasing the temperature within the optimal range for your specific catalyst can increase the reaction rate and shift the equilibrium towards the products.[8][9]
-
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction over time to determine the optimal duration.[6]
-
Inefficient Byproduct Removal: In equilibrium-limited reactions, removing the byproduct (e.g., methanol in the DMC route, water in the CO₂ route) is crucial to drive the reaction forward.[14][15]
-
Catalyst Deactivation: The catalyst may have lost activity. See the "Catalyst Issues" section below.
Q: My glycerol conversion is high, but the selectivity to glycerol carbonate is poor. What is causing this? A: This indicates the presence of side reactions.
-
Subsequent Reactions: The desired product, glycerol carbonate, can react further. With DMC, it can form glycerol dicarbonate, and with urea, it can form a carbamate derivative.[10][11] Reducing the reaction time or temperature once maximum GC yield is achieved can minimize this.[6]
-
Decomposition: Strong basic catalysts can promote the decarbonylation of glycerol carbonate to form glycidol, especially at higher temperatures.[6] Consider using a catalyst with moderate basicity.
-
Byproducts from Dehydrating Agents: In the CO₂ route, the dehydrating agent itself can react. For instance, the hydrolysis of acetonitrile can produce acetic acid, which then reacts with glycerol to form acetins.[4] Choosing a more stable dehydrating agent like adiponitrile (B1665535) can improve selectivity.[4]
Problem Area: Catalyst Issues
Q: My heterogeneous catalyst is deactivating upon reuse. What is happening? A: Catalyst deactivation is a common problem, particularly with basic catalysts like CaO.
-
Chemical Transformation: The active catalyst can react with reactants, products, or byproducts. For example, CaO can react with glycerol and DMC to form species like calcium methoxide (B1231860) and eventually inactive calcium carbonate.[16][17]
-
Leaching: For supported catalysts, the active species may leach into the reaction medium.
-
Contamination: Crude glycerol can contain water and other impurities that poison the catalyst.[1] While some catalysts like Na₂CO₃ can tolerate small amounts of water, others like CaO are more sensitive.[1][18]
Q: How can I regenerate my catalyst or prevent deactivation? A:
-
Regeneration: Calcination (heating at high temperatures) can often regenerate catalysts by removing adsorbed species and restoring the active phase. For example, CeO₂ used in the CO₂ route can be recycled effectively after calcination at 400°C.[1]
-
Use of Robust Catalysts: Some catalysts are inherently more stable. Calcium diglyceroxide, for instance, has shown better reusability than CaO in the transesterification of glycerol.[19]
-
Purify Reactants: Using purified glycerol with low water content can significantly extend catalyst life, especially for water-sensitive catalysts.[18]
Experimental Protocols & Data
Protocol 1: Transesterification using Dimethyl Carbonate (DMC) and CaO Catalyst
This protocol is based on the effective use of calcium oxide, a readily available and inexpensive heterogeneous catalyst.[8][20]
Methodology:
-
Catalyst Preparation (Optional but Recommended): Calcine commercial CaO or CaO derived from eggshells at high temperature (e.g., 800-900°C) to remove adsorbed moisture and CO₂, which enhances its activity.[8][20]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycerol and dimethyl carbonate (DMC).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-75°C) in an oil bath. Add the pre-weighed CaO catalyst to initiate the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC or HPLC.
-
Workup: After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation. Remove excess DMC and the methanol byproduct via vacuum distillation to obtain the crude glycerol carbonate product, which can be further purified by vacuum distillation.[21]
Table 1: Effect of Reaction Parameters on CaO-Catalyzed Transesterification
| Parameter | Condition | Glycerol Conversion (%) | GC Yield (%) | Reference |
|---|---|---|---|---|
| Temperature | 40°C | 83 | - | [8] |
| 60°C | 96 | 94 | [8][17] | |
| DMC:Glycerol Ratio | 2.5:1 | 96 | 94 | [17] |
| 3:1 | 96.2 | 95.8 | [20] | |
| Catalyst Loading | 0.08 (mol ratio to glycerol) | 96 | - | [8] |
| Reaction Time | 1.5 hours | 96.2 | 95.8 | [20] |
| | 3 hours | 96 | 94 |[17] |
Yields and conversions are highly dependent on the specific source and preparation of the CaO catalyst.
Protocol 2: Synthesis from Glycerol and Urea using ZnSO₄ Catalyst
This protocol details a homogeneous catalytic system using zinc sulfate.[9]
Methodology:
-
Reaction Setup: Charge a reactor with glycerol, urea, and the ZnSO₄ catalyst.
-
Reaction Execution: Heat the mixture to the reaction temperature (e.g., 140°C) under constant stirring. The byproduct, ammonia, will evolve from the reaction mixture.
-
Monitoring: Analyze samples periodically using GC or HPLC to determine glycerol conversion and GC yield.
-
Workup: As this is a homogeneous system, workup typically involves purification by vacuum distillation after the reaction is complete.
Table 2: Optimization of the ZnSO₄-Catalyzed Urea Route
| Parameter | Condition | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) |
|---|---|---|---|---|
| Temperature | 120°C | 30.2 | 27.6 | - |
| 140°C | 80.3 | 75.8 | 94.4 | |
| 150°C | 89.5 | 79.5 | - | |
| Time | 240 min | 80.3 | 75.8 | 94.4 |
| 300 min | 79.6 | 75.7 | - | |
| Catalyst Amount | 5 wt% (of glycerol) | 80.3 | 75.8 | - |
| Urea:Glycerol Ratio | 1.1:1 | 80.3 | 75.8 | 94.4 |
Data sourced from a detailed kinetic study.[9]
Protocol 3: Direct Synthesis from Glycerol and CO₂
This protocol highlights a green chemistry approach that requires a dehydrating agent to overcome thermodynamic limitations.[3][4][5]
Methodology:
-
Reaction Setup: In a high-pressure autoclave, add glycerol, the chosen catalyst (e.g., supported CuO or Co/ETS-10), a solvent (e.g., DMF), and a dehydrating agent (e.g., 2-cyanopyridine (B140075) or adiponitrile).
-
Reaction Execution: Seal the reactor, purge with CO₂, and then pressurize to the desired pressure (e.g., 4 MPa). Heat the reactor to the target temperature (e.g., 150-170°C) with vigorous stirring.
-
Workup: After the reaction time, cool the reactor to room temperature and carefully vent the CO₂. The catalyst is removed by filtration, and the product is isolated from the solvent and hydrated dehydrating agent, typically by distillation.
Table 3: Example Conditions for the Direct CO₂ Route
| Catalyst | Dehydrating Agent | Temp (°C) | Pressure (MPa) | Time (h) | GC Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CeO₂ | 2-Cyanopyridine | 150 | 4 | 5 | 21 | [1] |
| CeO₂ | 2-Cyanopyridine | 150 | 4 | 5 | 78.9* | [3] |
| Co/ETS-10 | Acetonitrile | 170 | 4 | 6 | 12.7 | [5] |
| La-based | Adiponitrile | - | - | - | >20** | [4] |
*High catalyst loading (187 wt%) was used in this specific study.[3] **Yield represents a significant improvement over acetonitrile under similar conditions.[4]
References
- 1. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Transformation of CO2 with Glycerol to Glycerol Carbonate over ETS-10 Zeolite-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of Glycerol Carbonate by Transesterification of Glycerol with Dimethyl Carbonate: Ceria Based Catalysts [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of glycerol carbonate from glycerol and urea with gold-based catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of glycerol 1,2-carbonate by transesterification of glycerol with dimethyl carbonate using triethylamine as a facile separable homogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. This compound 931-40-8 [sigmaaldrich.com]
- 13. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]
- 14. JP2001172277A - Method for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]
- 15. JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of CaO catalyst deactivation with unconventional monitoring method for glycerol carbonate production via transesterification of glycerol with dimethyl carbonate - UTP Scholars [khub.utp.edu.my]
- 18. pubs.acs.org [pubs.acs.org]
- 19. akjournals.com [akjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
catalyst selection for the polymerization of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the catalyst selection and troubleshooting for the polymerization of 4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the ring-opening polymerization (ROP) of this compound?
A1: The ring-opening polymerization of this compound can be initiated by various catalysts, which can be broadly categorized into organocatalysts and metal-based catalysts.
-
Organocatalysts: These are metal-free catalysts that offer good control over the polymerization and can lead to polymers with well-defined structures. Common examples include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong basic catalyst that has shown effectiveness in the synthesis of glycerol carbonate and is a common catalyst for the ROP of cyclic esters.
-
N-Heterocyclic Carbenes (NHCs): Highly active catalysts for the ROP of various cyclic monomers.
-
Thioureas and Guanidines: Often used in combination with a base, they can activate the monomer through hydrogen bonding.
-
-
Metal-based Catalysts: These catalysts can offer high polymerization rates. Examples include:
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂): A widely used catalyst for the ROP of cyclic esters, though its use can be a concern for biomedical applications due to potential metal contamination.
-
Zinc-based catalysts: Various zinc complexes have been explored for the synthesis of glycerol carbonate and may also be effective for its polymerization.
-
Lanthanum and other rare-earth metal catalysts: These have been investigated for the carbonylation of glycerol and urea (B33335) to produce glycerol carbonate.
-
Q2: I am observing a low molecular weight for my poly(4-hydroxymethyl-1,3-dioxolan-2-one). What are the possible causes and solutions?
A2: Low molecular weight is a common issue in the polymerization of cyclic carbonates. Several factors can contribute to this:
-
Impurities: Water, even in trace amounts, can act as an initiator or a chain transfer agent, leading to a higher number of polymer chains and consequently, lower molecular weight. Ensure all reagents and glassware are scrupulously dried.
-
Side Reactions: Intramolecular transesterification (backbiting) can lead to the formation of cyclic oligomers, reducing the overall molecular weight of the polymer. Optimizing the reaction temperature and catalyst choice can minimize this.
-
Catalyst Concentration: An inappropriate monomer-to-catalyst ratio can affect the molecular weight. A higher catalyst concentration can lead to more initiated chains and lower molecular weight.
-
Reaction Time: Insufficient reaction time may result in incomplete monomer conversion, leading to a lower average molecular weight.
Q3: My polymerization reaction is showing a broad polydispersity index (PDI). How can I achieve a narrower PDI?
A3: A broad PDI indicates a lack of control over the polymerization process. To achieve a narrower PDI:
-
Choose a suitable catalyst: Organocatalysts, particularly those that operate through a controlled mechanism like hydrogen-bonding activation, often provide better control over the polymerization and result in narrower PDIs.
-
Control the initiation: Ensure a fast and efficient initiation step compared to propagation. This can be achieved by carefully selecting the initiator and catalyst system.
-
Minimize chain transfer and termination reactions: As mentioned for low molecular weight, impurities and side reactions can lead to uncontrolled chain growth. Rigorous purification of the monomer and solvent is crucial.
Q4: Are there any specific safety precautions I should take when working with this compound and its polymerization?
A4: Yes, standard laboratory safety practices should always be followed. For this compound, it is important to consult the Safety Data Sheet (SDS). It is generally considered a combustible liquid. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The polymerization should be carried out in a well-ventilated fume hood, especially when using organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Polymerization | Inactive catalyst | - Check the purity and activity of your catalyst. - Ensure the catalyst is stored under appropriate conditions (e.g., inert atmosphere). |
| Insufficient temperature | - Gradually increase the reaction temperature, monitoring for monomer conversion. | |
| Presence of inhibitors | - Purify the monomer and solvent to remove any potential inhibitors. | |
| Low Polymer Yield | Incomplete monomer conversion | - Increase the reaction time. - Optimize the reaction temperature and catalyst concentration. |
| Polymer loss during work-up | - Use a suitable non-solvent for precipitation to ensure complete recovery of the polymer. | |
| Polymer Discoloration | High reaction temperature | - Lower the reaction temperature and extend the reaction time if necessary. |
| Catalyst decomposition | - Choose a more thermally stable catalyst. | |
| Gel Formation | Cross-linking side reactions | - The hydroxyl group on the monomer can potentially participate in side reactions. Consider protecting the hydroxyl group before polymerization and deprotecting it afterward. |
Catalyst Performance Data
The following table summarizes typical data for catalysts used in the synthesis of poly(glycerol carbonate) and related polycarbonates. Note that direct comparative data for various catalysts specifically for the ROP of this compound is limited in the literature. The data below is compiled from various sources and should be used as a general guideline.
| Catalyst | Initiator | Monomer/[I]/[C] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| DBU | Benzyl (B1604629) Alcohol | 100/1/1 | 25 | 24 | >95 | 10,000 - 20,000 | 1.1 - 1.3 | General ROP |
| Sn(Oct)₂ | Benzyl Alcohol | 200/1/0.1 | 130 | 4 | >98 | 15,000 - 30,000 | 1.2 - 1.5 | General ROP |
| Thiourea/DBU | Benzyl Alcohol | 100/1/1 | 60 | 12 | >90 | 8,000 - 15,000 | 1.1 - 1.2 | General ROP |
Note: This data is illustrative and results can vary significantly based on specific reaction conditions.
Experimental Protocols
General Organocatalyzed Ring-Opening Polymerization of this compound
This protocol provides a general procedure for the polymerization using an organocatalyst like DBU.
Materials:
-
This compound (monomer), purified by recrystallization or distillation.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled over CaH₂.
-
Benzyl alcohol (initiator), distilled over CaH₂.
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (solvent).
-
Methanol (B129727) (for precipitation).
-
Schlenk flask and other oven-dried glassware.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add the desired amount of this compound and benzyl alcohol to a pre-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired amount of anhydrous solvent to dissolve the monomer and initiator.
-
Catalyst Addition: Add the required amount of DBU to the reaction mixture via a syringe.
-
Polymerization: Place the Schlenk flask in a pre-heated oil bath at the desired temperature and stir for the specified reaction time.
-
Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR (for conversion and structure), GPC/SEC (for molecular weight and PDI), and DSC/TGA (for thermal properties).
Visualizations
Ring-Opening Polymerization (ROP) Mechanism
Caption: General mechanism of base-catalyzed ring-opening polymerization.
Troubleshooting Workflow for Low Molecular Weight
Technical Support Center: 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerin Carbonate)
Welcome to the technical support center for 4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerin carbonate. This guide is intended for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] It is a combustible liquid, so it should be kept away from heat, sparks, and open flames.[5]
Q2: Is this compound sensitive to moisture?
A2: Yes, this compound is hygroscopic and will absorb moisture from the atmosphere. Its parent compound, glycerol (B35011), is also known for its hygroscopic nature.[6][7] Therefore, it is crucial to minimize its exposure to air and to handle it in a dry environment whenever possible.
Q3: What is the thermal stability of this compound?
A3: this compound has good thermal stability, with decomposition generally starting at temperatures above 200°C.[8] However, prolonged exposure to high temperatures can lead to decomposition, primarily yielding carbon dioxide and 3-hydroxypropanal (B37111).[2][9]
Q4: How does pH affect the stability of this compound?
Q5: What are the common degradation pathways for this compound?
A5: The two primary degradation pathways are hydrolysis and thermal decomposition. Hydrolysis, which can be accelerated by the presence of water, acids, or bases, results in the opening of the dioxolanone ring to form glycerol and carbon dioxide.[10] Thermal decomposition at high temperatures leads to the formation of 3-hydroxypropanal and carbon dioxide.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity) | Thermal degradation or contamination. | - Store the compound at the recommended cool temperature. - Avoid prolonged exposure to elevated temperatures during experiments. - Verify the purity of the sample using an appropriate analytical method (e.g., GC-MS, HPLC). |
| Decrease in pH of an aqueous solution of the compound over time | Hydrolysis of the carbonate ester to form acidic byproducts. | - Prepare aqueous solutions fresh before use. - If the solution needs to be stored, consider buffering it to a neutral or slightly acidic pH (around 4.0-5.5) and storing it at a low temperature.[12] |
| Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC) | Decomposition of the compound. | - Identify the degradation products by their mass spectra or retention times. Common degradation products include glycerol and 3-hydroxypropanal.[9][10] - Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to moisture, heat, or incompatible substances). |
| Inconsistent experimental results | Degradation of the starting material. | - Use a fresh bottle of this compound or re-purify the existing stock. - Confirm the purity of the compound before each experiment. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Appearance | Colorless to light yellow viscous liquid | [9][13] |
| Molecular Formula | C₄H₆O₄ | [14] |
| Molecular Weight | 118.09 g/mol | [14] |
| Boiling Point | 137-140 °C at 0.5 mmHg | [5] |
| Melting Point | -69 °C | [15] |
| Density | 1.4 g/mL at 25 °C | [5] |
| Flash Point | >110 °C (closed cup) | [5][13] |
| Solubility in Water | Miscible | [8] |
Table 2: Stability Profile of this compound
| Condition | Effect on Stability | Primary Degradation Products | References |
| Elevated Temperature (>200°C) | Decomposition | 3-Hydroxypropanal, Carbon Dioxide | [2][8][9] |
| Presence of Water | Hydrolysis (accelerated by acid/base) | Glycerol, Carbon Dioxide | [10][11] |
| Presence of Methanol | Decomposition | Not specified | [6] |
| Strong Oxidizing Agents | Reactive | Not specified |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for determining the purity of this compound and identifying potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., anhydrous acetone (B3395972) or ethyl acetate).
-
For the analysis of potential degradation products like glycerol, a derivatization step (e.g., silylation with BSTFA) may be required to improve volatility and chromatographic separation.[10][16]
-
-
GC-MS Conditions (Example):
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Integrate the peak area of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Identify any impurity or degradation peaks by comparing their mass spectra with a library (e.g., NIST).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Topological investigation of the reaction mechanism of glycerol carbonate decomposition by bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09755A [pubs.rsc.org]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Glycerol - Wikipedia [en.wikipedia.org]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound [stenutz.eu]
- 12. US6784326B1 - Process for improving stability of glycerin - Google Patents [patents.google.com]
- 13. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS#: 931-40-8 [m.chemicalbook.com]
- 14. jcia-bigdr.jp [jcia-bigdr.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 4-(Hydroxymethyl)-1,3-dioxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate.
I. Synthesis of this compound (Glycerol Carbonate) via Transesterification
The most common method for synthesizing glycerol carbonate is the transesterification of glycerol with a carbonate source, typically dimethyl carbonate (DMC). This section addresses potential issues during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My glycerol carbonate yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in glycerol carbonate synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions: Ensure your reaction parameters are optimized. The molar ratio of glycerol to dimethyl carbonate (DMC), reaction temperature, and reaction time all play a crucial role. A molar ratio of 1:3 (glycerol:DMC) is often reported to be optimal. Temperatures around 75-90°C are typically effective.[1][2]
-
Catalyst Issues: The choice and condition of the catalyst are critical.
-
Catalyst Deactivation: Basic catalysts like calcium oxide (CaO) can deactivate through the formation of calcium carbonate (CaCO3) in the presence of water or by reacting with glycerol and glycerol carbonate.[3] Regeneration by calcination may be necessary if you are reusing the catalyst.
-
Inappropriate Catalyst: While basic catalysts are generally more effective, the specific choice can impact yield. Both homogeneous (e.g., K2CO3, NaOH) and heterogeneous (e.g., CaO, hydrotalcites) catalysts are used. Heterogeneous catalysts simplify product purification.[4]
-
-
Presence of Impurities: Water in the reactants, especially in crude glycerol from biodiesel production, can lead to catalyst deactivation and side reactions.[4] It is advisable to use dry reactants and solvents.
-
Inefficient Methanol (B129727) Removal: The transesterification reaction produces methanol as a byproduct. Its accumulation can shift the equilibrium back towards the reactants, thus lowering the yield. Continuous removal of methanol, for instance, by performing the reaction under reflux with a Dean-Stark trap or by using a slight vacuum, can drive the reaction to completion.
-
Side Reactions: At higher temperatures, side reactions such as the decomposition of glycerol carbonate to glycidol (B123203) can occur, reducing the final yield.[5]
II. Ring-Opening Polymerization (ROP) of this compound
This compound can be used as a monomer for the synthesis of functional polycarbonates through ring-opening polymerization (ROP). This section addresses common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q2: I am struggling to control the molecular weight and am observing a broad polydispersity in my polycarbonate synthesis. What can I do?
A2: Achieving a controlled polymerization with a narrow molecular weight distribution can be challenging. Consider the following factors:
-
Purity of the Monomer: The presence of impurities in the this compound monomer can interfere with the polymerization process, leading to uncontrolled initiation and termination events and consequently, broad polydispersity. Ensure your monomer is of high purity.
-
Initiator and Catalyst System: The choice of initiator and catalyst is crucial for a controlled polymerization. Different systems (anionic, cationic, coordination-insertion) will afford varying degrees of control.[6] Organocatalysts are often employed for better control over the polymer architecture.[7]
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to side reactions, such as transesterification between polymer chains, which can broaden the molecular weight distribution.
-
Monomer to Initiator Ratio: The molecular weight is theoretically determined by the monomer-to-initiator ratio. Ensure accurate measurement of both.
-
-
Backbiting Reactions: Depolymerization or "backbiting" reactions, where the growing polymer chain attacks its own backbone to form cyclic oligomers, can be a significant issue, especially with five-membered cyclic carbonates.[6] Careful selection of the catalyst and reaction conditions can help minimize this.
-
Moisture: Water can act as an initiator, leading to a loss of control over the polymerization and a broader molecular weight distribution. All glassware and reagents should be scrupulously dried.
III. Reactions with Amines: Synthesis of Non-Isocyanate Polyurethanes (NIPUs)
The reaction of this compound with di- or polyamines is a key route to producing non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs).
Frequently Asked Questions (FAQs)
Q3: The reaction between my glycerol carbonate derivative and a diamine is very slow and results in incomplete conversion. How can I improve the reaction rate and achieve full conversion?
A3: The lower reactivity of five-membered cyclic carbonates compared to isocyanates is a known challenge in NIPU synthesis.[1] Here are some strategies to address this:
-
Catalysis: The use of a catalyst is often necessary to achieve reasonable reaction rates. Both basic (e.g., TBD, DBU) and acidic catalysts can be effective.[1] Organocatalysts are widely explored for this purpose.
-
Reaction Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions at elevated temperatures.[1]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents have been shown to improve the reactivity of cyclic carbonates.[8]
-
Amine Reactivity: The structure of the amine plays a significant role. Aliphatic amines are generally more reactive than aromatic amines.[9]
-
Hydrogen Bonding: The formation of strong intra- and intermolecular hydrogen bonds in the resulting polyhydroxyurethane can limit the mobility of the reactants and hinder the reaction from reaching full conversion, especially at high conversions.[8] The use of a suitable solvent can help to disrupt these interactions.
Q4: I am observing the formation of side products in my NIPU synthesis. What are the likely side reactions and how can I minimize them?
A4: Several side reactions can occur during the aminolysis of cyclic carbonates, leading to impurities and affecting the properties of the final polymer.
-
Formation of Urea (B33335) Linkages: If the reaction is carried out at high temperatures, the hydroxyl groups formed in the polyurethane backbone can react with other cyclic carbonate molecules, or the urethane (B1682113) linkage can react with another amine, potentially leading to urea formation.
-
Intramolecular Cyclization: Depending on the structure of the diamine and the reaction conditions, intramolecular cyclization reactions can occur, leading to the formation of cyclic compounds instead of the desired linear polymer.
-
Decomposition of Reactants: At elevated temperatures, the thermal stability of the reactants and the product should be considered to avoid degradation.
To minimize side reactions, it is crucial to optimize the reaction conditions, particularly the temperature and reaction time, and to use an appropriate catalyst that favors the desired aminolysis reaction.
Data Presentation
Table 1: Typical Reaction Conditions for Glycerol Carbonate Synthesis via Transesterification
| Parameter | Value | Reference |
| Reactants | Glycerol, Dimethyl Carbonate (DMC) | [4] |
| Molar Ratio (Glycerol:DMC) | 1:2 to 1:4 | [5][10] |
| Catalyst | CaO, Na2CO3, K2CO3, Hydrotalcites | [4] |
| Catalyst Loading | 1-5 wt% (relative to glycerol) | [4] |
| Temperature | 70-120 °C | [10][11] |
| Reaction Time | 1-6 hours | [10] |
| Typical Yield | >90% | [5] |
Table 2: Troubleshooting Guide for Low Yield in Glycerol Carbonate Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion | Inactive or deactivated catalyst | Use fresh catalyst; if reusing, regenerate by calcination.[3] |
| Sub-optimal temperature or time | Optimize reaction conditions; monitor reaction progress (e.g., by GC).[10] | |
| Presence of water in reactants | Use anhydrous reactants and solvents.[4] | |
| Low Selectivity | Side reactions (e.g., glycidol formation) | Lower the reaction temperature.[5] |
| Byproduct (methanol) accumulation | Remove methanol during the reaction (e.g., using a Dean-Stark trap). | |
| Difficulty in Purification | Homogeneous catalyst used | Consider using a heterogeneous catalyst for easier separation.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification of Glycerol with Dimethyl Carbonate
Materials:
-
Glycerol (anhydrous)
-
Dimethyl carbonate (DMC)
-
Sodium carbonate (Na2CO3), anhydrous powder
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add glycerol (e.g., 0.1 mol) and dimethyl carbonate (e.g., 0.3 mol, 3 equivalents).
-
Add the catalyst, sodium carbonate (e.g., 1-3 wt% relative to glycerol).
-
Heat the reaction mixture to 75-80°C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of glycerol), cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, it can be removed by filtration.
-
The excess dimethyl carbonate and the methanol byproduct can be removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation if required.
Protocol 2: Synthesis of a Polyhydroxyurethane (PHU) from a Glycerol Carbonate Derivative and a Diamine
Materials:
-
Bis(cyclic carbonate) derived from this compound
-
Diamine (e.g., 1,6-hexanediamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or solvent-free)
-
Catalyst (e.g., TBD or DBU, if required)
-
Schlenk flask or a round-bottom flask with a nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bis(cyclic carbonate) monomer in the chosen anhydrous solvent (if not performing a bulk polymerization).
-
Add the diamine in a stoichiometric amount to the solution.
-
If a catalyst is used, add it to the reaction mixture (typically in a catalytic amount, e.g., 1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 70-100°C) with stirring.
-
Monitor the progress of the polymerization by following the disappearance of the cyclic carbonate peak in FTIR spectroscopy or by monitoring the increase in viscosity of the reaction mixture.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in glycerol carbonate synthesis.
Caption: Troubleshooting guide for Non-Isocyanate Polyurethane (NIPU) synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry and isocyanate free polyhydroxyurethanes therefrom - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-(Hydroxymethyl)-1,3-dioxolan-2-one Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ring-opening polymerization (ROP) of this compound.
Problem 1: Low or No Monomer Conversion
Possible Causes and Solutions
| Cause | Recommended Action |
| Catalyst/Initiator Inactivity | - Ensure the catalyst and initiator are fresh and have been stored under appropriate anhydrous and inert conditions. - Verify the compatibility of the chosen catalyst/initiator system with the hydroxyl functionality of the monomer. The hydroxyl group can react with certain catalysts. |
| Presence of Impurities | - Purify the monomer, solvents, and any other reagents to remove water and other protic impurities. Water can act as a competitive initiator, leading to low molecular weight oligomers or inhibition of polymerization.[1] - Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Reaction Temperature | - The polymerization of five-membered cyclic carbonates can be thermodynamically challenging.[1] Higher temperatures (e.g., >100 °C) may be required to drive the reaction.[1] - However, excessively high temperatures can lead to side reactions and catalyst decomposition. Optimize the temperature based on the chosen catalytic system. |
| Insufficient Reaction Time | - Monitor the reaction over a longer period. Some polymerizations, especially at lower temperatures, may require extended reaction times to achieve high conversion. |
Problem 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI)
Possible Causes and Solutions
| Cause | Recommended Action |
| Chain Transfer Reactions | - The primary hydroxyl group on the monomer can act as a chain transfer agent, leading to the formation of low molecular weight polymers and broadening the PDI. Consider protecting the hydroxyl group before polymerization and deprotecting it post-polymerization.[2] - Water and other protic impurities are significant chain transfer agents. Ensure stringent anhydrous conditions. |
| Simultaneous Decarboxylation | - Anionic polymerization of glycerol carbonate at high temperatures (e.g., 170 °C) can proceed with simultaneous decarboxylation, resulting in hyperbranched polyethers of low molecular weight.[1] - The choice of catalyst is crucial to minimize decarboxylation, a common side reaction in the polymerization of five-membered cyclic carbonates.[1] |
| Catalyst Concentration | - An excessively high catalyst concentration can sometimes lead to a decrease in molecular weight.[3] Optimize the catalyst-to-monomer ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the direct polymerization of this compound?
The direct polymerization of this compound is challenging primarily due to the presence of the reactive primary hydroxyl group. This group can interfere with the catalyst, act as an initiator or a chain transfer agent, leading to poor control over the polymerization, low molecular weights, and broad polydispersity.[4] Additionally, as a five-membered cyclic carbonate, its polymerization is less thermodynamically favorable than that of six- or seven-membered rings, often requiring more forcing conditions which can promote side reactions like decarboxylation.[1]
Q2: What are the alternative strategies to obtain poly(glycerol carbonate)?
A successful strategy involves a two-step "protecting group" approach.[2] First, the hydroxyl group of a precursor (like benzyl (B1604629) glycidyl (B131873) ether) is protected. This protected monomer is then polymerized via ring-opening polymerization with CO2, followed by a deprotection step to yield poly(1,2-glycerol carbonate).[2] This method allows for the synthesis of polymers with molecular weights ranging from 5,000 to 25,200 g/mol and a polydispersity index (PDI) between 1.24 and 2.33.[2]
Q3: Which catalyst systems are suitable for the ring-opening polymerization of cyclic carbonates?
A variety of catalyst systems can be employed for the ROP of cyclic carbonates, including:
-
Organometallic catalysts: Tin(II) octoate (Sn(Oct)₂), for example, is a widely used catalyst, often in conjunction with an alcohol initiator.[1]
-
Organocatalysts: Non-metallic catalysts, such as certain amines and phosphines, are also effective and can avoid metal contamination in the final polymer.
-
Anionic initiators: Partially deprotonated alcohols, like trimethylolpropane, have been used for the anionic polymerization of glycerol carbonate, although this can lead to decarboxylation.[1]
The choice of catalyst will significantly influence the reaction mechanism, polymerization rate, and the properties of the resulting polymer.
Q4: How can I monitor the progress of the polymerization?
The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the monomer conversion by comparing the integration of monomer and polymer peaks.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Experimental Protocols
While a detailed, optimized protocol for the direct polymerization of this compound is not extensively documented in the literature, a general procedure for the organocatalyzed ring-opening polymerization of a cyclic carbonate is provided below. This should be considered a starting point and will require optimization.
General Protocol for Organocatalyzed Bulk Polymerization
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the purified this compound monomer, the chosen organocatalyst (e.g., a thiourea/amine combination), and an initiator (e.g., benzyl alcohol) to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Drying: Add anhydrous MgSO₄ to remove any residual moisture from the system.
-
Polymerization: Heat the solvent-free reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Periodically take small samples from the reaction mixture to monitor monomer conversion and molecular weight progression by NMR and GPC, respectively.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol).
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
Due to the limited data on the direct polymerization of this compound, the following table presents data for the polymerization of a protected glycerol carbonate monomer (benzyl glycidyl ether with CO₂) to provide a reference for expected outcomes in a controlled system.[2]
Table 1: Polymerization of Benzyl Glycidyl Ether and CO₂ to form Poly(benzyl glycidyl ether carbonate)
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₒ/Mₙ) |
| Co(III)-salen complex | 1000:1 | 100 | 2 | 25,200 | 1.24 |
| Co(III)-salen complex | 2000:1 | 100 | 4 | 18,500 | 1.35 |
Note: The resulting polymer in this case requires a subsequent deprotection step to yield poly(glycerol carbonate).
Visualizations
Caption: A generalized experimental workflow for the ring-opening polymerization of a cyclic carbonate.
Caption: A logical workflow for troubleshooting low molecular weight and high PDI in the polymerization.
References
- 1. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Hydroxymethyl)-1,3-dioxolan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial 4-(Hydroxymethyl)-1,3-dioxolan-2-one, also commonly known as glycerol (B35011) carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound can contain several impurities depending on the synthetic route used for its production. Common impurities include:
-
Unreacted starting materials: Glycerol is a common impurity.[1] Depending on the synthesis method, other starting materials like dimethyl carbonate or urea (B33335) may also be present.
-
Oligomeric products: Diglycerol carbonate and other higher-order oligomers can form as byproducts during synthesis.[2]
-
Residual catalysts: Traces of acidic or basic catalysts used in the synthesis may remain.
-
Water: Due to the hygroscopic nature of glycerol and the product, water is a common impurity.[1]
-
Degradation products: At elevated temperatures, particularly during distillation, this compound can decompose to form byproducts such as 3-hydroxypropanal (B37111) and glycidol.
Q2: My purified product is a pale yellow liquid. Is this normal?
A2: Pure this compound is typically a clear, colorless to pale yellow liquid.[3] A pale yellow coloration is generally acceptable for many applications. However, a significant yellow or brown discoloration may indicate the presence of impurities or degradation products, which could necessitate further purification.
Q3: During vacuum distillation, I'm observing bumping and inconsistent boiling. What could be the cause and how can I fix it?
A3: Bumping, or sudden violent boiling, is a common issue in vacuum distillation, especially with viscous liquids.[4][5]
-
Cause: This is often due to the liquid superheating before it begins to boil. Standard boiling chips are often ineffective under vacuum.
-
Solution: Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth and even boiling.[6] Alternatively, a fine capillary tube can be inserted to introduce a steady stream of air or nitrogen bubbles, which act as nucleation points for boiling.
Q4: I'm having trouble achieving a deep and stable vacuum for my distillation. What should I check?
A4: A stable vacuum is crucial for distilling high-boiling point compounds at a lower temperature to prevent thermal degradation.[4][7]
-
Troubleshooting Steps:
-
Check all connections: Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Inspect tubing: Look for any cracks or loose connections in the vacuum tubing.
-
Cold trap: Make sure your cold trap is functioning effectively to prevent volatile substances from contaminating the vacuum pump oil.
-
Vacuum pump: Check the oil level and quality in your vacuum pump. Contaminated oil will reduce the pump's efficiency.
-
Q5: After purification by distillation, my product purity is still not satisfactory according to GC analysis. What can I do?
A5: If simple vacuum distillation does not provide the desired purity, consider the following:
-
Fractional Vacuum Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distilling flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a much better separation of components with close boiling points.[5][8][9]
-
Column Chromatography: For removal of non-volatile or highly polar impurities, column chromatography over silica (B1680970) gel can be an effective method.[10]
Data Presentation
The following tables summarize key quantitative data relevant to the purification of this compound.
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure | Density (g/mL at 25°C) |
| This compound | 118.09 | ~350 (decomposes)[11] | 137-140 @ 0.5 mmHg[12][13] | 1.4[3] |
| Glycerol | 92.09[14] | 290[1] | 179 @ 18 mmHg | 1.261[1] |
| Diglycerol | 166.16 | > 250 | - | ~1.3 |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Simple Vacuum Distillation | 90-95% | Relatively simple setup, good for removing non-volatile impurities. | Ineffective for separating compounds with close boiling points. Risk of thermal degradation.[4] |
| Fractional Vacuum Distillation | >98% | Excellent for separating compounds with close boiling points.[8] | More complex setup, potential for product loss on the column surface. |
| Column Chromatography | >99% (for specific impurities) | Highly effective for removing polar and non-volatile impurities. Can be performed at room temperature.[10] | Requires solvents, can be time-consuming, may not be suitable for large-scale purification. |
| Chemical Treatment (with base) | Can significantly reduce glycerol and oligomers | Targets specific impurities.[2] | Requires an additional reaction step and subsequent workup. |
Experimental Protocols
1. Fractional Vacuum Distillation
This method is recommended for achieving high purity by separating this compound from glycerol and oligomeric impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all ground glass joints are lightly greased and securely clamped.
-
Place a stir bar in the round-bottom flask.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum takeoff to a cold trap and a vacuum pump.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound (no more than two-thirds full).
-
Begin stirring.
-
Slowly evacuate the system to the desired pressure (e.g., 0.5 mmHg).
-
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
-
Observe the temperature and collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of the product, change to a clean receiving flask.
-
Collect the main fraction over the expected boiling point range (e.g., 137-140 °C at 0.5 mmHg).[12][13]
-
Once the main fraction is collected, stop heating and allow the system to cool completely before venting to atmospheric pressure.
-
2. Column Chromatography
This method is suitable for removing highly polar or non-volatile impurities.
-
Materials:
-
Silica gel (230-400 mesh)
-
A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Chromatography column
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in vacuum distillation.
References
- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 3. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS#: 931-40-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 9. youtube.com [youtube.com]
- 10. Column Chromatography [moodle2.units.it]
- 11. echemi.com [echemi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]
- 14. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in 4-(Hydroxymethyl)-1,3-dioxolan-2-one (HMD) Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)-1,3-dioxolan-2-one (HMD), also known as glycerin carbonate, in electrolyte formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to viscosity management in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (HMD) based electrolyte so viscous?
This compound (HMD) is an inherently viscous compound. This high viscosity is primarily due to the presence of a hydroxyl (-OH) group, which leads to strong intermolecular hydrogen bonding.[1] Compared to other common cyclic carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), the hydroxyl functionality of HMD significantly increases its viscosity.[1]
Q2: How does the viscosity of HMD affect the performance of my electrolyte?
High viscosity is a critical parameter in electrolyte performance as it directly hinders ion mobility.[2] Reduced ion mobility leads to lower ionic conductivity, which can negatively impact the charge and discharge rates of electrochemical devices.[2] Furthermore, highly viscous electrolytes can lead to poor wetting of electrodes and separators, resulting in increased interfacial resistance and suboptimal performance.
Q3: What is the role of the hydroxyl group in HMD and its impact on electrolyte stability?
The hydroxyl group in HMD, while contributing to its high viscosity, also presents challenges for electrochemical stability. Protic functional groups are generally considered undesirable in lithium-ion battery systems because they can react with highly reactive electrode materials, particularly the anode.[3] This can lead to the formation of a resistive solid electrolyte interphase (SEI) and consume active lithium, reducing the battery's cycle life. Ongoing research is exploring the functionalization of this group to mitigate these reactive tendencies.[4]
Q4: How does temperature affect the viscosity of HMD-based electrolytes?
As with most liquids, the viscosity of HMD-based electrolytes is highly dependent on temperature. Increasing the temperature will decrease the viscosity.[5] This is because the increased thermal energy overcomes the intermolecular forces, allowing the molecules to move more freely. Experimental data on HMD derivatives shows a significant drop in viscosity at elevated temperatures.[5]
Q5: How does the addition of lithium salts affect the viscosity of the electrolyte?
Increasing the concentration of lithium salts in an HMD-based electrolyte will generally increase the viscosity.[6][7] This is due to the increased ion-solvent interactions and the formation of larger solvated ion complexes, which impede the flow of the liquid.[7]
Q6: Can I use co-solvents to reduce the viscosity of my HMD-based electrolyte?
Yes, using low-viscosity co-solvents is a common and effective strategy to reduce the overall viscosity of an electrolyte formulation. While specific data on HMD-cosolvent mixtures is limited, the principle is widely applied in other high-viscosity electrolyte systems, such as those based on ethylene carbonate (EC).[8][9] Linear carbonates like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC) are excellent choices due to their low viscosity.
Q7: Are there any derivatives of HMD with lower viscosity?
Yes, modifying the hydroxyl group of HMD can lead to derivatives with different physical properties, including viscosity. For example, replacing the hydrogen of the hydroxyl group with alkyl chains (e.g., ethyl, butyl) can disrupt the hydrogen bonding network and result in lower viscosity compared to the parent HMD molecule.[5] Research has shown that ethyl and butyl derivatives of glycerol (B35011) carbonate have significantly lower viscosities than the benzyl (B1604629) derivative.[5]
Troubleshooting Guide
Issue: The prepared HMD-based electrolyte is too viscous for my application.
-
Question: My electrolyte is difficult to handle and does not properly wet the electrode surface. What are my options to decrease its viscosity?
-
Answer:
-
Introduce a Low-Viscosity Co-solvent: This is the most effective approach. Blend the HMD with a linear carbonate such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).[8][9] Start with a small percentage of the co-solvent (e.g., 10-20% by volume) and incrementally increase it until the desired viscosity is achieved. Be aware that adding a co-solvent may alter other electrolyte properties such as ionic conductivity and electrochemical stability, so optimization is key.
-
Increase the Operating Temperature: If your experimental setup allows, increasing the temperature can significantly reduce the viscosity of the electrolyte.[5] Even a moderate increase of 10-20°C can have a substantial effect.
-
Optimize Salt Concentration: While a certain salt concentration is necessary for ionic conductivity, excessively high concentrations can lead to a sharp increase in viscosity.[6] If possible, try reducing the salt concentration to the minimum required for your application.
-
Consider HMD Derivatives: If your synthesis capabilities allow, consider using or synthesizing an HMD derivative where the hydroxyl group is capped (e.g., with an ethyl or butyl group).[5] This will disrupt the hydrogen bonding and inherently lower the viscosity.[5]
-
-
Issue: I am observing poor electrochemical performance, which I suspect is due to high viscosity.
-
Question: My device shows low rate capability and high internal resistance. Could this be related to the viscosity of my HMD-based electrolyte?
-
Answer: Yes, high viscosity directly correlates with low ionic conductivity, which can lead to poor rate performance and increased internal resistance. To address this:
-
Confirm the viscosity of your electrolyte using a viscometer.
-
Implement the viscosity reduction strategies outlined in the previous troubleshooting point, such as adding a co-solvent or optimizing the temperature.
-
Measure the ionic conductivity of your formulated electrolytes to find a composition that balances low viscosity with high conductivity.
-
-
Issue: I am concerned about the reactivity of the hydroxyl group of HMD in my system.
-
Question: How can I minimize the potential side reactions caused by the -OH group of HMD at the electrode interface?
-
Answer: The reactivity of the hydroxyl group is a known challenge.[3] While comprehensive solutions are still a subject of research, you can consider the following:
-
Use of Additives: Incorporate film-forming additives into your electrolyte, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC). These additives are known to form a stable solid electrolyte interphase (SEI) on the anode, which can passivate the surface and prevent further reactions with the solvent.
-
Functionalization of HMD: As a more advanced strategy, chemical modification of the hydroxyl group to replace the active proton can mitigate its reactivity.[10] This could involve etherification or esterification of the -OH group.
-
-
Quantitative Data
Table 1: Viscosity of this compound (Glycerin Carbonate) Derivatives
| Solvent | Temperature (°C) | Viscosity (Pa·s) |
| Ethyl Glycerol Carbonate | 25 | 0.0094 |
| 100 | 0.0014 | |
| Butyl Glycerol Carbonate | 25 | 0.0096 |
| 100 | 0.0029 | |
| Benzyl Glycerol Carbonate | 25 | 0.0760 |
| 100 | 0.0062 | |
| (Data sourced from Salari et al., Materials Advances, 2021)[5] |
Table 2: Physical Properties of HMD and Common Electrolyte Solvents
| Solvent | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Viscosity (mPa·s at 25°C) | Boiling Point (°C) |
| This compound (HMD) | 118.09 | 1.4 | 85.4 | 137-140 (at 0.5 mmHg) |
| Ethylene Carbonate (EC) | 88.06 | ~1.32 (at 40°C) | Solid at 25°C | 248 |
| Propylene Carbonate (PC) | 102.09 | 1.20 | 2.53 | 242 |
| Dimethyl Carbonate (DMC) | 90.08 | 1.07 | 0.58 | 90 |
| Ethyl Methyl Carbonate (EMC) | 104.10 | 1.01 | 0.65[11] | 108[11] |
Experimental Protocols
Protocol 1: Preparation of a Low-Viscosity HMD-Based Electrolyte
This protocol describes the preparation of a 1 M LiPF₆ electrolyte in a binary solvent mixture of HMD and dimethyl carbonate (DMC).
Materials:
-
This compound (HMD), battery grade (low water content)
-
Dimethyl carbonate (DMC), battery grade
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Prepare the desired volume ratio of the HMD:DMC solvent mixture. For example, to prepare a 70:30 (v/v) mixture, pipette 70 mL of HMD and 30 mL of DMC into a 100 mL volumetric flask.
-
Stir the solvent mixture thoroughly with a magnetic stirrer until a homogeneous solution is formed.
-
Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the final volume of the solvent mixture.
-
Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring. Caution: The dissolution of LiPF₆ can be exothermic.
-
Continue stirring until all the LiPF₆ has completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Protocol 2: Viscosity Measurement of HMD-Based Electrolytes
This protocol outlines the general procedure for measuring the dynamic viscosity of an electrolyte using a rotational viscometer or a micro-viscometer-on-a-chip.
Equipment:
-
Viscometer (e.g., rotational viscometer, rolling ball viscometer, or a microfluidic viscometer like RheoSense m-VROC®)
-
Temperature-controlled sample holder or water bath
-
Appropriate spindle or chip for the expected viscosity range
-
Small volume of the prepared electrolyte (as per instrument requirements)
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the viscometer is clean, dry, and calibrated according to the manufacturer's instructions.
-
Set the desired measurement temperature using the temperature controller. Allow the system to equilibrate.
-
-
Sample Loading:
-
Load the electrolyte sample into the viscometer's sample chamber. The required volume will depend on the instrument. For instruments sensitive to air exposure, perform this step in an inert atmosphere (e.g., inside a glovebox).[2]
-
-
Measurement:
-
Select the appropriate measurement parameters (e.g., shear rate or rotational speed). For unknown samples, it is advisable to perform a shear rate sweep to determine if the fluid is Newtonian (viscosity is independent of shear rate).[6]
-
Allow the sample to thermally equilibrate at the set temperature before starting the measurement.
-
Initiate the measurement and record the viscosity reading once it has stabilized.
-
-
Data Analysis:
-
Record the viscosity (in mPa·s or cP) and the corresponding temperature.
-
If measurements are taken at multiple temperatures, the data can be used to understand the temperature dependence of the electrolyte's viscosity.
-
Visualizations
Caption: Interplay of factors affecting HMD-based electrolyte viscosity and performance.
Caption: Troubleshooting workflow for managing high viscosity in HMD-based electrolytes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rheosense.com [rheosense.com]
- 3. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Sustainable glycerol carbonate electrolytes for Li-ion supercapacitors: performance evaluation of butyl, benzyl, and ethyl glycerol carbonates - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00547B [pubs.rsc.org]
- 6. Improving the Electrochemical Glycerol-to-Glycerate Conversion at Pd Sites via the Interfacial Hydroxyl Immigrated from Ni Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. rheosense.com [rheosense.com]
- 10. Organosilicon functionalized glycerol carbonates as electrolytes for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ethyl methyl carbonate [chemister.ru]
Technical Support Center: 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate (GC), during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a versatile, bio-based compound used as a green solvent and a building block in the synthesis of various chemicals, including polymers and pharmaceuticals.[1][2][3][4] Its stability is a critical concern because the five-membered ring is susceptible to degradation under common reaction conditions, leading to low product yields, formation of impurities, and inconsistent experimental results.
Q2: What are the primary causes of degradation?
A2: The main degradation pathways are hydrolysis (reaction with water), thermal decomposition, and reactions with strong acids or bases. The presence of water and methanol (B129727), even in small amounts, can cause decomposition.[5] High temperatures can also lead to breakdown.[1]
Q3: How can I detect if my this compound has degraded?
A3: Degradation can be suspected if you observe a lower than expected yield of your target product, or the presence of unexpected byproducts. Common degradation products include glycerol, glycidol (B123203), and 3-hydroxypropanal.[5][6] Analytical techniques such as NMR spectroscopy, GC-MS, and HPLC can be used to identify these impurities and confirm degradation.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7] It should be kept away from moisture, strong oxidizing agents, and sources of heat.
Q5: How does pH affect the stability of the compound?
A5: The compound is sensitive to both acidic and basic conditions, which can catalyze the opening of the carbonate ring. Basic catalysts are often used in its synthesis via transesterification, but can also promote degradation if not controlled.[5] The presence of primary amines can lead to aminolysis, forming hydroxyurethane isomers and partial decomposition into glycerol.[6]
Q6: What is the thermal stability of this compound?
A6: The compound has good thermal stability, with an initial decomposition temperature reported to be as high as 200°C.[8] However, at very high temperatures, it decomposes primarily into carbon dioxide and 3-hydroxypropanal.[1] Prolonged heating, even at more moderate temperatures (e.g., 140-180°C), can still lead to degradation, especially in the presence of catalysts or impurities.[1][9]
Q7: What reagents are incompatible with this compound?
A7: Avoid strong oxidizing agents, strong acids, and strong bases.[10] Water and protic solvents like methanol can also lead to decomposition, particularly in the presence of catalysts.[5] Care should be taken when using basic catalysts, as they can promote side reactions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low reaction yield and/or recovery of starting material. | Degradation of this compound. | 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Use molecular sieves if necessary.[5] 2. Control reaction temperature: Avoid excessive heat. Reactions are often performed between 70-150°C.[9] 3. Use an inert atmosphere: Conduct the reaction under nitrogen or argon to prevent side reactions with atmospheric moisture. 4. Check reagent purity: Use high-purity starting materials. Impurities can catalyze degradation. |
| Formation of glycerol as a byproduct. | Hydrolysis of the carbonate ring. | 1. Strictly exclude water: Ensure the reaction setup is free from moisture. The water concentration in the reaction mixture should be minimized, ideally below 1000 ppm.[9] 2. Buffer the reaction: If compatible with your synthesis, consider using a non-nucleophilic base or buffer to control pH. |
| Formation of glycidol as a byproduct. | Decomposition in the presence of water or methanol. | 1. Remove alcohol byproduct: If your reaction generates methanol (e.g., transesterification with dimethyl carbonate), remove it as it forms, for instance by distillation, to shift the equilibrium and prevent side reactions.[9] |
| Inconsistent reaction results between batches. | Variable quality or degradation of stored this compound. | 1. Verify purity before use: Use analytical methods (e.g., NMR) to check the purity of the starting material before each reaction. 2. Adhere to proper storage: Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption.[7] |
Stability Data Summary
The following table summarizes the stability of this compound under various conditions.
| Condition | Effect on Stability | Major Degradation Products |
| Presence of Water | Unstable; hydrolysis of the carbonate ring.[5][11] | Glycerol |
| Presence of Methanol | Unstable; can cause decomposition.[5] | Glycidol |
| High Temperature (>200°C) | Thermal decomposition.[1][8] | 3-Hydroxypropanal, Carbon Dioxide, Water, CO.[1][8] |
| Basic Catalysts | Can promote ring-opening and side reactions.[5] | Varies with reactants (e.g., glycerol, polymers) |
| Acidic Catalysts | Can promote ring-opening. | Varies with reactants |
| Primary Amines | Aminolysis and partial decomposition.[6] | Hydroxyurethane isomers, Glycerol |
Key Experimental Protocol: Anhydrous Transesterification
This protocol describes a general procedure for using this compound in a transesterification reaction, with specific steps to minimize degradation.
Objective: To perform a transesterification reaction with an alcohol (R-OH) while minimizing hydrolysis and thermal decomposition of the glycerol carbonate.
Materials:
-
This compound (≥98% purity, stored in a desiccator)
-
Anhydrous alcohol (R-OH)
-
Anhydrous non-nucleophilic base catalyst (e.g., dry K₂CO₃, DBU)
-
Anhydrous organic solvent (e.g., Toluene, THF)
-
Molecular sieves (activated)
Procedure:
-
Preparation of Glassware: All glassware must be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, thermometer, and nitrogen inlet) while flushing with dry nitrogen.
-
Charging Reagents:
-
To the reaction flask, add this compound and the anhydrous solvent under a positive pressure of nitrogen.
-
Add the anhydrous alcohol (R-OH).
-
Finally, add the anhydrous base catalyst.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[9]
-
Maintain a gentle flow of nitrogen throughout the reaction.
-
Monitor the reaction progress using TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild acidic solution (e.g., saturated NH₄Cl) to neutralize the catalyst.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography or distillation under reduced pressure to avoid high temperatures.
Visualizations
References
- 1. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 2. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS 931-40-8 GC - Buy 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE, 931-40-8, GC Product on Boss Chemical [bosschemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound 931-40-8 [sigmaaldrich.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Topological investigation of the reaction mechanism of glycerol carbonate decomposition by bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09755A [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]
- 10. carlroth.com [carlroth.com]
- 11. Versatile and scalable synthesis of cyclic organic carbonates under organocatalytic continuous flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing 4-(Hydroxymethyl)-1,3-dioxolan-2-one with ethylene carbonate as an electrolyte
A Comparative Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one and Ethylene (B1197577) Carbonate as Electrolytes for Battery Applications
For researchers and professionals in the fields of battery technology and drug development, the selection of appropriate electrolyte components is paramount to achieving desired performance and safety characteristics. This guide provides a detailed comparison of this compound, commonly known as glycerol (B35011) carbonate (GC), and the industry-standard ethylene carbonate (EC). This objective analysis is supported by experimental data on their physicochemical and electrochemical properties, as well as their performance in energy storage devices.
Physicochemical Properties
The fundamental physical properties of an electrolyte solvent, such as its melting and boiling points, viscosity, and dielectric constant, play a crucial role in determining the operational temperature range, ion mobility, and salt dissociation of an electrolyte. A comparison of the key physicochemical properties of glycerol carbonate and ethylene carbonate is summarized in the table below.
| Property | This compound (Glycerol Carbonate) | Ethylene Carbonate (EC) |
| Molecular Formula | C₄H₆O₄ | C₃H₄O₃ |
| Molar Mass | 118.09 g/mol | 88.06 g/mol |
| Melting Point | -69 °C | 34-37 °C[1] |
| Boiling Point | 137-140 °C at 0.7 hPa | 243-244 °C at 740 mmHg[2] |
| Density | 1.40 g/cm³ at 25 °C | 1.321 g/mL at 25 °C[2] |
| Viscosity | 85.4 cP at 25 °C[2] | ~1.9 cP at 40 °C |
| Dielectric Constant | ~111.5 at 20 °C[3] | ~90.5 at 40 °C[3] |
| Flash Point | 190 °C[2] | 150 °C |
Glycerol carbonate exhibits a significantly lower melting point, which is advantageous for low-temperature battery operation. Its higher dielectric constant suggests a greater ability to dissolve lithium salts, a critical factor for achieving high ionic conductivity[2][3]. However, the viscosity of glycerol carbonate is substantially higher than that of ethylene carbonate, which can impede ion transport and thus lower the overall ionic conductivity of the electrolyte.
Electrochemical Performance
The electrochemical characteristics of an electrolyte, including ionic conductivity and the electrochemical stability window, directly impact the battery's power density, energy density, and cycle life.
Ionic Conductivity
The ionic conductivity of an electrolyte is a measure of its ability to conduct ions. While the high dielectric constant of glycerol carbonate is favorable for salt dissociation, its high viscosity can negatively affect ion mobility. In practice, glycerol carbonate is often mixed with lower-viscosity co-solvents to optimize ionic conductivity.
Studies on derivatives of glycerol carbonate, such as ethyl glycerol carbonate (Ethyl GlyC) and butyl glycerol carbonate (Butyl GlyC), in a 1.0 M LiTFSI electrolyte have shown that at 25 °C, the ionic conductivity can be lower than that of conventional EC-based electrolytes[4]. For instance, Butyl GlyC with 1.0 M LiTFSI exhibits an ionic conductivity of 0.5 mS cm⁻¹ at 25 °C[4]. In comparison, standard electrolytes of 1.0 M LiPF₆ in EC-based solvent mixtures typically have ionic conductivities in the range of 3-11 mS/cm[5].
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for high-voltage battery applications. Glycerol carbonate-based electrolytes have been reported to have a stability window of around 2.5 V vs Li/Li⁺[6]. In contrast, conventional carbonate electrolytes are generally stable up to higher voltages, often a key consideration for high-energy-density lithium-ion batteries.
Performance in Battery Systems
The ultimate test of an electrolyte is its performance in a full battery cell, typically evaluated by its cycling stability, coulombic efficiency, and capacity retention.
Cycling Performance
While direct comparative data for pure glycerol carbonate versus ethylene carbonate in a standard Li-ion cell (e.g., Graphite (B72142)/LiCoO₂) is limited, studies on related systems provide valuable insights. In lithium-ion supercapacitors, electrolytes based on glycerol carbonate derivatives have demonstrated good performance, particularly at elevated temperatures where traditional EC-DMC electrolytes may fail[4][6]. For instance, at 100 °C, supercapacitors with ethyl, benzyl, and butyl glycerol carbonate electrolytes perform well, with discharge capacitances of 162, 96, and 115 F g⁻¹ at a current rate of 1 A g⁻¹, respectively[6].
For conventional Li-ion batteries, the performance of a standard electrolyte such as 1.2 M LiPF₆ in EC:EMC (3:7 w/w) in a LiCoO₂/graphite cell serves as a benchmark. Such cells can exhibit stable cycling for hundreds of cycles with high coulombic efficiency. The presence of the hydroxyl group in glycerol carbonate can be problematic, potentially leading to side reactions with the electrodes. However, its use as an additive or in a functionalized form is an active area of research to mitigate these issues[2].
Solid Electrolyte Interphase (SEI) Formation
The formation of a stable solid electrolyte interphase (SEI) on the anode is critical for the long-term cycling of lithium-ion batteries. Ethylene carbonate is well-known for its ability to form a stable and effective SEI on graphite anodes. This SEI layer is electronically insulating but ionically conducting, preventing further electrolyte decomposition. The decomposition of EC on the graphite surface is a key step in the formation of this protective layer. The nature of the SEI formed in the presence of glycerol carbonate is less understood and is an area of ongoing investigation. The reactivity of the hydroxyl group in GC could potentially influence the composition and stability of the SEI.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of further comparative studies.
Ionic Conductivity Measurement
-
Preparation of Electrolyte: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in the desired solvent or solvent mixture (e.g., pure GC, pure EC, or mixtures) inside an argon-filled glovebox to prevent moisture contamination.
-
Measurement Setup: A conductivity cell with two platinum electrodes is used. The cell constant is first determined using standard KCl solutions of known conductivity.
-
Procedure: The conductivity cell is filled with the prepared electrolyte. The impedance of the cell is measured over a range of frequencies using an impedance analyzer. The bulk resistance of the electrolyte is determined from the Nyquist plot.
-
Calculation: The ionic conductivity (σ) is calculated using the formula σ = L/A * (1/R), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance. The term L/A is the cell constant.
Viscosity Measurement
-
Instrument: A rheometer or a viscometer (e.g., a cone-and-plate or parallel-plate rheometer) is used.
-
Sample Preparation: A small volume of the electrolyte is placed on the lower plate of the rheometer.
-
Procedure: The measurement is performed at a controlled temperature. The shear rate is varied, and the corresponding shear stress is measured to determine the dynamic viscosity. For Newtonian fluids, the viscosity is independent of the shear rate.
-
Data Analysis: The viscosity is reported in Pascal-seconds (Pa·s) or centipoise (cP).
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of the electrolyte (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant mass loss occurs.
Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A lithium metal foil is typically used as the reference and counter electrode, and a stable working electrode (e.g., platinum or glassy carbon) is used.
-
Procedure: The cell is filled with the electrolyte. A linear potential sweep is applied to the working electrode at a slow scan rate (e.g., 1 mV/s) from the open-circuit potential to a high potential (for oxidative stability) or a low potential (for reductive stability).
-
Data Analysis: The potential at which a significant increase in current is observed is considered the decomposition voltage of the electrolyte, thus defining the electrochemical stability window.
Battery Cycling Performance
-
Cell Fabrication: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox[3]. The cell consists of a cathode (e.g., LiCoO₂ coated on aluminum foil), a separator (e.g., Celgard), an anode (e.g., graphite coated on copper foil), and the electrolyte. A specific volume of electrolyte is added to ensure proper wetting of the components[1].
-
Formation Cycles: The assembled cells are typically subjected to one or two initial slow charge-discharge cycles (e.g., at a C/20 rate) to form a stable SEI layer.
-
Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., C/2 charge and 1C discharge) within a defined voltage window (e.g., 3.0 V to 4.2 V for LiCoO₂/graphite) for a desired number of cycles.
-
Data Analysis: The discharge capacity, charge capacity, and coulombic efficiency (discharge capacity / charge capacity) are recorded for each cycle. Capacity retention is plotted as a percentage of the initial capacity versus the cycle number.
Logical Relationships in Electrolyte Performance
The interplay between the fundamental properties of an electrolyte and the resulting battery performance can be visualized as a logical flow.
References
- 1. osti.gov [osti.gov]
- 2. nbinno.com [nbinno.com]
- 3. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. diva-portal.org [diva-portal.org]
- 6. Sustainable glycerol carbonate electrolytes for Li-ion supercapacitors: performance evaluation of butyl, benzyl, and ethyl glycerol carbonates - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00547B [pubs.rsc.org]
Comparative Performance Analysis of Dioxolanone-Based Electrolyte Additives in Lithium-Ion Batteries
A guide for researchers on the performance of 4-(Hydroxymethyl)-1,3-dioxolan-2-one and its common alternatives, supported by experimental data and protocols.
In the pursuit of enhancing the performance of lithium-ion batteries (LIBs), electrolyte additives play a crucial role in forming a stable solid electrolyte interphase (SEI), which is critical for battery longevity and safety. While direct and extensive research on this compound as a battery additive is not widely available in peer-reviewed literature, its chemical structure suggests potential as a film-forming additive. This guide provides a comparative analysis of well-established dioxolanone-based additives, namely Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC), to offer a performance benchmark for novel additives like this compound.
Executive Summary
Electrolyte additives are instrumental in improving the cycle life, coulombic efficiency, and thermal stability of LIBs. VC and FEC are two of the most effective and widely studied additives. They function by being preferentially reduced on the anode surface during the initial formation cycles to create a stable SEI layer. This protective film prevents further electrolyte decomposition and minimizes capacity fade.[1] While VC is known for forming a stable SEI on graphite (B72142) anodes, its performance can be compromised at high voltages.[2] FEC is particularly effective for silicon-based anodes, which experience large volume changes during cycling.[3] The performance of these additives is highly dependent on their concentration and the specific battery chemistry.
Comparative Performance Data
The following table summarizes the performance of VC and FEC as electrolyte additives in lithium-ion batteries based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
| Additive | Concentration | Anode Material | Cathode Material | Key Performance Metrics | Reference |
| Vinylene Carbonate (VC) | 2 wt% | Graphite | LiNi0.5Mn1.5O4 (LNMO) | In combination with LNMO cathodes, VC can drastically decrease cell performance. | [2] |
| 0.09 wt% | Graphite | LiNi0.5Mn1.5O4 (LNMO) | Improved capacity retention is observed at low concentrations.[2] | [2] | |
| 3-6 wt% | Silicon Nanoparticles | - | Results in higher impedance compared to FEC.[3] | [3] | |
| 2% | Mesocarbon Microbeads (MCMB) | - | Suppresses electrolyte decomposition and increases specific capacity and cyclic stability.[4] | [4] | |
| Fluoroethylene Carbonate (FEC) | 10-15 wt% | Silicon Nanoparticles | - | Leads to the smallest impedance and best capacity retention.[3] | [3] |
| 2 vol% | Mesocarbon Microbeads (MCMB) | - | Suppresses electrolyte decomposition and forms an excellent SEI film.[4] | [4] | |
| 2 wt% | Si/Graphite | LiNi0.5Co0.2Mn0.3O2 | Enhances capacity retention from 54.81% to 83.82% after 50 cycles. |
Experimental Protocols
The evaluation of electrolyte additives typically involves a series of electrochemical and analytical techniques to assess their impact on battery performance.
1. Cell Assembly:
-
Electrodes: The active material (e.g., graphite, silicon for anode; LCO, NMC for cathode) is mixed with a binder (e.g., PVDF) and a conductive agent (e.g., carbon black) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto a current collector (copper for anode, aluminum for cathode) and dried.
-
Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., LiPF6) in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC)). The additive of interest (e.g., VC, FEC) is then added at a specific weight or volume percentage.
-
Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox to prevent moisture contamination. The cell consists of the anode, cathode, a separator, and the prepared electrolyte.
2. Electrochemical Testing:
-
Formation Cycles: The assembled cells undergo a few initial charge-discharge cycles at a low current rate (e.g., C/10). This step is crucial for the formation of a stable SEI layer.
-
Cyclic Voltammetry (CV): CV is used to study the reduction and oxidation potentials of the electrolyte and the additive, providing insights into the SEI formation process.[4]
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., 1C) for an extended number of cycles to evaluate capacity retention and coulombic efficiency.[2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to measure the impedance of the cell, which provides information about the resistance of the SEI layer and charge transfer kinetics.[2][4]
3. Post-Mortem Analysis:
-
After cycling, the cells are disassembled in a glovebox.
-
The surfaces of the electrodes are analyzed using techniques like Scanning Electron Microscopy (SEM) to observe morphological changes and X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI layer.[3][4]
Visualizations
Caption: Mechanism of Solid Electrolyte Interphase (SEI) formation with a film-forming additive.
Caption: A typical experimental workflow for evaluating battery electrolyte additives.
References
A Comparative Guide to the Characterization of Polymers Derived from 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties and characterization of polymers derived from 4-(hydroxymethyl)-1,3-dioxolan-2-one, a glycerol-based monomer, with two widely used biodegradable polymers: polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science and drug development by presenting objective performance comparisons supported by experimental data.
Polymers synthesized from this compound, often referred to as poly(glycerol carbonate)s, are gaining attention due to their biocompatibility and biodegradability, with degradation byproducts of glycerol (B35011) and carbon dioxide.[1] These characteristics make them promising candidates for a variety of biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2] This guide will delve into the key physicochemical properties of these polymers and provide detailed methodologies for their characterization.
Comparative Data of Polymer Properties
The selection of a polymer for a specific application is heavily influenced by its molecular and thermal properties. The following tables summarize key quantitative data for poly(glycerol carbonate) derived from this compound, PLA, and PCL. It is important to note that these values can vary depending on the specific synthesis method, catalyst, and processing conditions.
| Property | Poly(glycerol carbonate) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Monomer | This compound | Lactic Acid / Lactide | ε-Caprolactone |
| Polymer Family | Aliphatic Polycarbonate | Aliphatic Polyester | Aliphatic Polyester |
| Biocompatibility | Generally considered biocompatible[1] | Generally considered biocompatible[3] | Generally considered biocompatible[4] |
| Biodegradability | Biodegradable[1] | Biodegradable[5] | Biodegradable[4] |
Table 1: General Properties of Poly(glycerol carbonate), PLA, and PCL.
| Property | Poly(glycerol carbonate) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 31,861[1][6] | 10,000 - 100,000+[7] | 10,000 - 80,000+[8] |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 6,000 - 43,716[1][6] | 20,000 - 200,000+[7] | 20,000 - 100,000+[8] |
| Polydispersity Index (PDI) | 1.24 - 2.33[1] | 1.5 - 2.5[7] | 1.5 - 2.0[8] |
Table 2: Molecular Weight Characteristics.
| Property | Poly(glycerol carbonate) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Glass Transition Temperature (Tg) (°C) | -20 to 40[1] | 50 - 65[5] | -60[4] |
| Melting Temperature (Tm) (°C) | Amorphous to semi-crystalline | 150 - 180[5] | 59 - 64[9] |
| Decomposition Temperature (°C) | > 200[10] | ~350[11] | ~350[11] |
Table 3: Thermal Properties.
Experimental Protocols for Polymer Characterization
Accurate and reproducible characterization is crucial for understanding and comparing polymer properties. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the polymer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Data Analysis: Integrate the proton signals to determine the relative abundance of different structural units and calculate the degree of polymerization if end-groups are distinguishable. Chemical shifts for poly(glycerol carbonate) backbone protons are typically observed around 3.5-5.0 ppm in CDCl₃.[1]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[12]
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF), chloroform) to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.
-
Experimental Conditions:
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.[6]
-
-
Data Analysis: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at the same heating rate as the first scan.[6]
-
-
Data Analysis: Determine the Tg as the midpoint of the transition in the heat flow curve from the second heating scan. The Tm is identified as the peak maximum of the melting endotherm, and the Tc is the peak maximum of the crystallization exotherm from the cooling scan.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.
-
Instrumentation: Use a TGA instrument.
-
Experimental Conditions:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen or air flow over the sample.[14]
-
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs. The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG).
Visualizing Key Processes and Relationships
To further aid in the understanding of these polymers, the following diagrams illustrate key concepts.
Caption: Ring-opening polymerization of this compound.
Caption: A typical experimental workflow for polymer characterization.
Caption: Logical comparison of key thermal and degradation properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 5. Polylactic acid - Wikipedia [en.wikipedia.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological properties of polycaprolactone and barium titanate composite in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycaprolactone (PCL)-Polylactic Acid (PLA)-Glycerol (Gly) Composites Incorporated with Zinc Oxide Nanoparticles (ZnO-NPs) and Tea Tree Essential Oil (TTEO) for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for 4-(Hydroxymethyl)-1,3-dioxolan-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a pivotal process in green chemistry, transforming a biodiesel byproduct, glycerol, into a valuable chemical with wide-ranging applications. The efficiency of this conversion is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the primary synthesis routes, supported by experimental data to aid in catalyst selection and process optimization.
Catalytic Pathways to Glycerol Carbonate
The synthesis of glycerol carbonate is predominantly achieved through three main routes:
-
Direct Carbonation of Glycerol with CO2: This route is highly attractive from a green chemistry perspective as it utilizes carbon dioxide, a greenhouse gas, as a feedstock. However, it is thermodynamically challenging and often requires dehydrating agents to shift the equilibrium towards the product.[1][2]
-
Transesterification of Glycerol: This is a widely used method involving the reaction of glycerol with a carbonate source, such as dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC).[3][4] This pathway generally proceeds under milder conditions compared to direct carbonation.
-
Glycerolysis of Urea (B33335): This method utilizes urea as a carbonyl source. The reaction is typically carried out under reduced pressure to remove ammonia, a byproduct, and drive the reaction forward.[4]
Comparative Performance of Catalysts
The selection of a catalyst is crucial for achieving high yield and selectivity in glycerol carbonate synthesis. Catalysts for this process can be broadly categorized as homogeneous and heterogeneous. Heterogeneous catalysts are often preferred due to their ease of separation and potential for reusability.[3][5]
Heterogeneous Catalysts for Direct Carbonation of Glycerol with CO2
The direct synthesis from glycerol and CO2 is a key area of research. The performance of several heterogeneous catalysts is summarized below.
| Catalyst | Dehydrating Agent | Temp. (°C) | Pressure (MPa) | Time (h) | Glycerol Conv. (%) | GC Yield (%) | GC Selectivity (%) | Reference |
| CuO/Al2O3 | 2-Cyanopyridine | 150 | 4.0 | 5 | 41.3 | 17.5 | 42.4 | [1] |
| CeO2 | 2-Cyanopyridine | 150 | 4.0 | 5 | 38.0 | 33.3 | 87.6 | [2] |
| La2O2CO3-ZnO | Acetonitrile | 170 | 5.5 | 12 | 21.4 | 10.8 | 50.5 | [2] |
Heterogeneous Catalysts for Transesterification of Glycerol with Dimethyl Carbonate (DMC)
Transesterification with DMC is a highly efficient route to glycerol carbonate. A variety of solid base catalysts have shown excellent activity.
| Catalyst | Catalyst Loading | Temp. (°C) | Time (h) | Glycerol Conv. (%) | GC Yield (%) | GC Selectivity (%) | Reference |
| Na2CO3 | 2.1 mol% | 75 | 1.83 | 78.39 | 72.13 | >92 | [6] |
| K-zeolite | - | - | - | - | 96 | - | [3] |
| Li-impregnated oil palm ash zeolite | - | - | - | - | 98.1 | - | [3] |
| Mg-Al hydrotalcite | - | - | - | 98 | - | - | [3] |
| CaO | 10 wt% | 90 | 1 | 95 | - | 99 | [7] |
| ZnO/La2O3 | 0.5 wt% | - | - | - | 95.7 | - | [3] |
Catalysts for Glycerolysis of Urea
The reaction of glycerol with urea offers a phosgene-free route to glycerol carbonate.
| Catalyst | Temp. (°C) | Time (h) | Glycerol Conv. (%) | GC Selectivity (%) | Reference |
| Cu-Zn mixed oxide (2:1) | 145 | - | 86 | 100 | [4] |
| γ-Zirconium phosphate | <135 | - | up to 25 | 100 | [8] |
Experimental Protocols
General Procedure for Transesterification of Glycerol with DMC using a Heterogeneous Catalyst
This protocol is a representative example for the synthesis of glycerol carbonate via transesterification.
Materials:
-
Glycerol (PCG)
-
Dimethyl carbonate (DMC)
-
Heterogeneous catalyst (e.g., Na2CO3)
-
Methanol (B129727) (for catalyst washing)
Equipment:
-
100 mL three-necked round-bottom flask
-
Condenser
-
Oil bath with magnetic stirrer
-
Centrifuge
Procedure:
-
Catalyst Preparation: The heterogeneous catalyst (e.g., Na2CO3) is dried in an oven at 105°C for 24 hours to remove any adsorbed moisture. The catalyst is then stored in a desiccator.[6]
-
Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a condenser.
-
Reactant Charging: Purified crude glycerol (PCG) and dimethyl carbonate (DMC) are added to the flask. A typical molar ratio of PCG to DMC is 1:3.[6]
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 75°C) using an oil bath with magnetic stirring.[6]
-
Catalyst Addition: Once the desired temperature is reached, the pre-dried catalyst (e.g., 2.1 mol% Na2CO3 relative to PCG) is added to the reaction mixture.[6]
-
Reaction: The reaction is allowed to proceed for the specified time (e.g., 1.83 hours) with continuous stirring.[6] The condenser is used to separate the methanol byproduct formed during the reaction.
-
Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is separated from the liquid product mixture by centrifugation.[6]
-
Product Analysis: The liquid phase is collected and analyzed using techniques such as gas chromatography (GC) to determine the glycerol conversion and glycerol carbonate yield.
Visualizing the Process and Logic
To better understand the experimental workflow and the relationships between different aspects of catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for glycerol carbonate synthesis.
Caption: Key factors in catalyst selection for industrial viability.
Caption: Simplified reaction pathway for glycerol carbonate synthesis.
References
- 1. The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 4-(Hydroxymethyl)-1,3-dioxolan-2-one Detection
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 4-(Hydroxymethyl)-1,3-dioxolan-2-one. The selection of an appropriate method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results in various sample matrices. This document outlines the key performance characteristics of recommended chromatographic techniques, detailed experimental protocols, and a logical workflow for method selection.
Comparison of Analytical Methods
Two primary chromatographic techniques are recommended for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
Table 1: Performance Comparison of GC-FID and HPLC-RID for the Analysis of this compound
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. |
| Derivatization | Typically required to increase volatility and thermal stability. | Not required. |
| Linearity (r²) | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range)[2] |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range)[2] |
| Precision (RSD) | < 2%[1] | < 2% |
| Accuracy (Recovery) | 98-102%[1] | 98-102% |
| Sample Throughput | Lower (due to sample preparation) | Higher |
| Typical Application | Purity testing, quantification in simple matrices. | Quantification in complex aqueous matrices, reaction monitoring. |
Experimental Protocols
Detailed methodologies for the key recommended analytical techniques are provided below. These protocols are based on established methods for analogous compounds such as glycerol (B35011) carbonate and should be validated for the specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound, particularly when high sensitivity is required. A derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable compound.
1. Derivatization Protocol (Silylation):
-
To 1 mg of the sample (or standard), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a sealed vial.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC.
2. GC-FID Operating Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
3. Method Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of derivatized this compound. The calibration curve should have a correlation coefficient (r²) ≥ 0.999.[1]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should be ≤ 2%.[1]
-
Accuracy: Determine the recovery by spiking a blank matrix with a known concentration of the analyte. The recovery should be within 98-102%.[1]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is advantageous for its simplicity, as it does not require a derivatization step. It is well-suited for monitoring reaction progress and for quantification in aqueous samples. Due to the lack of a strong UV chromophore in this compound, a universal detector like a Refractive Index Detector (RID) is necessary.[3]
1. HPLC-RID Operating Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation. A starting point could be Water:Acetonitrile (95:5 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID). The detector temperature should be maintained close to the column temperature.
2. Method Validation Parameters:
-
Linearity: Prepare a calibration curve with at least five standards in the mobile phase. A correlation coefficient (r²) of ≥ 0.999 is expected.[2]
-
Precision: Evaluate repeatability and intermediate precision. The RSD should be ≤ 2%.
-
Accuracy: Perform recovery studies by spiking the sample matrix. The acceptable recovery range is typically 98-102%.
-
LOD and LOQ: Determine from the baseline noise and the slope of the calibration curve.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the detection of this compound based on experimental requirements.
Caption: Workflow for selecting an analytical method.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of workflows are essential.
Caption: General experimental workflow for analysis.
References
A Comparative Guide to the Cytotoxicity Assessment of 4-(Hydroxymethyl)-1,3-dioxolan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the cytotoxicity of 4-(Hydroxymethyl)-1,3-dioxolan-2-one and its derivatives. Due to a lack of publicly available cytotoxicity data for this compound, this guide presents data from structurally related 1,3-dioxolane (B20135) derivatives to provide a comparative context for researchers. The guide details experimental protocols for key cytotoxicity assays and illustrates relevant cellular signaling pathways.
Comparative Cytotoxicity Data of 1,3-Dioxolane Derivatives
The cytotoxic effects of various 1,3-dioxolane derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the biological activity, is a standard measure of cytotoxicity. The following table summarizes the IC50 values for a selection of 1,3-dioxolane derivatives, as determined by the MTT assay. It is important to note that the cytotoxicity of these compounds can vary significantly depending on the specific chemical substitutions and the cell line being tested.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Diphenyl-1,3-dioxolane Derivatives | Not Specified | Caco-2 (Colon) | Varies |
| [1][2]dioxolo[4,5-g]chromen-8-one Derivatives | 7-Benzylidene-6,7-dihydro-8H-[1][2]dioxolo[4,5-g]chromen-8-one | MCF-7 (Breast) | Not Specified |
| T47D (Breast) | Not Specified | ||
| MDA-MB-231 (Breast) | Not Specified | ||
| Substituted N-{4-[4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N′-arylureas | Not Specified | Various Tumor Cells | Varies |
Comparison of In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to assess the cytotoxicity of chemical compounds. The choice of assay depends on the specific research question, the expected mechanism of cell death, and the available laboratory equipment. Below is a comparison of common cytotoxicity assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by the metabolic state of the cells and interference from certain compounds. The formazan product is insoluble and requires a solubilization step. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. | Simple, rapid, and reflects irreversible cell death (necrosis). | Less sensitive for detecting apoptosis, as LDH is released in later stages. Can be affected by LDH present in the serum of the culture medium. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. | Sensitive, reproducible, and can distinguish between viable, damaged, and dead cells. | Can be influenced by changes in lysosomal pH. |
| Resazurin (B115843) (AlamarBlue) Assay | Measures the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and suitable for high-throughput screening. | Can be sensitive to light and the presence of reducing agents in the test compounds. |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below to facilitate experimental design and execution.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
Neutral Red Uptake Assay Protocol
This assay is based on the uptake of the Neutral Red dye by viable cells.
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Resazurin Assay Protocol
The Resazurin assay is a fluorescent method to measure cell viability.
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Experimental Workflow and Signaling Pathways
Understanding the underlying cellular mechanisms of cytotoxicity is crucial for drug development. The following diagrams, generated using the DOT language, visualize a typical experimental workflow for cytotoxicity assessment and the key signaling pathways involved in programmed cell death.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Caption: Necroptosis signaling pathway.
References
A Comparative Analysis of Polyurethanes: The Impact of 4-(Hydroxymethyl)-1,3-dioxolan-2-one Incorporation
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the properties of polyurethanes synthesized with and without the bio-renewable monomer, 4-(hydroxymethyl)-1,3-dioxolan-2-one.
This guide provides a comprehensive comparison of the properties of polyurethanes (PUs) synthesized using traditional diol chain extenders, such as 1,4-butanediol (B3395766) (BDO), versus those incorporating this compound, also known as glycerol (B35011) carbonate. The integration of glycerol carbonate, a derivative of the readily available and biodegradable glycerol, offers a pathway to more sustainable and functional polyurethanes, often referred to as non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs). This comparison is supported by experimental data from various studies, detailing the mechanical, thermal, and structural differences imparted by this unique monomer.
Executive Summary
The substitution of conventional chain extenders with this compound in polyurethane synthesis leads to polymers with distinct characteristics. Polyurethanes synthesized with glycerol carbonate, typically through a non-isocyanate route involving reaction with diamines, exhibit satisfactory mechanical strength and notable thermal stability. A key structural feature of these PHUs is the presence of pendant hydroxyl groups, which can enhance hydrophilicity and provide sites for further functionalization. While direct, side-by-side comparative data under identical synthesis conditions is limited in publicly available literature, this guide synthesizes findings from multiple studies to present a representative comparison.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of conventional polyurethanes and those synthesized with this compound. It is important to note that the data for the two types of polyurethanes are derived from different studies with varying formulations (e.g., different polyols and isocyanates/diamines). Therefore, this comparison should be considered illustrative of the general property differences.
Table 1: Comparison of Mechanical Properties
| Property | Conventional Polyurethane (PTMEG/MDI/BDO) | Polyurethane with this compound (Soybean Oil & Glycerol Derived NIPU) |
| Tensile Strength | Varies with hard segment content (e.g., higher hardness leads to higher tensile strength)[1] | 10.1 MPa[2] |
| Elongation at Break | Varies with hard segment content[1] | Not explicitly stated in the provided search result. |
| Hardness | Adjustable over a wide range (e.g., Shore A to Shore D)[1] | Not explicitly stated in the provided search result. |
Table 2: Comparison of Thermal Properties
| Property | Conventional Polyurethane (PTMEG/MDI/BDO) | Polyurethane with this compound |
| Glass Transition Temperature (Tg) | Typically exhibits a Tg for the soft segment (e.g., -63°C to -60°C for a PTMEG-based PU) and may show a Tg for the hard segment.[3] | Varies with the specific diamine used in synthesis.[4] |
| Thermal Stability (Decomposition Temperature) | Dependent on the specific formulation.[3] | Thermally stable up to 283°C.[2] |
| Melting Temperature (Tm) | Crystalline hard segments can exhibit a melting temperature.[5][6] | Generally amorphous, may not show a distinct melting point.[5][6] |
Structure-Property Relationships
The incorporation of this compound into the polyurethane backbone introduces a pendant hydroxyl group adjacent to the urethane (B1682113) linkage. This structural modification is a primary driver of the observed differences in properties.
Caption: Structure-property relationship of conventional PUs vs. PHUs.
Experimental Protocols
Synthesis of Polyurethane with this compound (Non-Isocyanate Route)
This protocol is a generalized procedure based on the synthesis of non-isocyanate polyurethanes from cyclic carbonates and diamines.
Materials:
-
This compound (Glycerol Carbonate)
-
Diamine (e.g., 1,6-hexamethylenediamine)
-
Solvent (optional, e.g., Dimethylformamide - DMF)
-
Catalyst (optional, depending on the reactivity of the diamine)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge the this compound and the chosen diamine in a stoichiometric ratio.
-
If a solvent is used, add it to the flask to dissolve the reactants.
-
Under a nitrogen atmosphere, heat the reaction mixture to a specific temperature (e.g., 80-120°C) with constant stirring.
-
The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the cyclic carbonate peak and the appearance of urethane and hydroxyl peaks.
-
After the reaction is complete (typically several hours), the resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol (B129727) or water) and dried under vacuum.
Synthesis of Conventional Polyurethane (Prepolymer Method)
This is a typical two-step prepolymer method for synthesizing conventional polyurethanes.
Materials:
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
Chain Extender (e.g., 1,4-Butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis: In a moisture-free reactor, charge the polyol and heat it under vacuum to remove any residual water.
-
Cool the polyol to a suitable reaction temperature (e.g., 60-80°C) and add the diisocyanate in a molar excess (e.g., NCO:OH ratio of 2:1).
-
Allow the reaction to proceed with stirring under a nitrogen blanket until the theoretical isocyanate content is reached. This can be monitored by titration.
-
Chain Extension: Cool the prepolymer to a lower temperature (e.g., 40-60°C) and add the chain extender (BDO) and catalyst.
-
Stir the mixture vigorously until it becomes viscous.
-
Pour the mixture into a preheated mold and cure it in an oven at a specified temperature and time to obtain the final polyurethane elastomer.[3]
Experimental Workflow and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of these polyurethanes.
Caption: Experimental workflow for polyurethane synthesis and characterization.
Conclusion
The use of this compound as a building block for polyurethanes presents a promising avenue for developing more sustainable and functional materials. The resulting polyhydroxyurethanes exhibit distinct thermal and mechanical properties compared to their conventional counterparts. The presence of pendant hydroxyl groups offers unique opportunities for tailoring properties such as hydrophilicity and for subsequent chemical modifications. While more direct comparative studies are needed to fully elucidate the structure-property relationships, the existing data indicates that these bio-based polyurethanes are viable alternatives in various applications, including biomedical devices and coatings, where their unique characteristics can be leveraged. Researchers and professionals in drug development are encouraged to explore the potential of these novel polymers for their specific needs.
References
- 1. gantrade.com [gantrade.com]
- 2. researchgate.net [researchgate.net]
- 3. mit.imt.si [mit.imt.si]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol [mdpi.com]
A Comprehensive Review of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate) Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-(Hydroxymethyl)-1,3-dioxolan-2-one, more commonly known as glycerol (B35011) carbonate (GC), is a versatile and biodegradable compound emerging as a sustainable alternative in a multitude of industrial applications. Derived from glycerol, a byproduct of biodiesel production, and carbon dioxide, GC presents a greener footprint compared to many of its petrochemically-derived counterparts. This guide provides an objective comparison of glycerol carbonate's performance against other alternatives in its primary applications, supported by experimental data and detailed methodologies.
Glycerol Carbonate as a Green Solvent
Glycerol carbonate's low toxicity, low volatility, and high boiling point make it an attractive green solvent. Its performance is particularly notable in biomass pretreatment, where it has been shown to be more effective than other carbonate solvents.
Comparative Performance in Biomass Pretreatment
A study on the pretreatment of sugarcane bagasse demonstrated the superior performance of glycerol carbonate over ethylene (B1197577) carbonate (EC).
| Parameter | Glycerol Carbonate (GC) | Ethylene Carbonate (EC) |
| Lignin (B12514952) Removal | 84% | 54% |
| Glucan Digestibility | 90% | 16% |
| Glucose Yield | 80% | 15% |
Experimental Protocol: Biomass Pretreatment and Analysis
The following protocol outlines the general steps for evaluating the effectiveness of a solvent in biomass pretreatment:
-
Pretreatment: Sugarcane bagasse is mixed with the acidified solvent (e.g., glycerol carbonate or ethylene carbonate) at a specific solid-to-liquid ratio. The mixture is then heated at a controlled temperature (e.g., 90°C) for a defined period (e.g., 30 minutes).
-
Separation: The solid residue is separated from the liquid fraction by filtration.
-
Analysis of Solid Residue:
-
Compositional Analysis: The lignin and glucan content of the pretreated biomass are determined using standard analytical methods, such as the National Renewable Energy Laboratory (NREL) standard procedures.
-
Enzymatic Hydrolysis: The pretreated biomass is subjected to enzymatic hydrolysis using cellulase (B1617823) enzymes to determine the glucan digestibility and the yield of glucose.
-
-
Analysis of Liquid Fraction: The liquid fraction can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify soluble sugars and degradation products.
Logical Flow of Biomass Pretreatment and Analysis
Caption: Workflow for evaluating solvent performance in biomass pretreatment.
Physicochemical Properties: A Comparative Overview
The following table compares the key physicochemical properties of glycerol carbonate with common conventional and green solvents.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 25°C) | Dielectric Constant |
| Glycerol Carbonate | 137-140 (at 0.5 mmHg) | -69 | 1.41 | 85.4 | ~110 |
| Water | 100 | 0 | 1.00 | 0.89 | 80.1 |
| Ethanol | 78 | -114 | 0.79 | 1.07 | 24.5 |
| Acetone | 56 | -95 | 0.79 | 0.31 | 20.7 |
| Dichloromethane | 40 | -97 | 1.33 | 0.41 | 9.1 |
| Propylene (B89431) Carbonate | 242 | -49 | 1.21 | 2.53 | 65.1 |
Polymer Synthesis: A Building Block for Polyhydroxyurethanes
Glycerol carbonate is a valuable monomer for the synthesis of non-isocyanate polyurethanes (NIPUs), specifically polyhydroxyurethanes (PHUs). The presence of a hydroxyl group in its structure imparts unique properties to the resulting polymers.
Synthesis and Properties of Glycerol Carbonate-Based Polyhydroxyurethanes
PHUs are synthesized through the polyaddition reaction of bis(cyclic carbonates) derived from glycerol carbonate with diamines. This method avoids the use of toxic isocyanates.
Experimental Protocol: Synthesis and Characterization of PHUs
-
Synthesis of Bis(cyclic carbonate): this compound is reacted with a dicarboxylic acid or its derivative to form a bis(cyclic carbonate) monomer.
-
Polyaddition: The purified bis(cyclic carbonate) monomer is reacted with a diamine in a suitable solvent or in bulk at an elevated temperature.
-
Characterization: The resulting polyhydroxyurethane is characterized to determine its properties:
-
Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) is used to assess thermal stability and decomposition temperature. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).
-
Mechanical Properties: Tensile testing is performed to measure properties such as tensile strength, Young's modulus, and elongation at break.
-
Synthesis and Characterization of Polyhydroxyurethanes
Caption: General workflow for the synthesis and characterization of PHUs.
Comparative Properties of PHUs and Conventional Polyurethanes
While a direct side-by-side comparison is challenging due to the vast range of formulations, the table below provides a general comparison of the properties of PHUs derived from glycerol carbonate and conventional polyurethanes (PUs).
| Property | Polyhydroxyurethanes (from GC) | Conventional Polyurethanes (PU) |
| Monomers | Bis(cyclic carbonates), Diamines | Diisocyanates, Polyols |
| Toxicity of Reactants | Lower (Isocyanate-free) | Higher (Isocyanates are toxic) |
| Glass Transition Temp. (Tg) | -30 to 100 °C | Wide range, dependent on formulation |
| Thermal Degradation Temp. | Generally stable up to 250-300 °C | Dependent on hard/soft segment ratio |
| Tensile Strength | 4 to 52 MPa | Wide range (can be much higher for elastomers) |
| Young's Modulus | 8 to 2710 MPa | Wide range |
| Additional Functionality | Pendant hydroxyl groups for further modification | Dependent on polyol structure |
Electrolytes for Lithium-Ion Batteries
Glycerol carbonate and its derivatives are being explored as safer and more sustainable components of electrolytes for lithium-ion batteries and supercapacitors. Their high dielectric constant and low flammability are advantageous properties.
Performance in Lithium-Ion Supercapacitors
A study on glycerol carbonate-based electrolytes in lithium-ion supercapacitors demonstrated their potential, especially at elevated temperatures.
| Electrolyte (1.0 M LiTFSI in) | Ionic Conductivity at 25°C (mS/cm) | Ionic Conductivity at 100°C (mS/cm) | Discharge Capacitance at 100°C (F/g) |
| Ethyl GlyC | < 0.1 | 0.2 | 162 |
| Butyl GlyC | 0.5 | ~4 | 115 |
| Benzyl GlyC | < 0.1 | 2 | 96 |
Experimental Protocol: Ionic Conductivity Measurement
-
Electrolyte Preparation: The lithium salt (e.g., LiTFSI) is dissolved in the glycerol carbonate-based solvent to the desired concentration.
-
Cell Assembly: A coin cell or a specialized conductivity cell is assembled with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed over a wide frequency range. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation of Ionic Conductivity (σ): The ionic conductivity is calculated using the formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.
Ionic Conductivity Measurement Workflow
Caption: Workflow for measuring the ionic conductivity of an electrolyte.
Cosmetics and Personal Care: A Novel Humectant
Glycerol carbonate's hygroscopic nature, owing to its hydroxyl group, makes it a potential humectant in cosmetic and personal care formulations, similar to its parent molecule, glycerol.[1]
Evaluating Humectant Properties
While direct comparative data for glycerol carbonate's humectancy is limited, the standard methods for evaluating this property can be applied for a direct comparison with established humectants like glycerin.
Experimental Protocol: Gravimetric Analysis of Humectancy
This method measures the ability of a substance to absorb and retain moisture from the air.
-
Sample Preparation: A known mass of the humectant (e.g., glycerol carbonate or glycerin) is placed in a pre-weighed container. The sample is dried in an oven to remove any initial moisture content and its dry weight is recorded.
-
Controlled Humidity Environment: The container with the dried sample is placed in a desiccator or an environmental chamber with a controlled relative humidity (e.g., 50% RH) and temperature.
-
Mass Measurement: The mass of the sample is measured at regular time intervals until it reaches a constant weight (equilibrium).
-
Calculation of Moisture Absorption: The percentage of moisture absorbed is calculated as: % Moisture Absorption = [ (Mass at equilibrium - Dry mass) / Dry mass ] * 100
A comparative study would involve performing this experiment simultaneously for glycerol carbonate and other humectants under identical conditions. For instance, at 50% humidity, glycerin absorbs approximately 25% of its weight in water, while propylene glycol absorbs about 20%.[2]
Gravimetric Humectancy Test
References
cost-benefit analysis of using 4-(Hydroxymethyl)-1,3-dioxolan-2-one in battery manufacturing
A comparative guide for researchers and developers on the use of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerin Carbonate) as a sustainable and high-performance alternative to traditional electrolyte solvents in lithium-ion battery manufacturing.
In the continuous effort to enhance the safety, sustainability, and performance of lithium-ion batteries, researchers are exploring novel electrolyte formulations. This compound, commonly known as glycerin carbonate (GC), has emerged as a promising bio-based solvent. Derived from glycerol (B35011), a byproduct of biodiesel production, GC presents a greener alternative to conventional cyclic carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). This guide provides a comprehensive cost-benefit analysis of integrating glycerin carbonate into battery manufacturing, supported by available experimental data and detailed methodologies.
Performance and Properties: A Comparative Overview
Glycerin carbonate's unique chemical structure imparts a range of desirable properties for battery electrolytes. Its high dielectric constant facilitates the dissolution of lithium salts, a critical factor for achieving high ionic conductivity. Furthermore, its low vapor pressure and non-flammable nature significantly enhance the safety profile of batteries compared to their more volatile and flammable conventional counterparts.
However, the presence of a hydroxyl group in the GC molecule has been a point of concern due to its potential reactivity within the battery's electrochemical environment. To mitigate this, research has focused on functionalized derivatives of glycerin carbonate, which have demonstrated improved stability and performance.
Key Physicochemical and Electrochemical Properties
| Property | Glycerin Carbonate (GC) & Derivatives | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Justification |
| Source | Bio-based (from glycerol) | Petroleum-based | Petroleum-based | GC offers a sustainable manufacturing pathway. |
| Dielectric Constant (at 25°C) | ~110 | ~90 (at 40°C) | ~65 | GC's higher dielectric constant can improve salt dissociation. |
| Boiling Point | >250°C | 248°C | 242°C | High boiling point contributes to thermal stability. |
| Flash Point | >110°C | ~160°C | ~132°C | GC is non-flammable, a significant safety advantage. |
| Freezing Point | Low (does not freeze above room temp) | 36.4°C | -48.8°C | EC's high freezing point requires co-solvents for low-temperature operation. |
| Toxicity | Relatively non-toxic | Moderate toxicity | Low to moderate toxicity | GC is considered an environmentally benign solvent. |
Electrochemical Performance Data
Direct comparative studies of unmodified glycerin carbonate as a primary solvent in lithium-ion batteries are limited in publicly available literature. However, studies on its derivatives and its use as an additive provide valuable insights.
| Performance Metric | Glycerin Carbonate (GC) Based Electrolytes | Standard EC-based Electrolytes | Key Findings |
| Cycling Stability | Organosilicon functionalized GC showed 90% capacity retention after 80 cycles in a high-voltage cell. | Varies significantly with cell chemistry and additives. | Functionalized GC demonstrates promising cycling stability. |
| High-Temperature Performance | Butyl and ethyl GC analogs in Li-ion supercapacitors function well at 100°C, where EC-DMC electrolytes fail. | Standard electrolytes often show accelerated degradation at elevated temperatures. | GC-based electrolytes exhibit superior high-temperature stability. |
| Ionic Conductivity | Butyl GC with 1.0 M LiTFSI showed conductivity of 0.5 mS/cm at 25°C. | Typically in the range of 1-10 mS/cm. | While lower than some standard electrolytes, conductivity of GC derivatives is sufficient for device operation and increases with temperature. |
| Capacity Fade (as an additive) | 1.5% (w/w) GC in EC:EMC electrolyte showed the lowest capacity fade after 100 cycles at 55°C. | Higher capacity fade was observed in the electrolyte without the GC additive. | Small amounts of GC can significantly improve cell longevity. |
Cost Analysis: A Preliminary Assessment
A precise, up-to-the-minute cost comparison for battery-grade glycerin carbonate and ethylene carbonate is challenging due to market fluctuations and varying purity requirements. However, available data and production methods offer a general overview.
| Component | Production Method | Estimated Cost | Considerations |
| Glycerin Carbonate (GC) | Transesterification of glycerol with urea (B33335) or dimethyl carbonate; reaction of CO2 with glycerol. | Industrial grade can be competitive, with techno-economic analyses suggesting a production cost of around $1.56/kg . Reagent-grade prices are significantly higher. | Production from crude glycerol, a byproduct, offers a potentially low-cost and sustainable route. The cost is highly dependent on the scale of production and the price of raw materials. |
| Ethylene Carbonate (EC) | Reaction of ethylene oxide with CO2. | As a mature commodity chemical, industrial-grade EC is generally cheaper, with market prices fluctuating but often below $1/kg . | The price is tied to the petrochemical market. High-purity, battery-grade EC incurs additional purification costs. |
While industrial-grade GC appears to be approaching cost-competitiveness, the additional purification steps required for battery-grade electrolytes will add to the final cost. However, the potential for a more streamlined and environmentally friendly production process from a widely available byproduct could lead to long-term cost advantages.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental procedures for evaluating novel electrolytes.
Electrolyte Preparation
-
Materials: Battery-grade solvents (GC, EC, DMC, etc.), lithium salt (e.g., LiPF6, LiTFSI), and any additives are required.
-
Procedure:
-
Dry all solvents and salts under vacuum at an appropriate temperature to remove moisture.
-
In an argon-filled glovebox with H2O and O2 levels below 0.5 ppm, dissolve the lithium salt in the solvent or solvent mixture to the desired concentration (e.g., 1.0 M).
-
Stir the solution at room temperature until the salt is completely dissolved.
-
Store the prepared electrolyte in the glovebox.
-
Coin Cell Assembly
-
Components: Anode (e.g., graphite-coated copper foil), cathode (e.g., LiCoO2-coated aluminum foil), separator (e.g., Celgard 2400), electrolyte, and coin cell hardware (e.g., CR2032).
-
Procedure (inside an argon-filled glovebox):
-
Punch electrodes and separator to the required dimensions.
-
Dry all components under vacuum before assembly.
-
Place the cathode in the coin cell case, followed by a few drops of electrolyte.
-
Position the separator on top of the cathode, ensuring it is wetted by the electrolyte.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode on the separator.
-
Add the spacer and spring.
-
Crimp the coin cell to seal it.
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes.
-
Electrochemical Characterization
-
Instrumentation: Battery cycler, electrochemical impedance spectroscopy (EIS) analyzer.
-
Protocols:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable Solid Electrolyte Interphase (SEI).
-
Cyclic Voltammetry (CV): Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window to determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: Charge and discharge the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate rate capability and long-term cycling performance.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge and after a certain number of cycles to analyze the resistance of the SEI and charge transfer processes.
-
Visualizing the Cost-Benefit Framework
The decision to adopt glycerin carbonate in battery manufacturing involves weighing its sustainable origins and safety benefits against the mature technology and lower current cost of traditional carbonates. The following diagram illustrates this trade-off.
Safety Operating Guide
Safe Disposal of 4-(Hydroxymethyl)-1,3-dioxolan-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-(Hydroxymethyl)-1,3-dioxolan-2-one, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. Handle the compound in a well-ventilated area to avoid inhalation of any potential mists or aerosols.[1]
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Necessary if aerosol or mist formation occurs. |
II. Spill and Contamination Management
In the event of a spill, prevent the material from entering drains or waterways.[1][2] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[1]
III. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed disposal company.
-
Segregation and Collection :
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the licensed disposal company.
-
-
Contact a Licensed Disposal Company :
-
Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company.[3] This is the most critical step to ensure regulatory compliance.
-
-
Alternative Disposal Method (with professional consultation) :
-
In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by trained personnel in a licensed facility.
-
-
Disposal of Empty Containers :
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety (EHS) department and local regulations. Always consult your institution's specific protocols and the Safety Data Sheet (SDS) provided by the supplier before handling and disposing of any chemical.
References
Essential Safety and Operational Guidance for Handling 4-(Hydroxymethyl)-1,3-dioxolan-2-one
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for 4-(Hydroxymethyl)-1,3-dioxolan-2-one (also known as Glycerol Carbonate), ensuring operational integrity and minimizing risk.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Specifications and Usage Notes |
| Eye/Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] To be worn at all times when handling the chemical to protect against splashes. |
| Skin Protection | Chemical-resistant gloves | Handle with gloves that have been inspected prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Nitrile gloves are a common choice for handling powdered chemicals.[2] Wash and dry hands after handling.[1] |
| Lab coat or protective clothing | Wear a standard laboratory coat to protect skin and street clothes from contamination.[1][3] For larger quantities or potential for significant splashing, fire/flame resistant and impervious clothing may be necessary.[1] | |
| Respiratory Protection | Use in a well-ventilated area. Respirator may be required. | Work in a well-ventilated place, such as a chemical fume hood, to minimize the formation of dust and aerosols.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] For operations that may generate dust, a dust mask (type N95, US) is recommended. If aerosol or mist formation occurs, a respirator with a Type A filter (for organic gases and vapors with a boiling point > 65°C) is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental accuracy.
-
Preparation and Area Setup :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling and Use :
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill and prevent it from entering drains.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
-
Chemical Waste :
-
Unused or waste this compound should be collected in a designated, labeled, and sealed waste container.
-
Disposal can be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Contaminated Materials :
-
Contaminated PPE (such as gloves), weighing paper, and other disposable materials should be collected in a sealed container for hazardous waste.
-
Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[3]
Safety Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
